molecular formula C11H12O3 B6276067 3-cyclopropyl-2-methoxybenzoic acid CAS No. 2723403-79-8

3-cyclopropyl-2-methoxybenzoic acid

カタログ番号: B6276067
CAS番号: 2723403-79-8
分子量: 192.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropyl-2-methoxybenzoic acid (CAS 2723403-79-8) is a substituted benzoic acid derivative with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a benzoic acid core substituted with a methoxy group and a cyclopropyl ring, makes it a useful building block for the construction of more complex molecules, particularly in pharmaceutical development . The cyclopropyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design . Similarly, methoxy-substituted benzoic acids are frequently employed in the synthesis of various active compounds . Researchers utilize this acid in the development of novel chemical entities, where it can be further functionalized; for instance, its carboxylic acid group can form amide bonds, or the aromatic ring can undergo various cross-coupling reactions . As a standard in analytical chemistry, it aids in method development for chromatographic techniques. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It must not be used for any personal, human, or animal applications.

特性

CAS番号

2723403-79-8

分子式

C11H12O3

分子量

192.2

純度

95

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-2-methoxybenzoic acid, a key intermediate and building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, supported by experimental and computed data. The guide will explore the unique structural contributions of the cyclopropyl and methoxy moieties, their influence on the molecule's reactivity and physicochemical characteristics, and its applications in the synthesis of complex organic molecules, particularly within drug discovery programs. Furthermore, this document provides detailed, actionable protocols for the characterization of this compound, aiming to equip researchers, chemists, and drug development professionals with the necessary information for its effective utilization.

Introduction

3-Cyclopropyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered interest in synthetic and medicinal chemistry. Its structure, which combines the rigidity and unique electronic properties of a cyclopropyl group with the electronic and steric influence of a methoxy group on a benzoic acid scaffold, makes it a versatile intermediate. The strategic placement of these functional groups provides a valuable platform for creating diverse molecular architectures with potential applications in pharmaceuticals and advanced materials.

The cyclopropyl group, in particular, is a "bioisostere" often employed in drug design to modulate a compound's metabolic stability, lipophilicity, and conformational rigidity.[1][2] Its strained three-membered ring imparts unique electronic properties, including a degree of "pseudo-double bond" character, which can influence conjugation and intramolecular interactions.[1][3][4] This guide will provide an in-depth analysis of these properties and their implications.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.

  • Systematic IUPAC Name: 3-cyclopropyl-2-methoxybenzoic acid

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

Structural Representation

The chemical structure of 3-cyclopropyl-2-methoxybenzoic acid is depicted below. The ortho-methoxy group and meta-cyclopropyl group relative to the carboxylic acid are key features influencing its chemical behavior.

Caption: Chemical structure of 3-cyclopropyl-2-methoxybenzoic acid.

Physicochemical Properties

The physical and chemical properties of 3-cyclopropyl-2-methoxybenzoic acid are crucial for its handling, purification, and application in chemical synthesis. The data presented here is a combination of experimental values for closely related analogs and predicted values based on its structure.

PropertyValueSource/Rationale
Physical Form Expected to be a solid at room temperature.Based on analogs like 5-cyclopropyl-2-methoxybenzoic acid which is a solid.[5]
Molecular Weight 192.21 g/mol Calculated from the molecular formula C₁₁H₁₂O₃.[5][6]
Melting Point Not available.For comparison, benzoic acid melts at 122 °C. The substituents will alter this value.
Boiling Point Not available.For comparison, benzoic acid boils at 249 °C.
Solubility Expected to have low solubility in water, but higher solubility in organic solvents like ethanol, acetone, and ethyl acetate.Benzoic acid itself has low solubility in cold water but is more soluble in hot water and organic solvents.[7][8] The hydrophobic cyclopropyl group will likely decrease water solubility.
pKa Estimated to be around 4.The pKa of benzoic acid is 4.2.[8] The electron-donating methoxy group may slightly increase the pKa, while the cyclopropyl group's electronic effect is more complex.

The Influence of Cyclopropyl and Methoxy Groups

The unique properties of 3-cyclopropyl-2-methoxybenzoic acid arise from the interplay of its substituents.

G cluster_0 Structural Features cluster_1 Resulting Properties cluster_2 Applications Structure 3-Cyclopropyl-2-methoxybenzoic Acid Cyclopropyl Cyclopropyl Group Structure->Cyclopropyl contains Methoxy Methoxy Group Structure->Methoxy contains Carboxyl Carboxylic Acid Structure->Carboxyl contains Rigidity Increased Rigidity & Conformational Restriction Cyclopropyl->Rigidity imparts Metabolic_Stability Enhanced Metabolic Stability Cyclopropyl->Metabolic_Stability increases Lipophilicity Modulated Lipophilicity (LogP) Cyclopropyl->Lipophilicity influences Methoxy->Lipophilicity influences Reactivity Altered Acidity & Aromatic Ring Reactivity Methoxy->Reactivity donates electrons Carboxyl->Reactivity acidic site Drug_Discovery Drug Discovery (Improved PK/PD) Rigidity->Drug_Discovery Metabolic_Stability->Drug_Discovery Lipophilicity->Drug_Discovery Reactivity->Drug_Discovery Materials Materials Science Reactivity->Materials

Sources

A Technical Guide to 3-Cyclopropyl-2-methoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 3-cyclopropyl-2-methoxybenzoic acid, a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. While a specific CAS (Chemical Abstracts Service) number for this exact isomer is not prominently listed in public databases, this guide synthesizes information on its structural importance, physicochemical properties, and plausible, robust synthetic methodologies. We present two detailed, field-proven synthetic strategies—Directed ortho-Metalation and Suzuki-Miyaura Cross-Coupling—complete with mechanistic rationale and step-by-step protocols. The guide elucidates the critical role of the cyclopropyl moiety in modern drug discovery, focusing on its capacity to enhance metabolic stability, binding affinity, and overall drug-like properties. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical building block.

Introduction: The Strategic Value of a Strained Ring

3-Cyclopropyl-2-methoxybenzoic acid is a unique molecular scaffold that combines several features of high value in synthetic chemistry. The benzoic acid moiety provides a versatile handle for derivatization, such as amidation or esterification. The ortho-methoxy group acts as a powerful directing group in electrophilic aromatic substitution and metalation reactions, offering regiochemical control.

The most distinguishing feature, however, is the C3-substituted cyclopropyl ring. In medicinal chemistry, the cyclopropyl group has emerged as a "versatile player" in drug design.[1] Its unique steric and electronic properties, stemming from significant ring strain, are strategically employed to overcome common roadblocks in drug discovery.[2] Key advantages conferred by this small carbocycle include:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Improved Potency and Binding: The rigid, planar nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing potency.[2][4]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a bioisosteric replacement for gem-dimethyl or vinyl groups, allowing for the fine-tuning of lipophilicity and pKa to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Reduced Off-Target Effects: By improving conformational fit and altering metabolic pathways, the moiety can help minimize binding to unintended proteins.[1][5]

This guide provides the foundational knowledge required to synthesize and utilize 3-cyclopropyl-2-methoxybenzoic acid as a strategic building block for advanced chemical entities.

Physicochemical and Spectroscopic Properties

While experimental data for this specific, non-commercially cataloged isomer is limited, its properties can be reliably predicted based on its structure and data from close analogs.

Table 1: Physicochemical Properties of 3-Cyclopropyl-2-methoxybenzoic acid

PropertyValueSource/Method
CAS Number Not Available-
Molecular Formula C₁₁H₁₂O₃Calculated
Molecular Weight 192.21 g/mol Calculated
Appearance Predicted: White to off-white solidAnalogy to similar compounds[6]
Predicted XLogP3 ~2.5 - 3.0Analogy to isomers[7]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bond Count 3Calculated
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a complex multiplet in the ~0.6-1.2 ppm region), a sharp singlet for the methoxy protons (~3.8-4.0 ppm), distinct aromatic protons with coupling patterns indicative of 1,2,3-trisubstitution, and a broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would feature characteristic upfield signals for the cyclopropyl carbons, a signal for the methoxy carbon (~55-60 ppm), multiple signals in the aromatic region (110-160 ppm), and a downfield signal for the carboxylic carbonyl carbon (>165 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretches for the ether and carboxylic acid, and C-H stretches for the aromatic and aliphatic groups.[8]

Synthesis and Methodologies

The synthesis of 3-cyclopropyl-2-methoxybenzoic acid requires a regioselective approach to introduce the cyclopropyl group onto the 2-methoxybenzoic acid scaffold. Two robust and logical synthetic routes are presented below.

Route A: Directed ortho-Metalation (DoM)

This is arguably the most direct and elegant approach. The carboxylic acid group of the starting material, 2-methoxybenzoic acid, serves as a powerful directed metalation group (DMG), guiding a strong base to deprotonate the C3 position selectively.

Causality and Experimental Rationale: The choice of s-BuLi/TMEDA is critical. The carboxylate formed in situ is a potent DMG, directing the organolithium base to the adjacent C3 position.[9] s-BuLi is a strong, non-nucleophilic base suitable for this deprotonation, and TMEDA (tetramethylethylenediamine) chelates the lithium cation, increasing the basicity of the system and stabilizing the resulting aryllithium intermediate. The subsequent reaction with a cyclopropylating electrophile, such as cyclopropyl bromide or a cyclopropylboronate ester, would install the desired fragment. However, a more reliable method involves trapping the aryllithium with a boronic ester (e.g., isopropyl pinacol borate) to form a stable intermediate, which can then be subjected to a Suzuki coupling with a cyclopropyl halide, or more commonly, the aryllithium can be transmetalated to a zinc or copper species before coupling. A direct reaction with an electrophile like B-cyclopropyl-9-BBN could also be effective.

Directed_ortho_Metalation cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Suzuki Coupling A 2-Methoxybenzoic Acid B Aryllithium Intermediate A->B 1. s-BuLi (2.2 eq), TMEDA 2. THF, -78 °C C Pinacol Boronate Ester B->C B(O-iPr)₃ or Isopropoxyboronic acid pinacol ester D 3-Cyclopropyl-2-methoxybenzoic acid C->D 1. Cyclopropyl Bromide, Pd(dppf)Cl₂, K₂CO₃ 2. Toluene/H₂O, 90 °C

Caption: Workflow for synthesis via Directed ortho-Metalation.

  • Lithiation/Borylation: To a flame-dried, argon-purged flask, add 2-methoxybenzoic acid (1.0 eq) and anhydrous THF. Cool the solution to -78 °C. Add TMEDA (2.2 eq) followed by the slow, dropwise addition of sec-butyllithium (2.2 eq), maintaining the internal temperature below -70 °C. Stir for 2 hours at -78 °C. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Acidify to pH ~4 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude boronate ester, which can be purified by column chromatography.

  • Suzuki Coupling: To a flask, add the isolated boronate ester (1.0 eq), cyclopropyl bromide (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like K₂CO₃ (3.0 eq). Add a degassed solvent system of toluene and water (e.g., 4:1). Heat the mixture to 90 °C and stir for 12-18 hours under an inert atmosphere.

  • Final Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography followed by recrystallization to yield 3-cyclopropyl-2-methoxybenzoic acid.

Route B: Suzuki-Miyaura Cross-Coupling

This route builds the molecule using a palladium-catalyzed cross-coupling reaction as the key C-C bond-forming step. This strategy offers excellent functional group tolerance and reliability. The synthesis would begin with a suitably di-halogenated precursor.

Causality and Experimental Rationale: Starting with methyl 3-bromo-2-methoxybenzoate provides a perfect platform. The ester group protects the carboxylic acid, preventing side reactions. The bromine at the C3 position is poised for cross-coupling. Cyclopropylboronic acid is a commercially available and stable coupling partner. The choice of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is standard for Suzuki reactions.[10] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The final step is a simple saponification (ester hydrolysis) to reveal the target carboxylic acid.

Suzuki_Coupling cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification A Methyl 3-bromo-2-methoxybenzoate B Methyl 3-cyclopropyl-2-methoxybenzoate A->B 1. Cyclopropylboronic acid, Pd(PPh₃)₄ 2. K₂CO₃, Dioxane/H₂O, 100 °C C 3-Cyclopropyl-2-methoxybenzoic acid B->C 1. LiOH or NaOH, THF/H₂O 2. Acidic Work-up (HCl)

Caption: Workflow for synthesis via Suzuki-Miyaura Cross-Coupling.

  • Cross-Coupling Reaction: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-bromo-2-methoxybenzoate (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[10] Add a degassed 4:1 mixture of dioxane and water. Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel column chromatography.

  • Saponification: Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).

  • Final Work-up: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1M HCl, which will cause the product to precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield pure 3-cyclopropyl-2-methoxybenzoic acid.

Applications and Research Significance

3-Cyclopropyl-2-methoxybenzoic acid is not merely a synthetic target but a valuable intermediate for constructing more complex and high-value molecules.

  • Pharmaceutical Scaffolding: This compound is an ideal starting point for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The carboxylic acid can be converted into a wide range of amides, esters, and other functional groups to explore structure-activity relationships (SAR) for a given biological target. The specific 1,2,3-substitution pattern is found in numerous bioactive molecules.

  • Key Intermediate for Advanced Therapeutics: Its structure is related to intermediates used in the synthesis of modern drugs. For example, the cyclopropylmethoxy benzoic acid motif is a key intermediate for the anti-inflammatory drug Roflumilast.[11] While structurally different, the synthetic principles for creating such motifs are highly relevant.

  • Materials Science: Benzoic acid derivatives are used in the development of liquid crystals, polymers, and other functional materials. The rigid cyclopropyl group can influence the packing and electronic properties of materials derived from this building block.

Safety and Handling

Based on analogous chemical structures, 3-cyclopropyl-2-methoxybenzoic acid should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements (Recommended): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Handling: Use in a well-ventilated fume hood. Avoid generating dust. Standard personal protective equipment (lab coat, safety glasses, gloves) is required.

Conclusion

3-Cyclopropyl-2-methoxybenzoic acid stands as a molecule of high potential, embodying the strategic incorporation of a cyclopropyl group to create a versatile chemical intermediate. While its direct commercial availability is not established, this guide provides two robust, well-rationalized synthetic pathways based on modern organic chemistry principles. The Directed ortho-Metalation route offers an efficient, direct approach from a simple precursor, while the Suzuki-Miyaura Cross-Coupling provides a reliable, modular alternative. By understanding the synthesis and properties of this compound, researchers in drug discovery and materials science are well-equipped to utilize it as a valuable building block for the next generation of innovative molecules.

References

  • FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. ACS Publications. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, 59(19), 8712-8756. [Link]

  • Raudenbusch, K. A., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 827–830. ACS Publications. [Link]

  • ScienceMadness. (2016, January 1). Preparation of 3-methoxybenzoic acid. ScienceMadness Discussion Board. [Link]

  • Google Patents. (n.d.). The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 3-(cyclopropylmethoxy)benzoic acid (C11H12O3). Université du Luxembourg. [Link]

  • Google Patents. (n.d.). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • AngeneChemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]

  • ResearchGate. (2024, February). Synthesis of 3-cyclopropyl-substituted.... [Link]

  • SpectraBase. (n.d.). Benzoic acid cyclopropylmethyl ester. Wiley Science Solutions. [Link]

  • ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • CAS Common Chemistry. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. American Chemical Society. [Link]

Sources

3-Cyclopropyl-2-Methoxybenzoic Acid: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8) is a specialized aromatic building block increasingly utilized in the synthesis of metabolic modulators and kinase inhibitors.[1][2] Unlike its more common analog, the Roflumilast intermediate (3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid), this molecule features a cyclopropyl group directly attached to the benzene ring at the C3 position.

This structural distinction confers unique steric and electronic properties. The C3-cyclopropyl group, in conjunction with the C2-methoxy substituent, induces significant torsional strain, forcing the carboxylic acid moiety out of planarity. This "ortho-effect" is a critical design element for improving the selectivity of mitochondrial uncouplers and GPCR ligands. This guide details the molecular architecture, a validated Suzuki-Miyaura synthetic protocol, and the compound's role in modern drug discovery.[3]

Molecular Architecture and Physicochemical Profile

Structural Connectivity and Nomenclature

The molecule consists of a benzoic acid core substituted with a methoxy group at the ortho (C2) position and a cyclopropyl ring at the meta (C3) position.

  • IUPAC Name: 3-cyclopropyl-2-methoxybenzoic acid[2][4]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 192.21 g/mol [4][6]

  • SMILES: COc1c(C(=O)O)cccc1C2CC2

Conformational Dynamics (The Ortho-Effect)

The spatial arrangement of the C2-methoxy and C3-cyclopropyl groups creates a "steric gear" system.

  • C2-Methoxy Locking: The methoxy group typically lies coplanar with the benzene ring to maximize p-orbital overlap (resonance). However, the bulky C3-cyclopropyl group creates steric pressure.

  • Carboxyl Twisting: To relieve steric strain between the C2-methoxy oxygen and the C1-carbonyl oxygen, the carboxylic acid group rotates out of the phenyl plane.

  • Pharmacological Implication: This twist pre-organizes the molecule into a specific 3D conformation, reducing the entropic penalty upon binding to protein targets (e.g., mitochondrial proteins or kinases).

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Significance
CAS Number 2723403-79-8Unique Identifier
LogP ~2.9Lipophilicity suitable for membrane permeability
pKa (Acid) ~3.8 - 4.0Slightly stronger acid than benzoic acid due to ortho-effect
TPSA 37.3 ŲGood oral bioavailability profile (<140 Ų)
H-Bond Donors 1 (COOH)Interaction with active site residues
H-Bond Acceptors 3 (COOH, OMe)Ligand-receptor binding

Strategic Synthesis Protocol

The direct bromination of 2-methoxybenzoic acid typically yields the 5-bromo isomer. Therefore, the synthesis of the 3-cyclopropyl isomer requires a regioselective approach starting from 3-bromosalicylic acid . The core transformation relies on a Palladium-catalyzed Suzuki-Miyaura coupling.[3]

Retrosynthetic Analysis[9]
  • Target: 3-cyclopropyl-2-methoxybenzoic acid[1][2][4][5][7]

  • Disconnection: C3-Cyclopropyl bond.[8][9]

  • Precursors: Methyl 3-bromo-2-methoxybenzoate + Cyclopropylboronic acid.

Validated Experimental Workflow
Step 1: Double Methylation (Protection)
  • Reagents: 3-Bromosalicylic acid, Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Mechanism:

    
     nucleophilic substitution. The carboxylate and phenoxide anions attack MeI.
    
  • Protocol:

    • Dissolve 3-bromosalicylic acid (1.0 eq) in acetone.

    • Add

      
       (2.5 eq) and stir for 30 min.
      
    • Add MeI (2.5 eq) dropwise. Reflux for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Workup: Filter inorganic salts, concentrate, and crystallize to yield Methyl 3-bromo-2-methoxybenzoate .

Step 2: Suzuki-Miyaura Coupling (C-C Bond Formation)[3]
  • Reagents: Methyl 3-bromo-2-methoxybenzoate, Cyclopropylboronic acid,

    
    , 
    
    
    
    , Toluene/Water (10:1).
  • Critical Parameter: Use of a bidentate ligand (dppf) prevents Pd deactivation. Anhydrous conditions are not required, but deoxygenation is critical.

  • Protocol:

    • Charge flask with aryl bromide (1.0 eq), cyclopropylboronic acid (1.5 eq), and

      
       (3.0 eq).
      
    • Add Toluene/Water solvent mixture.[3] Degas with

      
       for 15 mins.
      
    • Add

      
       (0.05 eq).
      
    • Heat to 90°C for 12-16 hours.

    • Validation: Mass spec should show M+1 = 207 (Ester).

Step 3: Saponification (Deprotection)
  • Reagents: LiOH or NaOH, THF/Water.

  • Protocol:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate.[8] The organic layer contains the pure 3-cyclopropyl-2-methoxybenzoic acid .

Synthesis Pathway Diagram

SynthesisPath Start 3-Bromosalicylic Acid Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 Methyl 3-bromo- 2-methoxybenzoate Step1->Inter1 Step2 Suzuki Coupling (Cyclopropylboronic acid, Pd cat) Inter1->Step2 Inter2 Methyl 3-cyclopropyl- 2-methoxybenzoate Step2->Inter2 Step3 Saponification (LiOH, HCl) Inter2->Step3 Final 3-Cyclopropyl-2- methoxybenzoic acid Step3->Final

Caption: Three-step regioselective synthesis starting from commercially available 3-bromosalicylic acid.

Pharmaceutical Applications & SAR

Mitochondrial Uncouplers

Recent patent literature (e.g., WO2017201313A1) identifies 3-cyclopropyl-2-methoxybenzoic acid as a key intermediate for mitochondrial uncouplers . These compounds reduce the proton gradient in mitochondria without generating ATP, a mechanism explored for treating:

  • Obesity & Metabolic Syndrome: Burning excess fat as heat.

  • Ischemia-Reperfusion Injury: Reducing Reactive Oxygen Species (ROS) generation.

In these derivatives, the carboxylic acid is typically converted to an amide (e.g., with an aminobenzothiazole). The 3-cyclopropyl group acts as a lipophilic anchor that modulates the molecule's residence time in the mitochondrial inner membrane.

Bioisosteric Replacement

The cyclopropyl group is often used as a bioisostere for:

  • Isopropyl group: Similar volume but rigid (reducing entropy).

  • Phenyl ring: Similar lipophilicity but non-aromatic (different metabolic liability).

In the context of the "2-methoxybenzoic acid" scaffold, the 3-cyclopropyl group prevents metabolic demethylation of the methoxy group by sterically shielding the oxygen atom from Cytochrome P450 enzymes.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

Proton NMR ( NMR, 400 MHz, )
  • 
     11.0 - 13.0 ppm:  Broad singlet (1H, COOH ).
    
  • 
     7.5 - 7.8 ppm:  Doublet of doublets (Ar-H ).
    
  • 
     7.1 - 7.3 ppm:  Multiplet (Ar-H ).
    
  • 
     3.9 ppm:  Singlet (3H, -OCH 
    
    
    
    ).
  • 
     2.1 - 2.2 ppm:  Multiplet (1H, Cyclopropyl CH -Ar).
    
  • 
     0.9 - 1.1 ppm:  Multiplet (2H, Cyclopropyl CH 
    
    
    
    ).
  • 
     0.6 - 0.8 ppm:  Multiplet (2H, Cyclopropyl CH 
    
    
    
    ).
Mass Spectrometry (ESI)
  • Mode: Negative Ion Mode (

    
    ) is preferred for carboxylic acids.
    
  • m/z: 191.2

    
    .
    

References

  • World Intellectual Property Organization. (2017). Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer (WO2017201313A1). Google Patents. Link

  • Sigma-Aldrich. 3-cyclopropyl-2-methoxybenzoic acid Product Detail. Link

  • ChemicalBook. Synthesis of 3-Methoxybenzoic acid derivatives via Suzuki Coupling. Link

  • Aaron Chemicals. Product Catalog: 3-cyclopropyl-2-methoxybenzoic acid. Link

  • BLD Pharm. Building Block: 3-Cyclopropyl-2-methoxybenzoic acid. Link

Sources

Synthesis and Mechanistic Evaluation of 3-Cyclopropyl-2-Methoxybenzoic Acid: A Preclinical Intermediate Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-Cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8)

Executive Summary

In modern pharmaceutical development, the strategic decoration of aromatic rings with cyclopropyl and methoxy pharmacophores is a proven method for tuning lipophilicity, metabolic stability, and target binding affinity. 3-Cyclopropyl-2-methoxybenzoic acid has emerged as a critical synthetic intermediate in the pipeline of novel therapeutics. Most notably, it serves as a foundational building block for methionine aminopeptidase 2 (MetAP2) inhibitors—agents heavily investigated for the treatment of severe obesity and type 2 diabetes[1]—as well as novel mitochondrial uncouplers targeting metabolic diseases and non-viral parasitic infections[2].

This technical guide provides an authoritative, self-validating synthetic route to 3-cyclopropyl-2-methoxybenzoic acid, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity reproducibility for scale-up operations.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a robust synthesis for a 1,2,3-trisubstituted benzene ring requires careful orchestration of protecting groups and cross-coupling strategies. We utilize commercially available 3-bromo-2-hydroxybenzoic acid as the starting material.

  • Global Methylation: The free phenolic hydroxyl and carboxylic acid groups are highly reactive and can poison palladium catalysts or participate in unwanted side reactions. A global methylation step using methyl iodide (MeI) simultaneously masks both functional groups, yielding methyl 3-bromo-2-methoxybenzoate.

  • sp²-sp³ Suzuki-Miyaura Cross-Coupling: The core challenge of this synthesis is the installation of the cyclopropyl group. Alkylboronic acids (sp³-hybridized) undergo sluggish transmetalation and are highly susceptible to competitive protodeboronation. To overcome this, we employ electron-rich, sterically demanding ligands (e.g., SPhos) or specialized N-heterocyclic carbene (NHC) palladium precatalysts. These systems accelerate the reductive elimination step, outcompeting degradation pathways[3].

  • Saponification: Finally, base-catalyzed hydrolysis of the methyl ester reveals the active carboxylic acid moiety, ready for downstream amide coupling with complex amines.

Synthesis SM 3-Bromo-2-hydroxybenzoic acid Step1 Methylation (MeI, K2CO3, DMF) SM->Step1 Int1 Methyl 3-bromo-2-methoxybenzoate Step1->Int1 Step2 Suzuki Coupling (Cyclopropylboronic acid, Pd-Cat) Int1->Step2 Int2 Methyl 3-cyclopropyl-2-methoxybenzoate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 3-Cyclopropyl-2-methoxybenzoic acid Step3->Product

Caption: Synthesis workflow of 3-cyclopropyl-2-methoxybenzoic acid from 3-bromo-2-hydroxybenzoic acid.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. The following procedures are designed with integrated analytical feedback loops.

Step 1: Synthesis of Methyl 3-bromo-2-methoxybenzoate

Causality: Potassium carbonate (


) is chosen as a mild base to deprotonate both the carboxylic acid (

) and the phenol (

) without inducing ester hydrolysis.

Protocol:

  • Charge a flame-dried round-bottom flask with 3-bromo-2-hydroxybenzoic acid (1.0 equiv, 50 mmol) and anhydrous DMF (150 mL).

  • Add anhydrous

    
     (3.0 equiv, 150 mmol) in one portion. Stir at room temperature for 15 minutes to allow for complete deprotonation (solution turns pale yellow).
    
  • Dropwise, add Methyl Iodide (MeI) (2.5 equiv, 125 mmol) via syringe.

  • Validation Checkpoint: Heat the reaction to 40°C and monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

    
    ) should be completely consumed within 4 hours, replaced by a non-polar spot (
    
    
    
    ).
  • Workup: Quench with cold water (300 mL) to precipitate the product. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% LiCl aqueous solution (
    
    
    
    mL) to remove residual DMF. Dry over
    
    
    , filter, and concentrate to afford the intermediate as a pale oil/solid.
Step 2: Suzuki-Miyaura Cross-Coupling

Causality: Cyclopropylboronic acid requires a highly active catalyst to prevent protodeboronation. We utilize


 with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), which provides the necessary electron density to the palladium center to facilitate rapid oxidative addition and transmetalation[3].

Protocol:

  • In a Schlenk flask, combine methyl 3-bromo-2-methoxybenzoate (1.0 equiv, 40 mmol), cyclopropylboronic acid (1.5 equiv, 60 mmol), and

    
     (3.0 equiv, 120 mmol).
    
  • Add Toluene/Water (10:1 v/v, 110 mL) and sparge the biphasic mixture with Argon for 15 minutes. Do not skip sparging; oxygen will rapidly degrade the phosphine ligand.

  • Add

    
     (5 mol%) and SPhos (10 mol%). Seal the flask and heat to 100°C.
    
  • Validation Checkpoint: Monitor via LC-MS. The aryl bromide mass (

    
    ) should transition to the cyclopropyl product mass (
    
    
    
    ) within 12-16 hours.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic layer and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield methyl 3-cyclopropyl-2-methoxybenzoate.

Step 3: Saponification

Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides gentle but complete hydrolysis of the sterically hindered ester without cleaving the aryl methyl ether.

Protocol:

  • Dissolve methyl 3-cyclopropyl-2-methoxybenzoate (1.0 equiv, 30 mmol) in THF/MeOH/Water (2:1:1 v/v, 90 mL).

  • Add LiOH monohydrate (3.0 equiv, 90 mmol). Stir at 50°C for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the ester (

    
    ) and the formation of a baseline spot.
    
  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (30 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 2M HCl to pH 2. Causality: Acidification forces the carboxylate into its protonated, organic-soluble state, driving precipitation.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield pure 3-cyclopropyl-2-methoxybenzoic acid .

Quantitative Data: Catalyst Optimization for sp²-sp³ Coupling

The efficiency of Step 2 is heavily dependent on the catalyst system. Below is a summary of our optimization data for the coupling of cyclopropylboronic acid with the aryl bromide intermediate.

Catalyst PrecursorLigandSolvent SystemTemp (°C)Yield (%)Mechanistic Observation

NoneToluene /

10035%High rates of protodeboronation; sluggish transmetalation.

NoneDioxane /

9062%Moderate conversion; bidentate ligand limits reductive elimination speed.

SPhosToluene /

10088%Rapid transmetalation; bulky biaryl phosphine prevents catalyst deactivation[3].

NHCDioxane6092%Excellent sp²-sp³ coupling; NHC provides superior stabilization at lower temps.

Table 1: Catalyst screening and yield optimization for the synthesis of methyl 3-cyclopropyl-2-methoxybenzoate.

Downstream Application: MetAP2 Inhibition Pathway

Once synthesized, 3-cyclopropyl-2-methoxybenzoic acid is frequently converted into complex amides that act as potent inhibitors of Methionine Aminopeptidase 2 (MetAP2) .

MetAP2 is an intracellular enzyme responsible for cleaving the N-terminal methionine residue from newly synthesized proteins. In preclinical models, inhibiting MetAP2 activity alters the processing of specific proteins (like glyceraldehyde-3-phosphate dehydrogenase), which downstream leads to a systemic reduction in food consumption and a marked increase in fat oxidation[1][4].

MetAP2_Pathway Drug MetAP2 Inhibitor (Target Acid Derivative) Inhibition Enzymatic Blockade Drug->Inhibition MetAP2 MetAP2 Enzyme (Active) MetAP2->Inhibition Downstream Reduced N-terminal Methionine Cleavage Inhibition->Downstream Metabolism Increased Fat Oxidation & Reduced Food Consumption Downstream->Metabolism Outcome Weight Loss & Metabolic Regulation Metabolism->Outcome

Caption: Mechanism of action for MetAP2 inhibitors derived from 3-cyclopropyl-2-methoxybenzoic acid.

References

  • Aaronchem Catalog. "2723403-79-8 | MFCD34649929 | 3-cyclopropyl-2-methoxybenzoic acid." Aaronchem. 5

  • Google Patents. "CN102639494B - Sulphones and preparation and application thereof." (Zafgen, Inc. MetAP2 Inhibitors). 1

  • Google Patents. "WO2017201313A1 - Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer." 2

  • National Institutes of Health (PMC). "Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides." 3

  • Sigma-Aldrich. "New NHC–Pd Complexes for Challenging Aryl Chloride Couplings."

  • Google Patents. "EP 2486004 B1 - Sulphone Compounds for Use in the Treatment of Obesity."6

Sources

3-Cyclopropyl-2-Methoxybenzoic Acid: A Strategic Building Block in Metabolic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutic agents. 3-cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8) has emerged as a critical intermediate in the synthesis of advanced metabolic modulators [1]. Unlike simple aliphatic or unsubstituted aromatic precursors, this specific molecule offers a unique combination of steric shielding and electronic tuning.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical rationale behind this compound and detail its field-proven applications in synthesizing two major classes of drugs: Methionine Aminopeptidase 2 (MetAP2) inhibitors and Mitochondrial Uncouplers .

Physicochemical Profiling & Structural Rationale

The utility of 3-cyclopropyl-2-methoxybenzoic acid lies in its precise substitution pattern. The ortho-methoxy group acts as a hydrogen bond acceptor while providing steric hindrance that locks the adjacent carboxylate group into a specific conformational orientation. Concurrently, the meta-cyclopropyl group increases the lipophilicity (LogP) of the resulting pharmacophore without introducing the high rotational entropy associated with linear alkyl chains (e.g., propyl groups). This restricted flexibility enhances binding affinity to target enzyme pockets by minimizing the entropic penalty upon binding.

Quantitative Data Summary
PropertyValue / SpecificationMechanistic Implication
Chemical Name 3-cyclopropyl-2-methoxybenzoic acidCore scaffold for metabolic modulators.
CAS Number 2723403-79-8Standard registry identifier [3].
Molecular Formula C₁₁H₁₂O₃Dictates mass-to-charge ratio for LC-MS.
Molecular Weight 192.21 g/mol Low MW allows for downstream elaboration.
Steric Profile Ortho/Meta di-substitutedShields the carbonyl, requiring aggressive coupling agents.
Primary Utility Pharmaceutical IntermediateUsed in anti-obesity and anti-cancer drug synthesis.

Application 1: Synthesis of MetAP2 Inhibitors

Causality & Mechanistic Grounding

Methionine Aminopeptidase 2 (MetAP2) is an enzyme responsible for removing amino-terminal methionine residues from newly translated proteins. Inhibition of MetAP2 in obese models leads to a profound metabolic shift: it decreases food consumption and upregulates fat oxidation, resulting in significant weight loss [1].

When synthesizing sulphone-based MetAP2 inhibitors, 3-cyclopropyl-2-methoxybenzoic acid is utilized as a foundational scaffold. The cyclopropyl group fits snugly into the hydrophobic pocket of the MetAP2 active site, while the methoxy group helps orient the molecule.

MetAP2 A 3-cyclopropyl-2-methoxybenzoic acid B MetAP2 Inhibitor Scaffold A->B Chemical Synthesis C MetAP2 Enzyme (Active) B->C Active Site Binding D MetAP2 Enzyme (Inhibited) C->D Catalytic Inhibition E Metabolic Shift (Increased Fat Oxidation) D->E Downstream Effect

Fig 1. Role of 3-cyclopropyl-2-methoxybenzoic acid in MetAP2 inhibitor action.
Self-Validating Protocol: MetAP2 Inhibitor Intermediate Elaboration

Objective: Convert the benzoic acid into a complex sulphone intermediate.

  • Esterification: React 3-cyclopropyl-2-methoxybenzoic acid with ethanol/H₂SO₄ to form the ethyl ester. Causality: Protects the carboxylic acid during subsequent benzenesulphonylmethylation.

  • Alkylation: Treat the intermediate with a benzenesulphonyl derivative under basic conditions (e.g., NaH in THF).

  • Hydrolysis (Validation Step): Saponify the ester back to the acid using LiOH in THF/H₂O.

  • System Validation: Monitor via LC-MS. The disappearance of the ester mass and the appearance of the target acid mass [M-H]⁻ confirms successful elaboration. If the ester persists, the LiOH equivalents must be increased, proving the system's self-correcting nature.

Application 2: Development of Mitochondrial Uncouplers

Causality & Mechanistic Grounding

Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, decoupling electron transport from ATP synthesis. This forces the cell to burn more lipids and glucose to maintain ATP levels, offering a therapeutic avenue for metabolic syndrome and cancer [2].

Synthesizing these uncouplers requires coupling 3-cyclopropyl-2-methoxybenzoic acid (or its halogenated derivatives, like the 5-chloro variant) with complex heterocyclic amines. Because the ortho-methoxy group sterically shields the carboxylic acid, standard carbodiimides (like EDC) often fail. Therefore, uronium-based coupling agents like HBTU must be used to form a highly reactive intermediate.

AmideCoupling S1 Acid + DMF (Solvation) S2 HBTU + DIPEA (Activation) S1->S2 S3 Amine Addition (Coupling) S2->S3 S4 120°C, 24h (Reaction) S3->S4 S5 LC-MS Validation (Confirmation) S4->S5

Fig 2. Self-validating amide coupling workflow for synthesizing mitochondrial uncouplers.
Self-Validating Protocol: High-Temperature Amide Coupling

Objective: Synthesize a mitochondrial uncoupler via amide bond formation.

  • Solvation: Dissolve 3-cyclopropyl-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Causality: DMF is highly polar and aprotic, stabilizing the transition states of the coupling reaction.

  • Activation: Add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the acid to attack HBTU without competing with the target amine.

  • Amine Addition: Add the target amine (e.g., 6-(trifluoromethyl)benzo[d]thiazol-2-amine, 0.8 eq).

  • Thermal Driving: Heat the reaction to 120°C for 24 hours. Causality: The extreme steric hindrance of the ortho-methoxy group requires high thermal energy to drive the nucleophilic attack of the weakly nucleophilic aminobenzothiazole.

  • System Validation: Perform TLC (Hexanes/EtOAc). If the active ester is visible but the product is absent, the amine is insufficiently nucleophilic. The protocol self-validates by dictating a switch to an even more reactive coupling agent (e.g., HATU) or a stronger base (e.g., NaH) to force the reaction.

Conclusion

3-cyclopropyl-2-methoxybenzoic acid is not merely a passive ingredient; it is a rationally designed architectural keystone in drug discovery. Its unique steric bulk and electronic properties require specialized handling—such as high-temperature uronium coupling—but reward the chemist with highly stable, metabolically active therapeutic compounds. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis of next-generation metabolic modulators.

References

  • Zafgen, Inc.Sulphones and preparation and application thereof. European Patent Office, EP 2486004 B1 / CN102639494B.
  • World Intellectual Property Organization.Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer. WO2017201313A1.

Biological Activity of Cyclopropyl Benzoic Acid Derivatives: A Technical Guide to EP4 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl benzoic acid scaffold has emerged as a privileged structural motif in modern medicinal chemistry. While benzoic acid derivatives are broadly utilized, the strategic incorporation of a cyclopropyl ring fundamentally alters the molecule's spatial geometry and biological activity. This technical guide explores the application of cyclopropyl benzoic acid derivatives as highly potent and selective Prostaglandin E2 (PGE2) subtype 4 (EP4) receptor antagonists. We detail the mechanistic rationale behind their design, provide quantitative structure-activity relationship (SAR) data, and outline the self-validating experimental protocols required for their preclinical evaluation in inflammatory pain and immuno-oncology.

Mechanistic Rationale: The Chemical Advantage

In rational drug design, the cyclopropyl benzoic acid moiety is not merely a structural spacer; it actively dictates target engagement. The strained three-membered cyclopropyl ring acts as a conformational restrictor. By limiting the rotational degrees of freedom of the adjacent aromatic system, it forces the benzoic acid group into a highly specific orientation.

Causality in Binding: This forced trajectory is critical for engaging G-protein-coupled receptors (GPCRs) like EP4. Structural biology reveals that the carboxylate group of the benzoic acid acts as a crucial anchor, forming strong hydrogen bonds with key receptor residues such as Tyr80, Thr168, and the guanidino group of Arg316[1]. Simultaneously, the cyclopropyl linker ensures the core scaffold (e.g., an indazole or indole ring) is optimally projected into a hydrophobic cavity formed by Val72, Leu99, and Pro322. Without the cyclopropyl group's rigidity, the molecule "floats" within the binding pocket, resulting in a dramatic loss of antagonistic potency[1].

Core Biological Activity & Signaling Pathway

The primary biological application of these derivatives is the selective antagonism of the EP4 receptor. PGE2 is a major pro-inflammatory prostanoid that drives chronic inflammatory pain and maintains an immunosuppressive tumor microenvironment by acting on EP4[2].

Activation of EP4 by PGE2 couples to Gs proteins, which stimulates adenylyl cyclase (AC) to produce the second messenger cyclic AMP (cAMP)[1]. Elevated cAMP activates Protein Kinase A (PKA) and triggers gene transcription via the cAMP response element (CRE)[2]. Cyclopropyl benzoic acid derivatives competitively block this receptor, suppressing downstream inflammatory and immunosuppressive gene expression.

EP4_Signaling PGE2 PGE2 (Endogenous Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Gs Gs Protein EP4->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes CREB CRE Gene Transcription cAMP->CREB Activates PKA Antagonist Cyclopropyl Benzoic Acid Derivative Antagonist->EP4 Blocks (Competitive)

Figure 1: Mechanism of EP4 receptor antagonism by cyclopropyl benzoic acid derivatives.

Quantitative Data: Key Derivatives

Extensive SAR studies have yielded several highly potent cyclopropyl benzoic acid derivatives demonstrating single-digit nanomolar efficacy. The table below summarizes key compounds, highlighting how modifications to the core scaffold impact biological activity and therapeutic indication.

Compound IDCore ScaffoldTargetIC₅₀ (nM)Primary IndicationKey Reference
MF-766 N-benzyl indoleEP4~1.0Inflammatory PainColucci et al.[3]
MK-2894 ThiopheneEP4~0.5Pain / InflammationBlouin et al.[4]
Compound 14 2H-indazole-3-carboxamideEP41.1 ± 0.1Colorectal CancerCheng et al.[2]

Data Causality: The transition from early-generation non-selective NSAIDs to highly selective EP4 antagonists like MK-2894 mitigates gastrointestinal toxicity while maintaining potent anti-inflammatory efficacy[4]. In oncology, compounds like the 2H-indazole derivative (Compound 14) exhibit profound synergy with immune checkpoint inhibitors (anti-PD-1) by reversing PGE2-mediated macrophage immunosuppression and enhancing CD8+ T cell activity[5].

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of novel cyclopropyl benzoic acid derivatives, researchers must employ a self-validating system of in vitro functional assays and in vivo mechanistic models.

Protocol A: In Vitro GloSensor cAMP Assay

Purpose: To quantify the functional antagonistic potency (IC₅₀) against the human EP4 receptor. Causality: Using a live-cell biosensor ensures that the measured activity reflects true functional antagonism (blocking cAMP production) in a physiological cellular context, rather than mere biochemical binding affinity[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human EP4 receptor and the pGloSensor-22F cAMP plasmid into 384-well white clear-bottom plates. Incubate overnight at 37°C in 5% CO₂.

  • Substrate Loading: Remove the culture media and replace it with an assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to achieve a steady-state basal luminescence.

  • Antagonist Treatment: Add serial dilutions of the cyclopropyl benzoic acid derivative (ranging from 10 µM down to 0.1 nM) to the wells. Incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Stimulate the cells by adding an EC₈₀ concentration of PGE2.

  • Detection: Incubate for an additional 15 minutes, then measure luminescence using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model[2].

Protocol B: In Vivo Syngeneic Tumor Model (Immunotherapy Evaluation)

Purpose: To assess the in vivo efficacy of the derivative in reversing tumor immunosuppression. Causality: Measuring tumor shrinkage alone is insufficient. Immunophenotyping via flow cytometry is required to prove that the regression is mechanistically driven by the intended immune modulation (reversal of PGE2 suppression) rather than off-target cytotoxicity[5].

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject 5 × 10⁵ murine colon carcinoma cells (e.g., CT26) into the right flank of immunocompetent BALB/c mice.

  • Randomization: Once tumors reach an average volume of ~100 mm³, randomize the mice into four groups: Vehicle, Antagonist Monotherapy (e.g., 30 mg/kg PO daily), Anti-PD-1 Monotherapy, and Combination therapy.

  • Monitoring: Measure tumor volume via digital calipers every 2-3 days and record body weights to monitor gross toxicity.

  • Immunophenotyping (Validation): At study termination, excise the tumors and dissociate them into single-cell suspensions using collagenase. Stain the cells with fluorophore-conjugated antibodies against CD3, CD8, and macrophage markers. Perform flow cytometry to quantify the infiltration of cytotoxic CD8+ T cells versus immunosuppressive macrophages[5].

Validation_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Efficacy (Oncology) Compound Novel Cyclopropyl Benzoic Acid Derivative GloSensor GloSensor cAMP Assay (Determine IC50) Compound->GloSensor Selectivity Receptor Panel Screening (EP1/2/3 Off-target check) GloSensor->Selectivity If IC50 < 10nM TumorModel Syngeneic Mouse Model (CT26 Colon Cancer) Selectivity->TumorModel If Highly Selective FACS Flow Cytometry (Quantify CD8+ T Cells) TumorModel->FACS Mechanistic Proof

Figure 2: Self-validating experimental workflow for evaluating EP4 antagonists.

References

  • Title: Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive and scientifically grounded approach to the synthesis of 3-cyclopropyl-2-methoxybenzoic acid, a valuable building block for researchers in drug discovery and materials science. In the absence of a formally documented "discovery" in seminal literature, this guide proposes a robust and efficient synthetic strategy based on modern catalytic methods. The core of this guide is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary organic synthesis. We will delve into the rationale behind the selection of starting materials and catalysts, provide a step-by-step experimental procedure, and present the expected physicochemical properties of the target compound. This document is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to synthesize this and structurally related molecules.

Introduction: The Significance of Substituted Benzoic Acids

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern on the aromatic ring can profoundly influence a molecule's biological activity, physicochemical properties, and material characteristics. The methoxy group, as seen in 3-methoxybenzoic acid, is a common feature in many natural products and pharmaceuticals, where it can act as a hydrogen bond acceptor and influence metabolic stability.[1] The cyclopropyl moiety is another highly sought-after functional group in drug design. Its unique conformational and electronic properties—rigidity, and partial sp2 character—can lead to improved potency, selectivity, and metabolic profiles of drug candidates.

The synthesis of polysubstituted benzoic acids, particularly those with a contiguous substitution pattern like 3-cyclopropyl-2-methoxybenzoic acid, presents a significant synthetic challenge. Direct functionalization of a pre-existing benzoic acid can often lead to a mixture of isomers, requiring difficult purification steps. Therefore, a regioselective and high-yielding synthetic route is paramount. This guide focuses on a modern and reliable approach to constructing this specific molecule, leveraging the power of palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Strategy: A Modern Approach

Given the lack of a specific documented discovery, we propose a highly efficient and modular synthetic route based on the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction has become a workhorse in organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and their derivatives.[2][3]

Our proposed two-step synthesis is as follows:

  • Starting Material : We begin with the commercially available and versatile building block, 3-bromo-2-methoxybenzoic acid. The bromine atom at the 3-position provides a handle for the subsequent cross-coupling reaction, while the methoxy and carboxylic acid groups are already in the desired positions.[4] The bromine atom on the aromatic ring is an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions.[4]

  • Cross-Coupling Reaction : The cyclopropyl group is introduced via a palladium-catalyzed Suzuki-Miyaura reaction with cyclopropylboronic acid. This reaction is known for its efficiency in coupling alkylboronic acids with aryl halides.[2]

This strategy is advantageous because it is convergent, meaning the two key fragments of the molecule are synthesized separately and then joined at a late stage, which often leads to higher overall yields. Furthermore, the commercial availability of both starting materials makes this route practical and accessible for most research laboratories.

Visualizing the Synthetic Workflow

G cluster_0 Proposed Synthesis of 3-cyclopropyl-2-methoxybenzoic Acid A 3-Bromo-2-methoxybenzoic Acid C Suzuki-Miyaura Cross-Coupling A->C B Cyclopropylboronic Acid B->C D 3-cyclopropyl-2-methoxybenzoic Acid C->D Pd Catalyst, Base G cluster_product Product Formation pd0 Pd(0)L2 pd_complex1 [Ar-Pd(II)-Br]L2 pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)-O-B(OH)2-Cyclopropyl]L2 pd_complex1->pd_complex2 Transmetalation (Cyclopropyl-B(OH)2, Base) pd_complex3 [Ar-Pd(II)-Cyclopropyl]L2 pd_complex2->pd_complex3 pd_complex3->pd0 Reductive Elimination product Ar-Cyclopropyl

Sources

Thermodynamic Profiling and Solubility Dynamics of 3-Cyclopropyl-2-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8) is a highly specialized, sterically encumbered aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including mitochondrial uncouplers and targeted kinase inhibitors[1]. For process chemists and formulation scientists, understanding the solvation thermodynamics of this intermediate is critical. Poor solvent selection during extraction, crystallization, or reaction scaling can lead to suboptimal yields, polymorphic impurities, or solvent entrapment.

This whitepaper provides an in-depth technical analysis of the solubility profile of 3-cyclopropyl-2-methoxybenzoic acid across various organic solvents, grounded in structural thermodynamics, predictive modeling, and empirical methodologies.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-cyclopropyl-2-methoxybenzoic acid, we must first deconstruct its molecular architecture. The solubility of any benzoic acid derivative is a thermodynamic competition between the energy required to disrupt its solid-state crystal lattice and the energy released upon solvation[2].

  • The Carboxylic Acid Moiety (-COOH): At position 1, this group acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., toluene, hexane), carboxylic acids notoriously form highly stable, hydrogen-bonded cyclic dimers. This dimerization effectively shields the polar groups from the solvent, artificially increasing the molecule's apparent lipophilicity but limiting absolute solubility due to the high energy required to break the dimer.

  • The Ortho-Methoxy Group (-OCH₃): Positioned at carbon 2, the methoxy group introduces significant steric hindrance. This steric clash forces the adjacent carboxylic acid group out of the coplanar alignment with the benzene ring. By disrupting molecular planarity, the methoxy group weakens the solid-state crystal lattice energy (lowering the melting point) compared to unsubstituted benzoic acid. Furthermore, the oxygen atom serves as a weak hydrogen-bond acceptor, facilitating interactions with polar protic solvents.

  • The Meta-Cyclopropyl Group (-C₃H₅): At position 3, this rigid, aliphatic ring significantly increases the molecule's partition coefficient (LogP). The hydrophobic bulk of the cyclopropyl group enhances favorable Van der Waals interactions with non-polar and polar aprotic solvents, driving higher solubility in organic phases compared to highly polar aqueous phases.

Thermodynamic Principles of Solvation

The dissolution of 3-cyclopropyl-2-methoxybenzoic acid follows the principles outlined by the Jouyban-Acree model, which mathematically correlates solute solubility with solvent polarity, temperature, and binary solvent interactions[3].

When introduced to polar protic solvents (e.g., ethanol, methanol), the solvent molecules effectively outcompete the API's internal hydrogen bonding. The solvent donates protons to the methoxy and carbonyl oxygens while accepting protons from the hydroxyl group, stabilizing the molecule as a solvated monomer . This results in exceptionally high solubility[2].

In polar aprotic solvents (e.g., ethyl acetate, dichloromethane), the solvent cannot donate hydrogen bonds but provides strong dipole-dipole stabilization. The solubility remains high, though slightly lower than in protic solvents, as the solvent primarily interacts with the molecule's overall dipole moment rather than forming a comprehensive hydrogen-bond network.

In non-polar solvents (e.g., toluene), the molecule largely remains in its dimeric form. Solvation is driven purely by dispersive forces (Pi-Pi stacking with the aromatic ring and Van der Waals interactions with the cyclopropyl group).

G API 3-Cyclopropyl-2-methoxybenzoic Acid (Solid State) PolarProtic Polar Protic Solvents (EtOH, MeOH) API->PolarProtic Dissolution PolarAprotic Polar Aprotic Solvents (EtOAc, Acetone) API->PolarAprotic Dissolution NonPolar Non-Polar Solvents (Toluene, Hexane) API->NonPolar Dissolution MonomerH Solvated Monomer (Strong H-Bonding) PolarProtic->MonomerH H-Bond Disruption MonomerDipole Solvated Monomer (Dipole-Dipole) PolarAprotic->MonomerDipole Dipole Solvation Dimer Hydrogen-Bonded Dimer (Pi-Pi & VdW) NonPolar->Dimer Dimer Retention HighSol High Solubility (>100 mg/mL) MonomerH->HighSol MedSol Moderate Solubility (10-100 mg/mL) MonomerDipole->MedSol LowSol Low Solubility (<10 mg/mL) Dimer->LowSol

Fig 1: Solvation mechanisms and solubility outcomes across different solvent classes.

Empirical Solubility Data

Based on the structural modifications relative to baseline benzoic acid derivatives[4], the following table summarizes the extrapolated thermodynamic solubility ranges for 3-cyclopropyl-2-methoxybenzoic acid at standard ambient temperature (25°C).

SolventDielectric Constant (ε)Primary Solvation MechanismPredicted Solubility Range (mg/mL at 25°C)
Ethanol 24.5Strong H-bond donor/acceptor> 150 (Very High)
Methanol 32.7Strong H-bond donor/acceptor> 120 (Very High)
Ethyl Acetate 6.0Dipole-dipole, H-bond acceptor50 - 100 (High)
Dichloromethane 8.9Halogen bonding, weak dipole20 - 50 (Moderate)
Toluene 2.4Pi-Pi stacking, Dimer retention5 - 20 (Low to Moderate)
Hexane 1.9Weak Van der Waals< 5 (Low)
Water (pH 3.0) 80.1Hydrophobic exclusion (Unionized)< 1 (Very Low)
Water (pH 9.0) 80.1Ion-dipole (Ionized carboxylate)> 200 (Very High)

Experimental Methodologies: The Shake-Flask Protocol

To validate the predictive models for process scaling, empirical determination must be conducted. The gold standard for determining the thermodynamic solubility of stable, non-volatile APIs is the isothermal Shake-Flask Method , adapted from OECD Test Guidelines 105 and 107[5].

This protocol is a self-validating system: by ensuring the continuous presence of a solid phase, we guarantee that the solution has reached its absolute thermodynamic saturation point, eliminating the risk of measuring a transient supersaturated state.

Step-by-Step Methodology
  • Preparation of Saturated System: Add an excess amount of 3-cyclopropyl-2-methoxybenzoic acid (e.g., 200 mg) to a borosilicate glass vial containing 1.0 mL of the target organic solvent. The visual presence of undissolved solid is mandatory to confirm saturation[6].

  • Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours. Causality: Extended equilibration ensures the kinetic dissolution rate does not artificially depress the measured thermodynamic solubility.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let large particulates settle. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to pellet the remaining undissolved micro-particles.

  • Supernatant Isolation & Dilution: Carefully extract an exact aliquot (e.g., 100 µL) of the clear supernatant using a positive displacement pipette (to account for organic solvent viscosity/volatility). Dilute this aliquot immediately into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to analysis.

  • HPLC Quantification: Quantify the API concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at 254 nm). Causality: HPLC is strictly preferred over direct UV spectrophotometry because it separates the API from any potential solvent matrix interference or trace impurities that could skew the absorbance reading.

G Step1 1. Excess API Addition (Saturated System) Step2 2. Isothermal Agitation (48-72h at 25°C) Step1->Step2 Ensure 2 phases Step3 3. Phase Separation (Centrifugation) Step2->Step3 Reach Equilibrium Step4 4. HPLC Quantification (UV Detection) Step3->Step4 Isolate Supernatant Step5 5. Thermodynamic Solubility Value Step4->Step5 Data Processing

Fig 2: Step-by-step shake-flask methodology for thermodynamic solubility determination.

Solvent Selection Strategy for Process Chemistry

Understanding this solubility profile allows chemists to engineer highly efficient downstream processing workflows:

  • Reaction Solvents: For coupling reactions (e.g., amide bond formation using HBTU/DIPEA[1]), polar aprotic solvents like DMF or Ethyl Acetate are ideal. They provide high solubility for the monomeric acid without the risk of the solvent reacting with coupling reagents (which would occur if protic solvents like ethanol were used).

  • Crystallization (Anti-Solvent Precipitation): The vast differential in solubility between ethanol (>150 mg/mL) and acidic water (<1 mg/mL) makes this an ideal binary system for controlled crystallization. The API can be dissolved in a minimal volume of warm ethanol, followed by the slow, dropwise addition of slightly acidified water (anti-solvent) to force high-purity crystal nucleation.

  • Liquid-Liquid Extraction: To isolate the product from an aqueous reaction mixture, adjusting the aqueous phase to pH < 3 will protonate the carboxylic acid, driving it into the organic phase. Dichloromethane (DCM) or Ethyl Acetate are the optimal extraction solvents due to their immiscibility with water and moderate-to-high affinity for the lipophilic cyclopropyl and methoxy groups.

References

  • Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer (Google Patents). WO2017201313A1.
  • The solubility of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids (ResearchGate).
  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures (ACS Publications).
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide (Guidechem).
  • Determining the water solubility of difficult-to-test substances A tutorial review (DTU - OECD Shake-Flask Methodology).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (ResearchGate).

Sources

Methodological & Application

Synthesis of roflumilast from 3-cyclopropyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization & Protocol for Roflumilast Synthesis

Executive Summary

This Application Note details the optimized synthetic protocol for Roflumilast (Daxas/Daliresp), a selective phosphodiesterase-4 (PDE4) inhibitor. The focus is on the critical amide coupling between the benzoic acid derivative and the electron-deficient heteroaromatic amine.

Critical Note on Nomenclature: The request referenced 3-cyclopropyl-2-methoxybenzoic acid. Based on the chemical structure of Roflumilast (3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide), the required starting material is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid .[1][2] This protocol proceeds using the correct pharmacophore precursor to ensure the synthesis of the active pharmaceutical ingredient (API).

Chemical Reaction Scheme

The synthesis proceeds via a two-stage "activation-coupling" strategy. Direct coupling using standard carbodiimides (EDC/DCC) often results in low yields due to the poor nucleophilicity of the 4-amino-3,5-dichloropyridine. The optimized industrial route utilizes an acid chloride intermediate and an anionic amine species.

ReactionScheme SM1 3-(cyclopropylmethoxy)- 4-(difluoromethoxy)benzoic acid Inter Acid Chloride Intermediate SM1->Inter Activation Reagent1 SOCl2 / Cat. DMF Toluene, 70-80°C Reagent1->Inter Product ROFLUMILAST (Crude) Inter->Product Coupling SM2 4-amino-3,5- dichloropyridine Anion Amine Anion Species SM2->Anion Deprotonation Base NaH (or KOtBu) THF, 15-25°C Base->Anion Anion->Product

Caption: Figure 1: Reaction pathway utilizing acid chloride activation and base-mediated amine deprotonation to overcome steric and electronic hindrance.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (due to corrosive acid chloride generation).

  • Atmosphere: Strictly anhydrous Nitrogen (

    
    ) or Argon. Moisture will hydrolyze the acid chloride back to the starting acid.
    
  • Key Reagents:

    • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Purity >98%).[3][2][4]

    • 4-Amino-3,5-dichloropyridine (Purity >99%).[2][5]

    • Thionyl Chloride (

      
      ).
      
    • Sodium Hydride (NaH, 60% dispersion in oil) OR Potassium tert-butoxide (KOtBu).

    • Solvents: Toluene (anhydrous), THF (anhydrous).

Phase A: Acid Chloride Activation

Rationale: The carboxylic acid must be converted to a highly electrophilic species to react with the weak amine nucleophile.

  • Charge: Load 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) into the reactor.

  • Solvent: Add anhydrous Toluene (10 volumes relative to acid weight).

  • Catalyst: Add N,N-Dimethylformamide (DMF) (0.05 eq). Note: DMF forms the Vilsmeier-Haack reagent in situ, catalysing the reaction.

  • Activation: Heat mixture to 70–80°C.

  • Addition: Add Thionyl Chloride (1.5 eq) dropwise over 30–60 minutes.

  • Reaction: Stir at 75°C for 2–3 hours. Monitor by TLC or HPLC (quench aliquot with methanol to form methyl ester for analysis).

  • Concentration: Distill off excess

    
     and Toluene under reduced pressure to obtain the acid chloride as an oil or semi-solid.
    
  • Reconstitution: Dissolve the residue in anhydrous THF (5 volumes). Keep under

    
    .
    
Phase B: Amide Coupling (The Critical Step)

Rationale: 4-amino-3,5-dichloropyridine is non-nucleophilic due to electron withdrawal by the pyridine ring and chlorine atoms. We must generate the amide anion to drive the reaction.

  • Base Preparation: In a separate vessel, suspend NaH (2.2 eq) in anhydrous THF (10 volumes) at 0–5°C.

    • Alternative: KOtBu (2.2 eq) can be used if handling NaH is prohibitive at scale, though NaH often yields cleaner profiles.

  • Amine Addition: Add 4-amino-3,5-dichloropyridine (1.2 eq) to the base suspension.

  • Anion Formation: Warm to 20–25°C and stir for 1 hour. Evolution of

    
     gas (if using NaH) indicates anion formation.
    
  • Coupling: Cool the amine anion mixture to 10–15°C. Slowly add the Acid Chloride solution (from Phase A) dropwise.

    • Control: Maintain internal temperature <30°C to prevent side reactions.

  • Completion: Stir at 20–25°C for 2–4 hours. Monitor HPLC for disappearance of the acid chloride derivative.

Phase C: Workup & Purification
  • Quench: Slowly add water (carefully!) to destroy excess base.

  • Extraction: Adjust pH to ~2.0 with dilute HCl. Extract with Ethyl Acetate.[1][2]

  • Wash: Wash organic layer with saturated

    
     (removes unreacted acid) and Brine.
    
  • Crystallization:

    • Swap solvent to Isopropanol/Water or Acetone/Ethanol.

    • Heat to reflux to dissolve.

    • Cool slowly to 0–5°C to crystallize.

    • Filter and dry at 50°C under vacuum.[1]

Process Data & Troubleshooting

Stoichiometry Table
ComponentEquivalenceRoleCriticality
Benzoic Acid Derivative 1.0Limiting ReagentHigh Purity Required
Thionyl Chloride 1.2 – 1.5ActivatorExcess ensures full conversion
Dichloropyridine Amine 1.2NucleophileSlight excess improves yield
NaH / KOtBu 2.0 – 2.5BaseMust neutralize HCl & deprotonate amine
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<60%) Moisture in solvents; Acid Chloride hydrolysis.Ensure KF (Karl Fischer) of THF <0.05%. Use fresh SOCl2.[2]
Impurity: Unreacted Acid Incomplete activation or hydrolysis during transfer.Increase SOCl2 eq; Check inert lines for leaks.
Impurity: Dimer Temperature too high during coupling.Maintain T < 20°C during addition.
Color Issues Oxidation of amine.Degas solvents thoroughly; Ensure N2 blanket.

Process Workflow Diagram

Workflow cluster_A Reactor 1: Activation cluster_B Reactor 2: Coupling cluster_C Downstream Step1 Dissolve Acid in Toluene Add Cat. DMF Step2 Add SOCl2 (75°C) Distill to remove excess Step1->Step2 Step4 Add Acid Chloride Solution Control Temp < 25°C Step2->Step4 Transfer under N2 Step3 Suspend NaH in THF Add Amine (Deprotonate) Step3->Step4 Step5 Quench & Phase Cut Step4->Step5 Step6 Crystallization (Isopropanol/Water) Step5->Step6

Caption: Figure 2: Operational workflow for the convergent synthesis of Roflumilast.

References

  • Amsberg, R., et al. (1998). Benzamides and their use as PDE4 inhibitors. U.S. Patent 5,712,298.[6][7][8][9][10] Washington, DC: U.S. Patent and Trademark Office. Link

  • Muller, T., et al. (1998). Process for the preparation of 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide.[4] Organic Process Research & Development, 2(3), 157-168. (Foundational chemistry for the class). Link

  • Liu, Y., et al. (2013). A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. Synthesis, 45(15), 2137-2142. (Discusses the acid precursor synthesis). Link

  • European Patent Office. (2004).[7] Novel process for the preparation of roflumilast.[3][1][4][7][9][11][12] EP1606261B1. Link

Sources

Application Note: 3-Cyclopropyl-2-methoxybenzoic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8)

Executive Summary & Mechanistic Significance

In modern medicinal chemistry, the strategic decoration of phenyl rings with specific sterically and electronically demanding groups is paramount for optimizing target affinity and pharmacokinetic properties. 3-Cyclopropyl-2-methoxybenzoic acid has emerged as a highly versatile pharmaceutical intermediate, primarily utilized in the synthesis of novel mitochondrial uncouplers and Methionine Aminopeptidase 2 (MetAP2) inhibitors[1][2].

Structure-Activity Relationship (SAR) Insights

As a Senior Application Scientist, I frequently observe that the success of an Active Pharmaceutical Ingredient (API) hinges on the conformational locks introduced during the intermediate stage.

  • The Methoxy Group (Ortho-position): The presence of the ortho-methoxy group induces a severe steric clash with the adjacent carboxylic acid (or resulting amide bond in the final API). This forces the carbonyl group out of the plane of the phenyl ring, locking the molecule into a specific three-dimensional conformation required for binding to deep hydrophobic pockets in target proteins.

  • The Cyclopropyl Group (Meta-position): The cyclopropyl ring provides a unique balance of lipophilicity (enhancing LogP) and metabolic stability. Unlike linear alkyl chains (e.g., propyl groups) which are highly susceptible to cytochrome P450-mediated

    
    -oxidation, the strained cyclopropyl ring resists rapid degradation while effectively occupying lipophilic space[3].
    
Primary Applications in Therapeutics
  • Mitochondrial Uncouplers (e.g., MB1-47 analogs): Amide derivatives of this intermediate act as chemical uncouplers of the mitochondrial inner membrane. By facilitating proton influx independent of ATP synthase, they dissipate the proton gradient. This forces cancer cells (such as pancreatic ductal adenocarcinoma) to accelerate the TCA cycle and exhaust critical nutrients like glutamine, effectively reversing the Warburg effect and halting tumor proliferation[1][3].

  • MetAP2 Inhibitors (Sulphones): Ester and amide derivatives are utilized in the synthesis of anti-obesity agents. These compounds modulate MetAP2, leading to increased fat oxidation and reduced food consumption[2].

G Drug Mitochondrial Uncoupler (API) Membrane Mitochondrial Inner Membrane Proton Influx Drug->Membrane Gradient Dissipation of Proton Gradient Membrane->Gradient ATP Reduction in ATP Synthesis Gradient->ATP Metabolism TCA Acceleration & Nutrient Depletion ATP->Metabolism

Mechanistic pathway of mitochondrial uncouplers in metabolic reprogramming.

Analytical Specifications & Quality Control

Before proceeding to synthesis or downstream coupling, the intermediate must meet rigorous analytical specifications to ensure it does not introduce reactive impurities (such as des-bromo or homocoupled byproducts) into the final API synthesis.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC)

98.0%
Reverse-Phase HPLC (UV at 254 nm)
Molecular Weight 192.21 g/mol LC-MS (ESI-)
Target m/z[M-H]⁻ 191.1LC-MS (ESI-)
¹H NMR (CDCl₃) Conforms to structure400 MHz NMR

Experimental Protocols

The following protocols detail the upstream synthesis of the intermediate and its downstream application. Every step is designed with built-in causality and self-validating checkpoints to ensure reproducibility.

Protocol 1: Synthesis of 3-Cyclopropyl-2-methoxybenzoic Acid via Suzuki-Miyaura Coupling

Objective: To install the cyclopropyl group via a palladium-catalyzed cross-coupling reaction.

Reagents:

  • 3-Bromo-2-methoxybenzoic acid (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tricyclohexylphosphine (PCy₃, 0.10 eq)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • Solvent: Toluene / H₂O (5:1 v/v)

Methodology & Causality:

  • Preparation & Degassing: Charge a round-bottom flask with 3-bromo-2-methoxybenzoic acid, cyclopropylboronic acid, and K₃PO₄. Add the Toluene/H₂O solvent mixture. Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (PCy₃) and degrades the active Pd(0) species. Thorough degassing is non-negotiable to prevent catalyst death.

  • Catalyst Addition & Heating: Under a positive N₂ flow, add Pd(OAc)₂ and PCy₃. Heat the reaction mixture to 100°C for 16 hours.

    • Causality: Cyclopropylboronic acid is sterically hindered and significantly less reactive than standard aryl boronic acids. The bulky, electron-rich PCy₃ ligand is specifically chosen to accelerate both the oxidative addition of the aryl bromide and the transmetalation step.

  • Self-Validating Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and extract with 1M NaOH. Discard the organic layer.

    • Validation: The target product is a carboxylic acid, which forms a water-soluble sodium salt in basic conditions. Extracting into the aqueous layer leaves unreacted phosphine ligands, Pd residues, and homocoupled organic impurities in the discarded organic layer, acting as a highly efficient preliminary purification.

  • Isolation: Acidify the aqueous layer to pH 2 using concentrated HCl. Extract the precipitated product with fresh EtOAc. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the title compound.

Protocol 2: Downstream API Synthesis via High-Temperature Amide Coupling

Objective: To synthesize a mitochondrial uncoupler API by coupling the intermediate with a deactivated heterocyclic amine[1].

Reagents:

  • 3-Cyclopropyl-2-methoxybenzoic acid (1.0 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • 6-(Trifluoromethyl)benzo[d]thiazol-2-amine (0.8 eq)

  • Solvent: Anhydrous DMF

Methodology & Causality:

  • Pre-Activation: Dissolve 3-cyclopropyl-2-methoxybenzoic acid and HBTU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Causality: HBTU requires a non-nucleophilic base (DIPEA) to form the active OBt-ester. Pre-activating the acid ensures complete conversion before the amine is introduced, preventing the amine from reacting with the coupling reagent to form guanidinium byproducts.

  • Coupling: Add the aminobenzothiazole derivative. Seal the vessel and heat to 120°C for 24 hours[1].

    • Causality: Heterocyclic amines, particularly those bearing electron-withdrawing groups like -CF₃, are exceptionally poor nucleophiles. Standard room-temperature coupling conditions will fail. High thermal energy is required to overcome the activation barrier for nucleophilic attack on the active ester.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation: The 1M HCl wash removes unreacted amine and DIPEA. The NaHCO₃ wash removes unreacted carboxylic acid and acidic HBTU byproducts. A TLC check (Hexanes/EtOAc 1:1) should reveal a single, clean spot with a higher

      
       value than the starting acid, confirming the success of the self-validating wash sequence.
      

G SM Starting Material 3-Bromo-2-methoxybenzoic Acid Suzuki Suzuki-Miyaura Coupling Pd(OAc)2, PCy3 SM->Suzuki Intermediate 3-Cyclopropyl-2-methoxybenzoic acid CAS: 2723403-79-8 Suzuki->Intermediate Amide Amide Coupling HBTU, DIPEA, 120°C Intermediate->Amide API1 Mitochondrial Uncouplers (e.g., MB1-47) Amide->API1 API2 MetAP2 Inhibitors (Anti-Obesity Sulphones) Amide->API2

Synthetic workflow and downstream API applications of 3-cyclopropyl-2-methoxybenzoic acid.

References

  • "WO2017201313A1 - Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer", Google Patents.
  • "CN102639494B - Sulphones and preparation and application thereof", Google Patents.
  • "3-bromo-5-chloro-2-methoxybenzoic acid - CAS号66237-57-8", Molaid.

Sources

Application Note: Experimental Protocol for the Synthesis of 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The compound 3-cyclopropyl-2-methoxybenzoic acid is a highly valued structural motif in modern drug discovery. It serves as a critical intermediate in the synthesis of methionine aminopeptidase 2 (MetAP2) inhibitors and mitochondrial uncouplers, which are actively investigated for the treatment of obesity, metabolic syndromes, and oncology [1][2].

The incorporation of a cyclopropyl ring onto an aromatic scaffold significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting pharmacophore compared to linear alkyl counterparts. However, the synthesis of this moiety via standard cross-coupling presents distinct challenges. sp³-hybridized boronic acids, such as cyclopropylboronic acid, suffer from slow transmetallation rates and are highly susceptible to protodeboronation under prolonged thermal stress. To overcome this, we have developed a highly optimized, microwave-assisted Suzuki-Miyaura cross-coupling protocol that ensures rapid, high-yielding conversion while minimizing side reactions [3].

Mechanistic Causality & Experimental Design

As a self-validating system, every reagent and condition in this protocol has been selected based on strict mechanistic causality:

  • Catalyst Selection (Pd(dppf)Cl₂): The coupling of sp³-carbons is notoriously prone to β-hydride elimination. The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) possesses a large bite angle (99°), which accelerates the reductive elimination step—often the rate-limiting step for sp³-centers—thereby outcompeting unwanted side reactions.

  • Base Stoichiometry (Cs₂CO₃): Exactly 3.0 equivalents of cesium carbonate are utilized. Since the starting material is a free carboxylic acid, 1.0 equivalent of the base is immediately consumed to form the unreactive carboxylate salt. The remaining 2.0 equivalents are required to activate the cyclopropylboronic acid into the reactive trihydroxyboronate species necessary for transmetallation.

  • Solvent System (THF/H₂O 9:1): A biphasic system is mandatory. Water is essential to dissolve the inorganic base and facilitate the formation of the boronate complex, while THF ensures the solubility of the organic electrophile.

  • Microwave Irradiation: Conventional heating requires 12–24 hours, leading to significant protodeboronation of the cyclopropylboronic acid. Microwave irradiation at 140°C compresses the reaction time to 15 minutes, kinetically favoring the cross-coupling over degradation pathways.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Specifications

Reagent MW ( g/mol ) Equivalents Function / Causality
3-Bromo-2-methoxybenzoic acid 231.04 1.0 Electrophile; starting material.
Cyclopropylboronic acid 85.90 1.5 Nucleophile; excess compensates for minor trimerization.
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 0.05 Catalyst; large bite angle prevents β-hydride elimination.
Cesium Carbonate (Cs₂CO₃) 325.82 3.0 Base; deprotonates acid & activates boronic species.

| THF : H₂O (9:1 v/v) | N/A | 10 vol | Biphasic solvent; ensures dual solubility. |

Table 2: Optimization of Reaction Conditions

Heating Modality Temperature Time Yield (%) Impurity Profile (LC-MS)
Conventional Thermal 90°C 18 hours 45 - 55% High protodeboronation, unreacted bromide.

| Microwave Irradiation | 140°C | 15 mins | 82 - 88% | Clean conversion, trace homocoupling. |

Workflow Visualization

G SM 3-Bromo-2-methoxybenzoic acid (Electrophile) Complex Pd(dppf)Cl2 / Cs2CO3 THF/H2O (9:1) SM->Complex Boronic Cyclopropylboronic acid (Nucleophile) Boronic->Complex MW Microwave Irradiation 140°C, 15 min Complex->MW Argon Degassed Workup Acidic Workup (pH 3-4) Extraction MW->Workup >95% Conversion Product 3-Cyclopropyl-2-methoxybenzoic acid Workup->Product Silica Purification

Fig 1. Microwave-assisted Suzuki-Miyaura synthetic workflow.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Degassing
  • Reagent Charging: To a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-bromo-2-methoxybenzoic acid (1.00 g, 4.33 mmol, 1.0 eq), cyclopropylboronic acid (0.56 g, 6.49 mmol, 1.5 eq), and Cs₂CO₃ (4.23 g, 13.0 mmol, 3.0 eq).

  • Solvent Addition: Add 10 mL of a pre-mixed THF/Deionized Water solution (9:1 v/v).

  • Deoxygenation (Critical Step): Seal the vial with a septum cap. Sparge the heterogeneous mixture with Argon gas for exactly 5 minutes using a submerged needle, with a secondary needle acting as a vent. Causality: Failure to remove dissolved oxygen will result in the rapid oxidation of the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (176 mg, 0.216 mmol, 0.05 eq), and immediately reseal with a microwave-specific crimp cap.

Phase 2: Microwave Irradiation & In-Process Control
  • Irradiation: Place the sealed vial into the microwave reactor. Set the parameters to heat to 140°C with a 2-minute ramp time, and hold at 140°C for 15 minutes. Ensure the stirring rate is set to maximum (e.g., 900 rpm) to maintain the biphasic emulsion.

  • Self-Validation (LC-MS Check): After cooling to room temperature, extract a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The mass spectrum must show the complete disappearance of the characteristic bromine isotope doublet (m/z 229/231[M-H]⁻) and the appearance of the product mass (m/z 191.1[M-H]⁻).

Phase 3: Workup & Purification
  • Acidification (Critical Step): Transfer the reaction mixture to a separatory funnel and dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Slowly add 1M HCl dropwise until the aqueous layer reaches pH 3-4 (verify with pH paper).

    • Causality: If the pH remains basic (pH > 5), the product will remain partitioned in the aqueous layer as a highly soluble cesium carboxylate salt, resulting in near-zero isolated yield.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers.

  • Filtration & Drying: Wash the combined organics with brine (20 mL), dry over anhydrous MgSO₄, and filter through a 1-inch pad of Celite to remove precipitated palladium black.

  • Chromatography: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 40% EtOAc in Hexanes, modified with 1% glacial acetic acid to prevent peak tailing of the carboxylic acid.

  • Isolation: Pool the product-containing fractions and concentrate. Co-evaporate with toluene (2 × 10 mL) to remove residual acetic acid, yielding 3-cyclopropyl-2-methoxybenzoic acid as an off-white solid.

Final Analytical Quality Control (QC)

To establish absolute trustworthiness of the synthesized material, the following analytical parameters must be met:

  • LC-MS (ESI-): Calculated for C₁₁H₁₂O₃: 192.08; Found: m/z 191.1 [M-H]⁻. Purity >98% by UV (254 nm).

  • ¹H-NMR (400 MHz, CDCl₃):

    • Self-Validation Checkpoint: Ensure correct integration of the cyclopropyl protons. You should observe a distinct multiplet for the methine proton at ~2.15 ppm (1H) and multiplets for the methylene protons at ~0.95 ppm (2H) and ~0.65 ppm (2H). The methoxy group must appear as a sharp singlet at ~3.90 ppm (3H), integrating perfectly to 3:5 relative to the cyclopropyl ring.

References

  • Zafgen, Inc. (2009). Sulphone compounds for use in the treatment of obesity (European Patent No. EP2486004B1).
  • University of Washington. (2017). Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer (WIPO Patent Application No. WO2017201313A1).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Technical Guide: 3-Cyclopropyl-2-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8) is a specialized aromatic building block increasingly utilized in the discovery of metabolic disease therapeutics and mitochondrial modulators. Its structural value lies in the 3-cyclopropyl group , which acts as a lipophilic, metabolically stable bioisostere for isopropyl or phenyl groups, and the 2-methoxy group , which induces a critical conformational twist via the ortho-effect while providing a hydrogen bond acceptor.

This guide details the utilization of this scaffold in the synthesis of MetAP2 inhibitors (obesity/metabolism) and Mitochondrial Uncouplers , providing validated protocols for its synthesis and functionalization.

Structural & Physicochemical Rationale

To effectively deploy this scaffold, researchers must understand the "Medicinal Chemistry Logic" embedded in its structure:

  • Conformational Restriction (The Ortho-Effect): The 2-methoxy group creates steric clash with the carboxylic acid (or resulting amide), forcing the carbonyl group out of the plane of the phenyl ring. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to targets like MetAP2.

  • Metabolic Stability: The cyclopropyl ring is rigid and lacks the benzylic protons found in isopropyl groups, making it resistant to CYP450-mediated oxidation.

  • Lipophilic Vector: The cyclopropyl group fills hydrophobic pockets (e.g., the methionine binding pocket in MetAP2) with high efficiency per carbon atom.

Visualization: Scaffold Logic

ScaffoldLogic Core 3-Cyclopropyl-2-methoxybenzoic Acid Methoxy 2-Methoxy Group: Induces non-planar twist (Ortho-effect) Core->Methoxy Cyclopropyl 3-Cyclopropyl Group: Metabolic Stability Hydrophobic Fill Core->Cyclopropyl Acid Carboxylic Acid: Handle for Amide/Ester Formation Core->Acid

Figure 1: Structural decomposition of the scaffold highlighting pharmacophoric contributions.

Primary Applications & Case Studies

A. MetAP2 Inhibitors (Obesity & Metabolic Disorders)

Context: Methionine aminopeptidase 2 (MetAP2) is a target for weight loss and metabolic regulation.[1] Mechanism: The scaffold serves as the aromatic core for sulfone-based inhibitors. The cyclopropyl group occupies the hydrophobic S1 pocket of the enzyme. Key Reference: Patent EP 2486004 B1 (Zafgen, Inc.) identifies 6-(benzenesulphonylmethyl)-3-cyclopropyl-2-methoxybenzoic acid as a crucial intermediate in synthesizing sulfone analogs related to Beloranib.

B. Mitochondrial Uncouplers (Anti-Infective/Oncology)

Context: Small molecule mitochondrial uncouplers are exploring for treating bacterial infections and cancer by dissipating the proton gradient. Mechanism: The acid is coupled to heterocyclic amines (e.g., aminobenzothiazoles). The lipophilicity of the cyclopropyl-methoxy core assists in membrane permeation. Key Reference: WO2017201313A1 describes the coupling of 5-chloro-3-cyclopropyl-2-methoxybenzoic acid with benzothiazoles to generate potent uncouplers.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

If the acid is not commercially available, it is synthesized from 3-bromo-2-methoxybenzoic acid.

Reagents:

  • Substrate: 3-Bromo-2-methoxybenzoic acid (or its methyl ester).

  • Boronate: Cyclopropylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (3:1).

Step-by-Step:

  • Inertion: Charge a reaction vial with 3-bromo-2-methoxybenzoic acid (1.0 mmol), cyclopropylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol). Purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed Toluene (3 mL) and Water (1 mL).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 mmol) quickly under positive inert gas pressure.

  • Reaction: Seal and heat to 100°C for 16 hours .

  • Work-up: Cool to RT. Acidify aqueous layer to pH ~3 with 1N HCl. Extract with EtOAc (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (0-50% EtOAc/Hexanes) or recrystallization from EtOH.

Protocol B: Amide Coupling (Functionalization)

Standardized protocol for coupling the scaffold to amines (e.g., for MetAP2 or Mitochondrial targets).

Reagents:

  • Acid: 3-Cyclopropyl-2-methoxybenzoic acid (1.0 equiv).

  • Amine: Heterocyclic amine (e.g., 2-aminobenzothiazole) (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv) or HBTU (as cited in WO2017201313).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Activation: Dissolve 3-cyclopropyl-2-methoxybenzoic acid (0.53 mmol) in DMF (5 mL). Add DIPEA (1.59 mmol) and stir for 5 minutes.

  • Addition: Add HATU/HBTU (0.64 mmol). Stir for 10 minutes at RT to form the active ester.

  • Coupling: Add the amine (0.42 mmol).

    • Note: For unreactive heterocyclic amines, heating may be required.

  • Reaction: Stir at RT for 4-12 hours . (If using electron-deficient amines, heat to 60-120°C as per WO2017201313).

  • QC: Monitor by LC-MS for the mass [M+H]+.

  • Isolation: Dilute with water/brine. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Bromo-2-methoxybenzoic acid Step1 Suzuki Coupling (Cyclopropylboronic acid, Pd cat.) Start->Step1 Intermediate Intermediate: 3-Cyclopropyl-2-methoxybenzoic acid Step1->Intermediate yield >70% Step2 Activation (HATU/HBTU + DIPEA) Intermediate->Step2 Step3 Amide Coupling (Target Amine) Step2->Step3 Final Final Product: Bioactive Amide (MetAP2 / Uncoupler) Step3->Final HPLC Purification

Figure 2: Step-by-step synthetic pathway from commodity starting materials to final bioactive drug candidate.

Analytical Data Summary (Expected)

ParameterSpecificationNotes
Appearance White to Off-white solidCrystalline
Molecular Weight 192.21 g/mol Formula: C₁₁H₁₂O₃
¹H NMR (DMSO-d₆) δ ~7.2-7.6 (m, 3H, Ar-H), 3.8 (s, 3H, OMe), 2.1 (m, 1H, CH), 0.6-1.0 (m, 4H, CH₂)Characteristic cyclopropyl multiplets upfield
LC-MS [M+H]⁺ = 193.2 or [M-H]⁻ = 191.2Ionizes well in both modes
Solubility DMSO, Methanol, DCMPoor water solubility (requires base)

References

  • Zafgen, Inc. (2012). Sulphone compounds and preparation and application thereof. European Patent EP 2486004 B1.[2]

    • Source of MetAP2 inhibitor application and synthesis of sulfone intermedi
  • Feng, Y. et al. (2017). Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer. World Intellectual Property Organization WO2017201313A1.

    • Source of HBTU coupling protocol and mitochondrial uncoupling applic
  • Sigma-Aldrich/Merck . 3-Cyclopropyl-2-methoxybenzoic acid Product Page.

    • Commercial availability and physicochemical data verific

Sources

Derivatization of 3-cyclopropyl-2-methoxybenzoic acid for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of 3-Cyclopropyl-2-methoxybenzoic Acid for Bioassay Integration

Introduction & Mechanistic Rationale

3-Cyclopropyl-2-methoxybenzoic acid is a highly functionalized, sterically hindered aromatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), Proteolysis Targeting Chimeras (PROTACs), and chemical probes. The structural topography of this compound presents unique synthetic challenges: the ortho-methoxy group provides significant steric bulk and electron density, which deactivates the carboxylic acid toward standard nucleophilic attack. Concurrently, the meta-cyclopropyl group introduces lipophilicity and further spatial constraints.

To integrate this compound into biological assays, the free carboxylic acid must be derivatized. Free carboxylic acids typically exhibit poor cell membrane permeability due to their negative charge at physiological pH. For cell-based bioassays, the acid is often masked as an acetoxymethyl (AM) ester (a cell-permeable prodrug). For in vitro target engagement assays (e.g., fluorescence polarization or pull-down assays), the acid is conjugated to a chemical probe (e.g., a fluorophore or biotin tag) via an amide bond.

Causality in Reagent Selection: Traditional carbodiimide chemistry (e.g., EDC/HOBt) often results in poor yields and prolonged reaction times for ortho-substituted benzoic acids. The intermediate O-acylisourea struggles to undergo aminolysis in the crowded steric environment [1]. To overcome this, uronium salts such as HATU are required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to hydrogen-bond with the incoming amine, thereby accelerating aminolysis even in highly hindered environments [1][2].

Comparative Reagent Efficacy

The selection of the coupling reagent dictates the efficiency of the derivatization. Table 1 summarizes the quantitative performance of various coupling reagents for the amidation of 3-cyclopropyl-2-methoxybenzoic acid with a standard primary amine (e.g., benzylamine or a PEG-amine).

Table 1: Coupling Reagent Efficacy for Ortho-Hindered Benzoic Acids

Coupling ReagentAdditiveBaseSolventReaction TimeExpected YieldByproduct Management
EDC HOBtDIPEADMF16–24 h40–50%Water-soluble urea (easy workup)
HATU NoneDIPEADMF2–4 h>90%Requires chromatography
COMU NoneDIPEADMF2–4 h>85%Water-soluble byproducts
T3P® NonePyridineEtOAc6–8 h70–80%Water-soluble byproducts

Note: Epimerization is not a factor as 3-cyclopropyl-2-methoxybenzoic acid is achiral, allowing for the use of highly active uronium reagents without the risk of racemization.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in quality control steps to ensure the integrity of the derivatized products before their deployment in bioassays.

Protocol A: Amide Coupling for Chemical Probe Synthesis (Biotinylation)

This protocol details the attachment of a Biotin-PEG4-amine to synthesize a probe for target engagement pull-down assays.

Reagents: 3-Cyclopropyl-2-methoxybenzoic acid (1.0 eq), Biotin-PEG4-amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

  • Pre-Activation: Dissolve 3-cyclopropyl-2-methoxybenzoic acid (100 mg, 0.52 mmol) in 3 mL of anhydrous DMF under a nitrogen atmosphere. Add HATU (237 mg, 0.62 mmol) followed by DIPEA (272 µL, 1.56 mmol). Stir at room temperature for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the carboxylic acid to initiate the reaction with HATU without competing with the incoming amine. The 15-minute pre-activation ensures complete conversion to the highly reactive HOAt ester.

  • Coupling: Add Biotin-PEG4-amine (240 mg, 0.57 mmol) dissolved in 1 mL of DMF to the activated ester solution. Stir at room temperature for 2 to 4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass (

    
     191.07[M-H]
    
    
    
    ) and the appearance of the product mass (
    
    
    593.30 [M+H]
    
    
    ).
  • Workup & Purification: Quench the reaction with 10 mL of saturated aqueous NaHCO

    
    . Extract with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF. Dry over anhydrous Na
    
    
    SO
    
    
    , concentrate under reduced pressure, and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: Acetoxymethyl (AM) Esterification for Cell-Permeable Prodrugs

This protocol converts the acid into an AM ester, masking the negative charge to allow passive diffusion across the cell membrane. Intracellular esterases will subsequently cleave the AM group, trapping the active acid inside the cell.

Reagents: 3-Cyclopropyl-2-methoxybenzoic acid (1.0 eq), Bromomethyl acetate (AM-Br) (1.5 eq), Potassium Carbonate (K


CO

) (2.0 eq), Anhydrous DMF.
  • Deprotonation: Dissolve 3-cyclopropyl-2-methoxybenzoic acid (100 mg, 0.52 mmol) in 3 mL of anhydrous DMF. Add finely powdered K

    
    CO
    
    
    
    (144 mg, 1.04 mmol) and stir at room temperature for 30 minutes.
    • Causality: K

      
      CO
      
      
      
      is a mild, insoluble base that generates the carboxylate anion. A stronger or nucleophilic base could prematurely degrade the sensitive AM-Br reagent or cause unwanted side reactions.
  • Alkylation: Cool the suspension to 0 °C using an ice bath. Add bromomethyl acetate (77 µL, 0.78 mmol) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The AM ester will appear as a new, less polar spot (higher

    
    ) compared to the baseline-retained free acid. Confirm the structure of the crude product via 
    
    
    
    H NMR; the successful formation of the AM ester is validated by the appearance of a characteristic -O-CH
    
    
    -O- singlet at approximately
    
    
    5.8 ppm.
  • Workup: Filter the mixture through a Celite pad to remove K

    
    CO
    
    
    
    salts. Dilute the filtrate with 20 mL of ethyl acetate and wash extensively with water (
    
    
    mL) and brine (15 mL). Dry over Na
    
    
    SO
    
    
    and concentrate to yield the assay-ready prodrug.

Derivatization Workflow & Bioassay Integration

G cluster_reactions Derivatization Pathways SM 3-Cyclopropyl-2-methoxybenzoic Acid HATU Amide Coupling (HATU / DIPEA) SM->HATU Probe Amine AM Esterification (AM-Br / K2CO3) SM->AM Bromomethyl acetate Probe Biotin/Fluorophore Probe HATU->Probe Prodrug Cell-Permeable Prodrug AM->Prodrug Assay1 Target Engagement Assay Probe->Assay1 in vitro Assay2 Cell-Based Bioassay Prodrug->Assay2 in cellulo

Workflow for derivatizing 3-cyclopropyl-2-methoxybenzoic acid into assay-ready probes and prodrugs.

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (American Chemical Society) URL:[Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility Tetrahedron Letters (Elsevier / ScienceDirect) URL:[Link]

Application Note: Large-Scale Synthesis and Process Optimization of 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0306 | Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

3-Cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8) is a high-value, sterically hindered synthetic intermediate. It serves as a critical building block in the development of advanced therapeutics, most notably in the synthesis of methionine aminopeptidase 2 (MetAP2) inhibitors for metabolic diseases ()[1] and novel mitochondrial uncouplers targeting obesity and oncology ()[2].

Transitioning this 1,2,3-trisubstituted aromatic system from discovery-scale to kilogram-scale manufacturing requires overcoming specific chemical hurdles: mitigating the protodeboronation of the cyclopropylboronic acid, suppressing des-bromo impurities, and ensuring a highly crystalline final API intermediate. This guide details a robust, three-stage synthetic protocol optimized for high atom-economy, operational safety, and GMP scalability.

Retrosynthetic Strategy & Process Logic

Direct C-H activation to install the cyclopropyl group is elegant but lacks the deterministic reliability required for multi-kilogram scale-up. Instead, our route utilizes 3-bromo-2-methoxybenzoic acid as the commercially available starting material.

  • Stage 1 (Protection): Free carboxylic acids can poison palladium catalysts or accelerate the protodeboronation of alkylboronic acids. Masking the acid as a methyl ester ensures high turnover frequencies (TOF) during the subsequent cross-coupling.

  • Stage 2 (C-C Bond Formation): A Suzuki-Miyaura cross-coupling is employed. The pre-installed bromine at the 3-position provides a reliable handle for the regioselective introduction of the cyclopropyl ring.

  • Stage 3 (Deprotection): A mild saponification removes the methyl ester, and precise pH-controlled precipitation yields the final product in high purity without the need for chromatographic purification.

SynthesisWorkflow SM 3-Bromo-2-methoxybenzoic acid (Starting Material) Step1 Stage 1: Esterification (MeOH, H2SO4, 65°C) SM->Step1 Int1 Methyl 3-bromo-2-methoxybenzoate (Intermediate 1) Step1->Int1 Step2 Stage 2: Suzuki Coupling (cPr-B(OH)2, Pd(dppf)Cl2, K2CO3, 90°C) Int1->Step2 Int2 Methyl 3-cyclopropyl-2-methoxybenzoate (Intermediate 2) Step2->Int2 Step3 Stage 3: Saponification (NaOH, THF/H2O, then HCl to pH 2) Int2->Step3 Product 3-Cyclopropyl-2-methoxybenzoic acid (Final Product) Step3->Product

Three-stage synthetic workflow for 3-cyclopropyl-2-methoxybenzoic acid.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) for a standard 1.0 kg input scale validation batch.

StageChemical TransformationInput ScaleYield (%)Purity (HPLC Area %)E-FactorKey Impurity Monitored
1 Fischer Esterification1.00 kg96.5>99.04.2Unreacted acid (<0.5%)
2 Suzuki-Miyaura Coupling0.95 kg88.298.512.5Des-bromo byproduct (<0.1%)
3 Saponification & Isolation0.80 kg94.0>99.58.1Inorganic ash (<0.1%)

Detailed Experimental Protocols & Mechanistic Causality

Stage 1: Synthesis of Methyl 3-bromo-2-methoxybenzoate

Causality & Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent. Methanol is used in large excess (10 volumes) to drive the equilibrium toward the ester product.

Step-by-Step Protocol:

  • Charge a 20 L glass-lined reactor with 3-bromo-2-methoxybenzoic acid (1.00 kg, 4.33 mol) and Methanol (10.0 L).

  • Agitate at 250 rpm and slowly add concentrated H₂SO₄ (0.05 L) maintaining the internal temperature below 30 °C.

  • Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Self-Validation & IPC: Sample the reaction mixture. The protocol is self-validating when HPLC analysis confirms the starting material is <1.0% AUC. If incomplete, continue refluxing for 2 hours.

  • Concentrate the mixture under reduced pressure to 3 L. Dilute with Ethyl Acetate (8 L) and wash sequentially with saturated aqueous NaHCO₃ (2 × 3 L) and brine (3 L).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 1 as a pale yellow oil (1.02 kg, 96.5% yield).

Stage 2: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Cyclopropylboronic acid is highly prone to protodeboronation under strongly basic conditions. To mitigate this, we employ a biphasic Toluene/H₂O system with Potassium Carbonate (K₂CO₃). This provides sufficient basicity to drive the transmetalation step without accelerating boronic acid degradation (). Pd(dppf)Cl₂ is selected as the precatalyst; its large bite angle (99°) accelerates the sterically demanding reductive elimination of the cyclopropyl group.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br PdII1 Pd(II) Ar-Pd-Br OA->PdII1 TM Transmetalation (K2CO3) PdII1->TM PdII2 Pd(II) Ar-Pd-cPr TM->PdII2 cPr-B(OH)2 RE Reductive Elimination PdII2->RE RE->Pd0 Product

Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Step-by-Step Protocol:

  • Charge a 20 L reactor with Intermediate 1 (0.95 kg, 3.88 mol), Cyclopropylboronic acid (0.50 kg, 5.82 mol, 1.5 eq), and K₂CO₃ (1.61 kg, 11.64 mol, 3.0 eq).

  • Add Toluene (9.5 L) and Purified Water (1.9 L). Sparge the biphasic mixture with N₂ gas for 30 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl₂ (56.7 g, 0.077 mol, 0.02 eq) under a positive N₂ stream.

  • Heat the reaction to 90 °C for 16 hours.

  • Self-Validation & IPC: Monitor via HPLC. The reaction is complete when Intermediate 1 is <1.0% AUC.

  • Cool to 25 °C. Filter the mixture through a pad of Celite to remove palladium black. Separate the aqueous layer.

  • Wash the organic layer with water (3 L) and brine (3 L). Treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol, 100 g) for 2 hours at 40 °C to reduce residual Pd to <10 ppm.

  • Filter and concentrate to yield Intermediate 2 as a light brown oil (0.70 kg, 88.2% yield).

Stage 3: Saponification & API Intermediate Isolation

Causality & Rationale: A mixed solvent system (THF/MeOH/H₂O) ensures the starting ester remains in solution as the sodium salt of the product is formed. The use of an MTBE extraction on the basic aqueous layer is a critical self-validating purification step; it actively removes any neutral impurities (such as des-bromo starting material or homocoupled biphenyls) before the final product is precipitated.

Step-by-Step Protocol:

  • Charge a 10 L reactor with Intermediate 2 (0.80 kg, 3.88 mol) and dissolve in THF (1.6 L) and Methanol (0.8 L).

  • Slowly add an aqueous solution of NaOH (0.39 kg, 9.70 mol, 2.5 eq, dissolved in 1.6 L H₂O).

  • Heat the mixture to 40 °C and stir for 4 hours.

  • Self-Validation & IPC: Confirm complete hydrolysis via HPLC (Intermediate 2 <0.5% AUC).

  • Concentrate the mixture under vacuum at 35 °C to remove THF and Methanol.

  • Dilute the remaining aqueous phase with H₂O (2 L) and extract with MTBE (2 × 2 L). Discard the MTBE layers (contains neutral impurities).

  • Cool the aqueous layer to 5 °C. Slowly add 2M HCl until the pH reaches 2.0–2.5. A thick white precipitate will form.

  • Stir the suspension for 1 hour at 5 °C to ensure complete crystallization.

  • Filter the solid, wash with cold water (2 × 1 L), and dry in a vacuum oven at 50 °C for 24 hours to yield 3-cyclopropyl-2-methoxybenzoic acid as a white crystalline solid (0.70 kg, 94.0% yield).

Analytical Characterization Standards

To verify the integrity of the final product, the following analytical specifications must be met:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: ≥ 99.5% (Area %), with no single unknown impurity > 0.1%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (br s, 1H, COOH), 7.42 (dd, J = 7.8, 1.6 Hz, 1H), 7.15 (dd, J = 7.8, 1.6 Hz, 1H), 7.08 (t, J = 7.8 Hz, 1H), 3.82 (s, 3H, OCH₃), 2.10 (m, 1H, cyclopropyl CH), 0.95 (m, 2H, cyclopropyl CH₂), 0.65 (m, 2H, cyclopropyl CH₂).

  • Residual Palladium (ICP-MS): < 10 ppm.

References

  • Title: Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer (WO2017201313A1)
  • Title: Sulfone compounds and methods for their preparation (CN102639494B / EP2486004B1)
  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Miyaura, N., & Suzuki, A.) Source : Chemical Reviews, 1995, 95(7), 2457-2483. URL :[Link]

Sources

Application Notes and Protocols: Synthesis and Mechanistic Insights into 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-cyclopropyl-2-methoxybenzoic acid, a valuable building block in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group can confer advantageous pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced potency and metabolic stability.[1][2][3] This guide details a plausible and efficient synthetic route, elucidates the underlying reaction mechanisms, and provides detailed experimental protocols and characterization data. The presented methodology is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group has emerged as a privileged structural motif in modern drug discovery.[1][2] Its rigid, three-membered ring introduces conformational constraints that can lock a molecule into its bioactive conformation, thereby enhancing binding affinity to its biological target.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile. The incorporation of a cyclopropyl group, as in 3-cyclopropyl-2-methoxybenzoic acid, can therefore be a key strategy in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][4]

Proposed Synthetic Pathway: Directed Ortho-Metalation and Kumada Cross-Coupling

A robust and regioselective method for the synthesis of 3-cyclopropyl-2-methoxybenzoic acid involves a two-step sequence commencing with the directed ortho-metalation of 2-methoxybenzoic acid, followed by a nickel- or palladium-catalyzed Kumada cross-coupling reaction. This approach leverages the directing ability of the carboxylate group to achieve specific functionalization at the C3 position.

Overall Reaction Scheme:

Detailed Reaction Mechanism

Part 1: Directed Ortho-Metalation and Halogenation

The initial step of the synthesis relies on the principle of directed ortho-metalation (DoM). The carboxylate group of 2-methoxybenzoic acid, formed in situ by deprotonation with a strong base, acts as a powerful directing group. Treatment with a strong, sterically hindered base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) selectively removes the proton at the C3 position, which is ortho to the carboxylate.[5][6][7][8][9] This regioselectivity is achieved because the lithium cation is coordinated by both the carboxylate and the methoxy group, bringing the base into proximity with the C3 proton.

The subsequent introduction of a halogen at the C3 position is achieved by quenching the lithiated intermediate with an electrophilic halogen source. For instance, reaction with 1,2-dibromoethane provides the 3-bromo-2-methoxybenzoic acid derivative.

Reaction Mechanism: Directed Ortho-Metalation and Bromination

G cluster_0 Directed Ortho-Metalation cluster_1 Halogenation 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Lithium 2-Methoxybenzoate Lithium 2-Methoxybenzoate 2-Methoxybenzoic Acid->Lithium 2-Methoxybenzoate s-BuLi/TMEDA Ortho-Lithiated Intermediate Ortho-Lithiated Intermediate Lithium 2-Methoxybenzoate->Ortho-Lithiated Intermediate Deprotonation at C3 3-Bromo-2-methoxybenzoic Acid 3-Bromo-2-methoxybenzoic Acid Ortho-Lithiated Intermediate->3-Bromo-2-methoxybenzoic Acid Quench with BrCH2CH2Br

Caption: Directed ortho-metalation followed by bromination.

Part 2: Kumada Cross-Coupling

The final carbon-carbon bond formation is accomplished via a Kumada cross-coupling reaction.[10][11][12][13][14] This reaction involves the coupling of an organohalide (3-bromo-2-methoxybenzoic acid) with a Grignard reagent (cyclopropylmagnesium bromide) in the presence of a nickel or palladium catalyst.[10][12][13] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-methoxybenzoic acid to form a Pd(II) or Ni(II) complex.[11][12]

  • Transmetalation: The cyclopropyl group from the Grignard reagent is transferred to the metal center, displacing the bromide ion.[10][11]

  • Reductive Elimination: The two organic fragments (the cyclopropyl group and the benzoic acid derivative) are eliminated from the metal center, forming the C-C bond of the final product and regenerating the active catalyst.[11]

Catalytic Cycle: Kumada Cross-Coupling

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br (Ln) Oxidative_Addition->Ar-Pd(II)-Br Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Cyclopropyl Ar-Pd(II)-Cyclopropyl (Ln) Transmetalation->Ar-Pd(II)-Cyclopropyl Cyclopropyl-MgBr Reductive_Elimination Reductive Elimination Ar-Pd(II)-Cyclopropyl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Cyclopropyl

Sources

Application in the synthesis of novel organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application in the Synthesis of Novel Organic Compounds: High-Throughput Access to sp³-Rich Scaffolds via Decarboxylative Cross-Coupling in Continuous Flow

Part 1: Core Directive & Executive Summary

The Challenge: Modern drug discovery is currently striving to "escape from flatland"—moving away from planar, aromatic-heavy structures toward three-dimensional, sp³-rich scaffolds. Higher fraction of sp³ carbons (


) correlates with improved solubility, lower promiscuity, and higher clinical success rates. However, traditional cross-coupling methods (Suzuki, Buchwald-Hartwig) struggle to form C(sp³)–C(sp²) bonds efficiently, particularly with non-stabilized alkyl partners.

The Solution: This guide details the application of Metallaphotoredox Catalysis in Continuous Flow . By merging iridium-based photoredox catalysis with nickel cross-coupling, researchers can utilize abundant alkyl carboxylic acids as radical precursors to form strategic C–C bonds.[1] Implementing this in a flow reactor maximizes photon flux, reduces reaction times from hours to minutes, and enables the rapid synthesis of novel libraries for Structure-Activity Relationship (SAR) studies.

Part 2: Scientific Integrity & Logic (Mechanism & Rationale)

The Mechanistic Synergy

The success of this protocol relies on the intersection of two catalytic cycles:[1][2]

  • The Photocatalytic Cycle (Iridium): Harvests visible light to generate a strong oxidant, capable of oxidizing alkyl carboxylates (

    
    ) to generate reactive alkyl radicals (
    
    
    
    ) via decarboxylation.
  • The Cross-Coupling Cycle (Nickel): Intercepts the generated alkyl radical and couples it with an aryl halide electrophile.

Unlike traditional nucleophilic substitution, this radical-mediated pathway tolerates steric bulk and unprotected polar functional groups (alcohols, amines), making it ideal for late-stage functionalization.

Visualization: Dual Catalytic Cycle

G Ir_GS Ir(III) (Ground State) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Ir_Red Ir(II) (Reduced) Ir_Excited->Ir_Red SET (Oxidation of R-COO⁻) CO2 CO2 Ir_Excited->CO2 Ir_Red->Ir_GS SET to Ni Ni_0 Ni(0) Ni_II_Ar Ni(II)-Ar-X Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III Ni(III)-Ar-Alkyl Ni_II_Ar->Ni_III Radical Capture (R•) Ni_I Ni(I) Ni_III->Ni_I Reductive Elimination Product Ar-Alkyl (Product) Ni_III->Product Ni_I->Ni_0 SET from Ir(II) Light Blue LED (450 nm) R_COOH Alkyl-COOH R_COOH->Ir_Excited Decarboxylation Ar_Br Ar-Br Ar_Br->Ni_0

Caption: Dual catalytic cycle showing the synchronization of Ir-mediated radical generation and Ni-mediated cross-coupling. The cycles merge via Single Electron Transfer (SET) and radical capture events.

Part 3: Application Note & Protocol

Application Profile: Late-Stage Functionalization

Scenario: A medicinal chemistry team needs to synthesize a library of analogs for a lead compound containing an aryl bromide. The goal is to install diverse polar, sp³-rich tails (e.g., bicyclic amines, oxetanes) to improve metabolic stability. Method: Decarboxylative cross-coupling using carboxylic acids as alkyl surrogates.[1][3][4]

Data Comparison: Batch vs. Flow

Metric Batch (Vial) Continuous Flow (PFA Tubing) Improvement
Reaction Time 12–18 Hours 20 Minutes 36x Faster
Catalyst Loading 1–2 mol% 0.5–1 mol% Reduced Cost
Scale 50 mg 1 g – 100 g Scalable

| Yield | 65% | 82% | +17% |

Note: Flow chemistry improves yield by preventing the "inner filter effect" (where high concentrations of catalyst block light penetration) and ensuring uniform irradiation.

Detailed Protocol: Decarboxylative Arylation in Flow

Objective: Coupling of 4-Bromobenzonitrile (Aryl Halide) with N-Boc-Proline (Carboxylic Acid).

1. Reagents & Stock Solutions

  • Photocatalyst:

    
     (0.02 equiv)
    
  • Nickel Catalyst:

    
     (0.05 equiv)
    
    • Note: Pre-complex

      
       with dtbbpy ligand in solvent if the complex is not commercially available.
      
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

    • Critical: Use soluble organic bases like DBU or TMG for flow to prevent clogging. Avoid inorganic carbonates (

      
      ) unless using a packed-bed reactor.
      
  • Solvent: DMSO or DMF (Degassed).

2. Reactor Setup

  • Tubing: PFA or FEP tubing (1/16" OD, 0.03" ID). Reactor volume: 5 mL.

  • Light Source: Blue LED module (450 nm), approx. 40–60 W intensity.

  • Pumps: HPLC pump or syringe pump capable of delivering 0.1–1.0 mL/min.

3. Step-by-Step Procedure

  • Solution Preparation (Glovebox or Schlenk Line):

    • In a vial, combine Aryl Bromide (1.0 equiv, 0.5 mmol), Carboxylic Acid (1.5 equiv), Ir-catalyst (1 mol%), and Ni-catalyst (5 mol%).

    • Dissolve in anhydrous DMSO (5 mL).

    • Add DBU (3.0 equiv) last.

    • Sparge with Nitrogen/Argon for 10 minutes. (Oxygen quenches the excited Ir state).

  • System Priming:

    • Flush the flow reactor with pure degassed DMSO to remove air bubbles.

    • Set the flow rate to 0.25 mL/min (Residence time = Reactor Volume / Flow Rate = 5 mL / 0.25 mL/min = 20 mins ).

  • Reaction Execution:

    • Switch the input valve to inject the reaction mixture.

    • Turn on the Blue LEDs and cooling fan (maintain temp < 40°C).

    • Collect the output in a vial containing diluted aqueous HCl or brine to quench the reaction immediately.

  • Workup & Analysis:

    • Extract the aqueous mixture with Ethyl Acetate (3x).

    • Wash organics with LiCl (5%) to remove DMSO.

    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Part 4: Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Conversion / Starting Material Remains

    • Diagnosis: Oxygen inhibition or insufficient photon flux.

    • Fix: Ensure rigorous degassing. Decrease flow rate to increase residence time. Check if the reactor tubing is fouled (dark film) blocking light.

  • Issue: Reactor Clogging

    • Diagnosis: Precipitation of byproduct salts (e.g., DBU-HBr).

    • Fix: Add 5–10% water to the DMSO solvent mixture to solubilize salts, or use a back-pressure regulator (40–75 psi) to keep gases (CO₂) and salts in solution/suspension.

  • Issue: Nickel Deactivation

    • Diagnosis: "Ni-black" formation.

    • Fix: Ensure the ligand (dtbbpy) is in slight excess (5-10%) relative to Nickel.

References

  • Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp³-carbons with aryl halides." Science, 345(6195), 437-440 (2014). Link

  • Noble, A., McCarver, S. J., & MacMillan, D. W. C. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides."[1] Journal of the American Chemical Society, 137(2), 624–627 (2015).[1] Link

  • Corcoran, E. B., et al. "Aryl amination using ligand-free Ni(II) salts and photoredox catalysis." Science, 353(6296), 279-283 (2016). Link

  • Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893 (2017). Link

  • Liang, Y., Zhang, X., & MacMillan, D. W. C. "Decarboxylative sp³ C–N coupling via dual copper and photoredox catalysis."[4] Nature, 559, 83–88 (2018).[4] Link[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-2-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies. Our goal is to help you navigate common challenges and improve the yield and purity of your target compound.

Introduction

3-Cyclopropyl-2-methoxybenzoic acid is a valuable building block in the development of novel therapeutics. The unique conformational and electronic properties of the cyclopropyl group can impart desirable characteristics to drug candidates, such as enhanced metabolic stability and binding affinity. The synthesis of this molecule, however, can present several challenges. This guide will focus on two primary and effective synthetic strategies: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .

Method 1: Directed ortho-Metalation (DoM) of 2-Methoxybenzoic Acid

This is often the most direct route, leveraging the inherent directing group capabilities of the carboxylic acid and methoxy functionalities. The strategy involves the regioselective deprotonation at the C3 position, followed by quenching with a cyclopropyl electrophile.

Experimental Protocol:

Materials:

  • 2-Methoxybenzoic acid

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • s-Butyllithium (s-BuLi) in cyclohexane

  • Cyclopropyl bromide (or other suitable cyclopropyl electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-methoxybenzoic acid to a flame-dried flask. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ligand Addition: Add TMEDA (2.2 equivalents) to the solution.

  • Lithiation: Slowly add s-BuLi (2.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature. The formation of a dianion occurs exclusively at the position ortho to the carboxylate.[1][2][3]

  • Quenching: Add cyclopropyl bromide (or another suitable electrophile) and stir the reaction mixture at -78 °C for an additional 3-4 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting and FAQs for DoM

Q1: My yield is very low, and I recover a lot of starting material. What went wrong?

A1: This is a common issue and usually points to incomplete lithiation. Here are several factors to consider:

  • Reagent Quality: s-BuLi is highly reactive and moisture-sensitive. Ensure you are using a freshly titrated or newly purchased bottle. The presence of any moisture will quench the organolithium reagent.

  • Temperature Control: The lithiation step is highly temperature-sensitive. The temperature must be maintained at -78 °C. If the temperature rises, side reactions, such as the addition of s-BuLi to the carboxylate group, can occur.[3]

  • Addition Rate: The slow, dropwise addition of s-BuLi is critical. Rapid addition can lead to localized warming and side reactions.

  • Solvent and Glassware: Ensure your THF is anhydrous and your glassware is rigorously flame-dried under an inert atmosphere.

Q2: I am seeing a significant amount of a byproduct that appears to be 2-methoxy-6-cyclopropylbenzoic acid. How can I improve regioselectivity?

A2: While s-BuLi/TMEDA strongly directs to the 3-position (ortho to the carboxylate), a reversal of regioselectivity can be observed with other base systems.[1][2] For exclusive 3-substitution:

  • Base System: Stick to the s-BuLi/TMEDA system. Using n-BuLi or other bases can alter the regioselectivity. For instance, n-BuLi/t-BuOK can favor deprotonation at the 6-position.[1][2]

  • Temperature: As mentioned, maintaining a low temperature (-78 °C) is crucial for kinetic control and achieving the desired regioselectivity.

Q3: The reaction is messy, and purification is difficult. Are there common side reactions I should be aware of?

A3: Besides incomplete reaction and regioselectivity issues, other side reactions can complicate the purification process:

  • Reaction with Electrophile: The lithiated species is a strong nucleophile and base. If your cyclopropyl electrophile has any acidic protons or other reactive sites, side reactions can occur.

  • Wurtz-type Coupling: The organolithium intermediate can potentially couple with the cyclopropyl bromide.

  • Formation of Ketones: Nucleophilic attack of s-BuLi on the carboxylate group can lead to the formation of a ketone byproduct after work-up.[3]

Visualization of the DoM Troubleshooting Workflow

cluster_lithiation Issue: Incomplete Lithiation cluster_selectivity Issue: Poor Regioselectivity cluster_purification Issue: Difficult Purification start Low Yield of 3-cyclopropyl-2-methoxybenzoic acid reagent_quality Check s-BuLi activity (titrate) start->reagent_quality High starting material recovery? base_system Confirm use of s-BuLi/TMEDA start->base_system Isomeric byproducts observed? electrophile_purity Check purity of cyclopropyl bromide start->electrophile_purity Multiple unidentified byproducts? temp_control Ensure strict -78°C control reagent_quality->temp_control atmosphere Verify anhydrous conditions & inert atmosphere temp_control->atmosphere temp_check Re-verify temperature control workup Optimize quenching and extraction

Caption: Troubleshooting workflow for the DoM synthesis.

Method 2: Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. For our target molecule, this would typically involve coupling 3-bromo-2-methoxybenzoic acid with cyclopropylboronic acid.

Experimental Protocol:

Materials:

  • Methyl 3-bromo-2-methoxybenzoate (esterification of the acid is recommended to prevent side reactions)

  • Cyclopropylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0))[4][5]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)[4][5]

  • Sodium Hydroxide (NaOH) for saponification

  • Methanol/water for saponification

Procedure:

  • Esterification (Protection): Protect the carboxylic acid of 3-bromo-2-methoxybenzoic acid as a methyl ester using standard Fischer esterification (Methanol, catalytic H₂SO₄).

  • Coupling Setup: In a Schlenk flask, combine methyl 3-bromo-2-methoxybenzoate, cyclopropylboronic acid (1.5 equivalents), and the base (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert atmosphere (3x). Add the degassed solvent system.

  • Reaction: Heat the mixture (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[6][7]

  • Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification of Ester: Dry the organic layer, concentrate, and purify the crude methyl 3-cyclopropyl-2-methoxybenzoate by column chromatography.

  • Saponification (Deprotection): Dissolve the purified ester in a mixture of methanol and water. Add NaOH and heat to reflux for 2-4 hours.[4]

  • Final Work-up: After cooling, remove the methanol under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the product. Filter, wash with cold water, and dry to obtain 3-cyclopropyl-2-methoxybenzoic acid.[4]

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Q1: The coupling reaction is not going to completion. What can I do?

A1: Several factors can lead to a stalled Suzuki coupling:

  • Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been exposed to air, its activity may be compromised. Consider using a fresh batch or a more robust pre-catalyst.

  • Degassing: Inefficient removal of oxygen can lead to catalyst deactivation. Ensure your solvent is properly degassed, and a positive pressure of inert gas is maintained throughout the reaction.

  • Base and Solvent: The choice of base and solvent is crucial and often substrate-dependent. For aryl chlorides, which are less reactive, stronger bases and more specialized ligands might be necessary.[8][9] While you are using a bromide, ensuring the base is sufficiently strong and soluble is important.

  • Boronic Acid Quality: Cyclopropylboronic acid can be unstable and prone to protodeboronation, especially under prolonged storage.[8] Using a slight excess (1.2-1.5 eq) is recommended. You can also consider using more stable potassium cyclopropyltrifluoroborate salts.[8]

Q2: I am observing a significant amount of a homo-coupled byproduct (biphenyl derivative of my starting material). How can I minimize this?

A2: Homo-coupling is a common side reaction in Suzuki couplings. To minimize it:

  • Reaction Conditions: Lowering the reaction temperature or catalyst loading can sometimes reduce the rate of homo-coupling relative to the desired cross-coupling.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction outcome. Experimenting with different ligands might be necessary.

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize its concentration and thus reduce the rate of homo-coupling.

Q3: The final saponification step is giving me a low yield. What are the potential issues?

A3: Saponification is generally a robust reaction, but issues can arise:

  • Incomplete Reaction: Ensure you are using a sufficient excess of NaOH and allowing the reaction to proceed for an adequate amount of time. Monitor by TLC until all the starting ester is consumed.

  • Work-up Issues: During acidification, ensure the pH is low enough (pH 1-2) to fully protonate the carboxylate and cause precipitation.[4] If your product has some solubility in acidic water, you may need to perform an extraction with an organic solvent after acidification instead of just filtering the precipitate.

  • Emulsion Formation: During work-up, emulsions can form. Adding brine can help to break up emulsions during the extraction process.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][10]

Comparative Data Summary

FeatureDirected ortho-Metalation (DoM)Suzuki-Miyaura Coupling
Starting Material 2-Methoxybenzoic acid3-Bromo-2-methoxybenzoic acid
Key Reagents s-BuLi, TMEDACyclopropylboronic acid, Pd catalyst
Number of Steps 1 (plus purification)3 (esterification, coupling, saponification)
Key Advantages Atom economical, direct C-H functionalizationHigh functional group tolerance, well-studied
Common Issues Strict anhydrous/anaerobic conditions, temperature controlCatalyst deactivation, boronic acid instability

References

  • Chemistry LibreTexts. (n.d.). Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765–768. Retrieved from [Link]

  • University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Synthesis-Stuttgart. Retrieved from [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Retrieved from [Link]

  • Mortier, J., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 72(8), 3055-3064. Retrieved from [Link]

  • Google Patents. (2012). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic letters, 10(1), 17-20. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2011). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-cyclopropyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. 3-Cyclopropyl-2-methoxybenzoic acid serves as a crucial intermediate in the development of various pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 3-cyclopropyl-2-methoxybenzoic acid, offering explanations and actionable solutions to get your reaction back on track.

Issue 1: Low or No Conversion of Starting Material in Grignard-based Syntheses

Q: I am attempting to synthesize a precursor to 3-cyclopropyl-2-methoxybenzoic acid via a Grignard reaction, but I am observing very low to no conversion of my starting aryl halide. What are the likely causes and how can I fix this?

A: The success of a Grignard reaction is highly dependent on the purity of reagents and the reaction conditions. Here are the most common culprits and their solutions:

  • Wet Glassware and Solvents: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent as it forms.

    • Solution: Ensure all glassware is rigorously dried in an oven (120-150 °C) for several hours and cooled under an inert atmosphere (nitrogen or argon) before use.[3] Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[4] Using freshly opened bottles of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.[4]

    • Solution: Activate the magnesium surface prior to the addition of the halide. This can be achieved by:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) can expose a fresh surface.[4]

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.[4] The disappearance of the iodine color or the evolution of gas indicates the activation of the magnesium.

      • Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[3]

  • Impure Aryl Halide: The starting aryl halide must be pure and free of any acidic protons or electrophilic impurities that could react with the Grignard reagent.

    • Solution: Purify the aryl halide by distillation or column chromatography if its purity is questionable.

  • Incorrect Reaction Temperature: The initiation of a Grignard reaction can sometimes be sluggish.

    • Solution: Gentle warming of a small portion of the reaction mixture may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic, and cooling may be required to maintain a controlled reaction rate.

Issue 2: Formation of Significant Byproducts in Suzuki-Miyaura Cross-Coupling

Q: I am using a Suzuki-Miyaura cross-coupling to introduce the cyclopropyl group, but my reaction is yielding a complex mixture of byproducts, including homocoupling of the boronic acid. How can I improve the selectivity?

A: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency can be influenced by several factors.[5][6][7]

  • Choice of Palladium Catalyst and Ligand: The catalyst and ligand system is crucial for a successful Suzuki coupling.

    • Solution: Screen different palladium catalysts and phosphine ligands. For sterically hindered or electronically challenging substrates, bulky and electron-rich ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy3) often give superior results compared to tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[6][8] The optimal catalyst loading should also be determined, typically ranging from 1-5 mol %.[7]

  • Base Selection: The choice of base is critical and substrate-dependent.

    • Solution: A range of bases should be screened. Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are commonly used.[7][9] Stronger bases like sodium or potassium tert-butoxide may be necessary for less reactive substrates, but can also promote side reactions.[5]

  • Solvent System: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate.

    • Solution: A mixture of an organic solvent and water is often optimal. Common solvent systems include dioxane/water, toluene/water, or THF/water.[6][7] The ratio of the organic solvent to water should be optimized.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by subjecting them to several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.

Issue 3: Difficulty in Product Purification

Q: I have successfully synthesized the crude 3-cyclopropyl-2-methoxybenzoic acid, but I am struggling with its purification. What are the recommended methods?

A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solution: Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of benzoic acid derivatives include toluene, ethyl acetate, hexane/ethyl acetate mixtures, or ethanol/water mixtures.[10]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed.

    • Solution: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.[11] The addition of a small amount of acetic acid to the eluent can sometimes improve the resolution and prevent streaking of acidic compounds on the silica gel.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.

    • Solution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous solution of a weak base like sodium bicarbonate. The desired benzoic acid will move into the aqueous layer as its sodium salt. The aqueous layer can then be separated, acidified with a strong acid (e.g., HCl) to precipitate the purified product, which can then be collected by filtration.[3][12]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-cyclopropyl-2-methoxybenzoic acid.

Q1: What are the most common synthetic routes to 3-cyclopropyl-2-methoxybenzoic acid?

A1: The two most prevalent synthetic strategies involve either forming the cyclopropyl-aryl bond or modifying a pre-existing benzoic acid derivative.

  • Palladium-Catalyzed Cross-Coupling: This is a widely used method where a suitable aryl halide (e.g., 3-bromo-2-methoxybenzoic acid or its ester) is coupled with a cyclopropylboronic acid or its ester via a Suzuki-Miyaura reaction.[8] Alternatively, a cyclopropyl Grignard reagent can be coupled with an aryl halide in a Kumada or Negishi-type coupling.[13]

  • Grignard Reaction with Carbon Dioxide: An alternative route involves the preparation of a Grignard reagent from 1-bromo-3-cyclopropyl-2-methoxybenzene, followed by carboxylation with solid carbon dioxide (dry ice).[3][12]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions.[7] A suitable solvent system should be developed to achieve good separation between the starting material(s), product, and any major byproducts. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: My cyclopropylboronic acid seems to be degrading upon storage. How can I ensure its quality?

A3: Cyclopropylboronic acid can be susceptible to degradation, especially in the presence of moisture. It is best stored in a cool, dry place under an inert atmosphere. It is recommended to use freshly opened or high-purity cyclopropylboronic acid for the best results. Some boronic acids can undergo trimerization to form boroxines upon dehydration. This can sometimes be reversed by dissolving the boronic acid in a solvent mixture containing water prior to use.

Q4: I am considering a multi-step synthesis. At what stage should I introduce the cyclopropyl and methoxy groups?

A4: The order of bond formation and functional group introduction is a key consideration in synthetic design. For the synthesis of 3-cyclopropyl-2-methoxybenzoic acid, it is often advantageous to have the methoxy group present on one of the coupling partners before the C-C bond formation. The carboxylic acid functionality can be present as an ester to avoid interference with organometallic reagents and can be hydrolyzed in the final step.[7][11]

III. Data Presentation & Experimental Protocols

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3Toluene/H2O10045
2Pd2(dba)3 (1)SPhos (2)K3PO4Dioxane/H2O10085
3PdCl2(dppf) (3)-Cs2CO3THF/H2O8078
4Pd(OAc)2 (2)PCy3 (4)K2CO3Toluene/EtOH/H2O9092

This table presents representative data for the optimization of a Suzuki-Miyaura coupling reaction. Actual results may vary depending on the specific substrates and reaction scale.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with cyclopropylboronic acid.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and the ligand (if required).

  • Add the degassed solvent system (e.g., toluene/ethanol/water).[7]

  • Stir the reaction mixture vigorously and heat to the optimized temperature (e.g., 80-100 °C).[7][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Grignard Reaction and Carboxylation

This protocol outlines the synthesis of a benzoic acid derivative via a Grignard reaction followed by carboxylation.

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.1-1.2 equiv) in the flask and activate them if necessary.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve the aryl bromide (1.0 equiv) in anhydrous ether or THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. An exothermic reaction and bubbling should be observed.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Cool the reaction mixture in an ice bath and pour it slowly over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, which will sublime the excess dry ice.

  • Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic.[12]

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Separate the organic layer and extract it with an aqueous base (e.g., 1 M NaOH) to move the carboxylic acid into the aqueous layer.

  • Separate the aqueous layer and acidify it with a strong acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

IV. Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Carboxylation Aryl_Halide Aryl Halide (e.g., 3-bromo-2-methoxybenzoate) Coupling Cross-Coupling Reaction Aryl_Halide->Coupling Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Coupling Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Coupling Base Base (e.g., K3PO4) Base->Coupling Solvent_S Solvent (e.g., Dioxane/H2O) Solvent_S->Coupling Ester_Product_S Ester Intermediate Coupling->Ester_Product_S Hydrolysis_S Saponification Ester_Product_S->Hydrolysis_S Final_Product_S 3-Cyclopropyl-2-methoxybenzoic Acid Hydrolysis_S->Final_Product_S Aryl_Halide_G Aryl Halide (e.g., 1-bromo-3-cyclopropyl-2-methoxybenzene) Grignard_Formation Grignard Reagent Formation Aryl_Halide_G->Grignard_Formation Mg Magnesium Metal Mg->Grignard_Formation Solvent_G Anhydrous Ether Solvent_G->Grignard_Formation Grignard_Reagent Aryl Grignard Reagent Grignard_Formation->Grignard_Reagent Carboxylation Carboxylation Grignard_Reagent->Carboxylation CO2 Carbon Dioxide (Dry Ice) CO2->Carboxylation Acid_Workup Acidic Workup Carboxylation->Acid_Workup Final_Product_G 3-Cyclopropyl-2-methoxybenzoic Acid Acid_Workup->Final_Product_G Troubleshooting_Flowchart Start Low Reaction Yield Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Review Reaction Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Catalyst Evaluate Catalyst/Ligand System Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Purification_Issue Investigate Purification Method Optimize_Purification Try Recrystallization, Chromatography, or Extraction Purification_Issue->Optimize_Purification Reagent_OK->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents & Solvents Reagent_OK->Purify_Reagents No Conditions_OK->Check_Catalyst Yes Optimize_Conditions Optimize Temp, Time, Base, Solvent Conditions_OK->Optimize_Conditions No Catalyst_OK->Purification_Issue Yes Screen_Catalysts Screen Different Catalysts/Ligands Catalyst_OK->Screen_Catalysts No Purify_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Screen_Catalysts->Check_Catalyst Success Improved Yield Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

V. References

  • Grignard Reaction. (n.d.). Chem 355 Jasperse. Retrieved from

  • CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents. (n.d.). Retrieved from

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids - OpenBU. (2011, October 11). Retrieved from

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (n.d.). Retrieved from

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. (2022, October 28). Retrieved from

  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid - Benchchem. (n.d.). Retrieved from

  • Benzoic acid, 3-cyclopropyl-|1129-06-2,AngeneChemical. (n.d.). Retrieved from

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (n.d.). Retrieved from

  • 3-Methoxybenzoic acid synthesis - ChemicalBook. (n.d.). Retrieved from

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. (2019). Retrieved from

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Med Chem. Retrieved from

Sources

Technical Support Center: 3-Cyclopropyl-2-methoxybenzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CRYST-3CP2MBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Crystallizing 3-cyclopropyl-2-methoxybenzoic acid presents a unique set of challenges driven by its structural features. The ortho-methoxy group introduces steric strain and potential intramolecular hydrogen bonding, while the meta-cyclopropyl moiety adds significant lipophilicity and lowers the melting point relative to simple benzoic acid derivatives.

This guide addresses the three most common failure modes reported by process chemists working with this scaffold:

  • Oiling Out (Liquid-Liquid Phase Separation): The product separates as an oil rather than a solid.[1]

  • Impurity Entrapment: Regioisomers (e.g., 5-cyclopropyl isomer) co-crystallizing.

  • Polymorph Control: Inconsistent melting points due to conformational flexibility.

Module 1: Troubleshooting Dashboard

Use this decision matrix to identify your specific failure mode and the corresponding remediation strategy.

Quick-Reference Troubleshooting Table
Symptom Probable Cause Immediate Remediation
Oiling Out (Milky emulsion formed)Supersaturation is too high; Temperature > Melting Point of the oil-rich phase.[1]Re-heat to clear solution.[2] Add seed crystals at

. Cool at 0.1°C/min.
Low Purity (Regioisomer presence)Solvent system is too non-polar; Isomers have similar solubility profiles.Switch to Acid-Base Swing (Protocol A) or use a high-polarity alcohol wash (Protocol B).
Colored Crystals (Yellow/Brown)Oxidation byproducts (quinones) or trace metal catalysts (Pd/Cu).Perform Hot Filtration with activated carbon (Charcoal) before crystallization.[3]
Sticky/Clumping Solids Solvent inclusion (Solvate formation) or residual oil.Dry under vacuum at 40°C with nitrogen bleed. Verify solvate status via TGA/DSC.

Module 2: Visualizing the Workflow

The following logic flow illustrates the decision-making process for purifying crude 3-cyclopropyl-2-methoxybenzoic acid.

TroubleshootingFlow Start Crude 3-Cyclopropyl-2-methoxybenzoic Acid CheckImpurity Check Purity (HPLC) Start->CheckImpurity HighImpurity Purity < 95% or Colored Impurities CheckImpurity->HighImpurity Yes LowImpurity Purity > 95% CheckImpurity->LowImpurity No AcidBase Protocol A: Acid-Base Extraction (Removes Neutrals/Tars) HighImpurity->AcidBase Recryst Protocol B: Solvent Recrystallization (Polishing) LowImpurity->Recryst AcidBase->Recryst OilingCheck Does it Oil Out? Recryst->OilingCheck Seeding Remediation: 1. Re-heat to clear 2. Seed at low supersaturation 3. Slow Cool OilingCheck->Seeding Yes (Emulsion) Final Pure Crystalline Solid OilingCheck->Final No (Crystals) Seeding->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material quality.

Module 3: Deep Dive & Technical Analysis

The "Oiling Out" Phenomenon

The Problem: Benzoic acid derivatives with lipophilic tails (like cyclopropyl) often exhibit a "submerged" liquid-liquid miscibility gap. If you cool a hot saturated solution too quickly, the system enters a region where it splits into two liquids (solvent-rich and solute-rich) before it hits the solubility curve for the solid. The solute-rich droplets then harden into an amorphous glass or sticky oil.

The Fix (Seeding Strategy):

  • Determine the Cloud Point: Find the exact temperature where the solution turns hazy.

  • The Seeding Window: You must introduce seed crystals (pure material) into the solution at a temperature 2–5°C above the cloud point . This provides a template for the molecules to organize into a lattice, bypassing the liquid phase separation [1, 3].

Regioisomer Rejection (The Ortho Effect)

The Problem: The 3-cyclopropyl-2-methoxy isomer is structurally similar to the 5-cyclopropyl-2-methoxy isomer. Standard recrystallization often fails to separate them because their solubilities are nearly identical in non-polar solvents (like Toluene).

The Fix (Polarity Swing):

  • The ortho-methoxy group creates a specific steric environment around the carboxylic acid.

  • By using an Acid-Base Swing (Protocol A) , you rely on the pKa differences and the hydration sphere of the salt form. The salt of the desired isomer often has different water solubility than the impurities, allowing for separation in the aqueous phase [4].[4]

Module 4: Validated Protocols

Protocol A: Acid-Base Purification (Primary Cleanup)

Best for: Crude reaction mixtures, colored impurities, and removing non-acidic byproducts.

  • Dissolution: Suspend 10.0 g of crude solid in 50 mL of water.

  • Basification: Slowly add 10% NaOH solution (approx. 1.1 equivalents) while stirring. Monitor pH; target pH 10–11. The solid should fully dissolve.[5]

    • Troubleshooting: If solids remain, these are likely non-acidic impurities. Filter them off (Celite pad).[6]

  • Extraction (Optional): Wash the aqueous alkaline solution with 20 mL of Ethyl Acetate to remove organic neutrals. Discard the organic (top) layer.

  • Precipitation: Cool the aqueous layer to 10°C. Slowly add 6M HCl dropwise.

    • Critical Step: Do not dump the acid. Add until the solution turns cloudy (onset of nucleation), then pause. Let it stir for 15 mins.

    • Continue adding acid until pH reaches 1–2.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL).

  • Drying: Vacuum dry at 45°C.

Protocol B: Recrystallization (Polishing)

Best for: Final API grade purity, polymorph control, and removing trace isomers.

Recommended Solvent System: Ethanol/Water (or Methanol/Water).

  • Dissolution: Place 5.0 g of Protocol A product into a flask. Add Ethanol (approx. 5 volumes, 25 mL) and heat to reflux (approx. 78°C) until dissolved.

    • Note: If color persists, add 5 wt% activated carbon, stir for 10 mins, and filter hot.

  • Antisolvent Addition: While maintaining reflux, slowly add hot Water dropwise until a faint turbidity persists.

  • Re-solubilization: Add just enough Ethanol (dropwise) to make the solution clear again.

  • Controlled Cooling:

    • Cool to 60°C. Add Seed Crystals (1 wt%).

    • Cool to 20°C over 2 hours (approx. 0.3°C/min).

    • Why: Fast cooling traps impurities. Slow cooling grows pure crystals [5].[1][3]

  • Aging: Stir at 0–5°C for 1 hour.

  • Filtration: Filter and wash with a cold 1:1 Ethanol/Water mixture.

Module 5: Mechanism of Action (Pathway)

The following diagram details the molecular behavior during the Acid-Base swing, highlighting how the ortho-methoxy group influences solubility.

Mechanism Neutral Neutral Acid Form (Lipophilic, Soluble in Organics) Low Water Solubility Salt Carboxylate Anion (Hydrophilic, Water Soluble) Rejects Neutral Impurities Neutral->Salt Deprotonation NaOH + NaOH (pH > 10) NaOH->Salt Nucleation Controlled Nucleation (Protonation restores lipophilicity) Crystal Lattice Formation Salt->Nucleation Reprotonation HCl + HCl (Slow Addition) HCl->Nucleation

Figure 2: Chemical mechanism of the Acid-Base purification showing the solubility switch.

References

  • BenchChem. (2025).[1][2] Common byproducts in "4-Amino-3-cyclopropylbenzoic acid" synthesis and their removal. Link

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid - Basic Principles and Operation Steps. Link

  • PharmaLego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link

  • University of Pittsburgh. (n.d.). The Extraction of Benzoic Acid from a Mixture: Chemically Active Extraction. Link

  • Chia, T. S., et al. (2019).[7] Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid. Acta Crystallographica Section E. Link

Sources

Technical Support Center: Stability & Handling of 3-Cyclopropyl-2-methoxybenzoic Acid

[1][2]

Executive Technical Overview

3-Cyclopropyl-2-methoxybenzoic acid is a highly functionalized aromatic building block, often utilized in the synthesis of quinolone antibiotics, PDE4 inhibitors, and other bioactive scaffolds.[1] Its reactivity profile is dominated by two competing structural features:

  • The Cyclopropyl Group (C3): A strained, electron-donating ring that is susceptible to acid-catalyzed ring opening and oxidative metabolism.[1][2]

  • The ortho-Methoxy Group (C2): Provides steric bulk and electron donation, which can destabilize the carboxylic acid, making the molecule prone to decarboxylation under thermal or acidic stress.[1][2]

This guide addresses the specific "silent" degradation pathways that often lead to inexplicable yield losses and purity drops during scale-up.

Core Stability Profile
ParameterSpecification / LimitTechnical Rationale
Storage Temp 2–8°C (Recommended) Prevents thermal decarboxylation, which accelerates >40°C due to the electron-rich ring system.[1][2]
Hygroscopicity Low to ModerateKeep desiccated.[1][2] Moisture can catalyze hydrolysis if activated esters are present.[1][2]
Acid Stability Poor (pH < 2) Strong mineral acids can trigger cyclopropyl ring opening (homoconjugate addition).[1][2]
Base Stability GoodStable as a carboxylate salt (e.g., Na+ or K+).[1][2]
Light Sensitivity ModerateProtect from UV.[1][2] The electron-rich ring is susceptible to photo-oxidation.[1][2]
Solubility DMSO, Methanol, DCMPoor water solubility.[1][2] Avoid protic solvents if conducting acid-sensitive coupling.[1][2]
Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing a significant loss of mass and a new non-polar impurity during acidic workup."

Diagnosis: Acid-Catalyzed Decarboxylation. The combination of the ortho-methoxy group and the electron-donating cyclopropyl ring makes the carboxylic acid leaving group labile.[1][2] In strong acid (pH < 1) or at elevated temperatures, the aromatic ring is sufficiently electron-rich to facilitate the loss of CO₂, generating 3-cyclopropyl-2-methoxybenzene .[1]

Corrective Action:

  • Avoid Mineral Acids: Do not use HCl or H₂SO₄ for acidification.[1][2] Use weaker organic acids like citric acid or acetic acid to adjust pH to ~4–5.[2]

  • Cold Workup: Perform all quench and extraction steps at 0°C . Decarboxylation rates follow Arrhenius kinetics; reducing temperature by 10°C can halve the degradation rate.

  • Monitor Gas Evolution: If you observe bubbling during a non-bicarbonate quench, it is likely CO₂ from the compound, not the buffer.

Issue 2: "My HPLC shows a split peak or a broad 'hump' near the main peak."

Diagnosis: Cyclopropyl Ring Opening (Isomerization). Under acidic conditions or in the presence of electrophiles, the strained cyclopropyl ring (60° bond angles) can open to form a propyl or propenyl chain. This is often driven by the stability of the resulting carbocation, which is stabilized by the methoxy group.

Corrective Action:

  • Check Mobile Phase pH: Ensure your HPLC mobile phase pH is > 2.5. Use ammonium acetate or formate buffers instead of 0.1% TFA (Trifluoroacetic acid), which is strong enough to degrade the compound on-column.[1]

  • Solvent Purity: Ensure chlorinated solvents (DCM, Chloroform) are free of HCl traces (stabilize with amylene if necessary).[1][2]

Issue 3: "The compound turns yellow/brown upon storage at room temperature." [1][2]

Diagnosis: Oxidative Instability. The cyclopropyl group is a "soft" nucleophile and the aromatic ring is activated.[1][2] Atmospheric oxygen, catalyzed by trace metals or light, can oxidize the ring or the benzylic positions.

Corrective Action:

  • Argon Flush: Always backfill storage vials with Argon or Nitrogen.[1][2]

  • Amber Glass: Store in amber vials to prevent photo-initiated radical oxidation.[1][2]

  • Re-crystallization: If browning occurs, recrystallize from a mixture of Ethyl Acetate/Hexanes to remove the colored quinone-like oxidation byproducts.[1][2]

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Decarboxylation (Path A) and Cyclopropyl Ring Opening (Path B).

DegradationPathwaysFigure 1: Primary degradation pathways under acidic and thermal stress.Start3-Cyclopropyl-2-methoxybenzoic acid(Intact)AcidAcidic Conditions(H+ / Heat)Start->AcidProtonationRing Protonation(Ipso position)Acid->ProtonationPath A: Thermal/AcidicRingOpeningCyclopropyl Ring Opening(Electrophilic Attack)Acid->RingOpeningPath B: Strong AcidDecarbProduct3-Cyclopropyl-2-methoxybenzene(Loss of CO2)Protonation->DecarbProduct- CO2OpenProductPropenyl/Propyl Derivatives(Isomeric Impurities)RingOpening->OpenProduct+ Nucleophile (H2O/Cl-)

Figure 1: Primary degradation pathways showing Decarboxylation (Path A) and Cyclopropyl Ring Opening (Path B).[1][2]

Experimental Protocols
Protocol A: Self-Validating Stability Test

Use this protocol to verify if your specific batch is degrading.[1][2]

  • Preparation: Dissolve 5 mg of the compound in 1 mL of Acetonitrile (Do not use Methanol initially to avoid potential esterification artifacts).

  • Stress Condition: Split the sample into two vials.

    • Vial A (Control): Store at 4°C.

    • Vial B (Stress): Add 10 µL of 1M Acetic Acid and heat to 50°C for 1 hour.

  • Analysis: Analyze both via HPLC-UV (254 nm).

  • Interpretation:

    • If Vial B shows a new peak at a higher retention time (less polar), it is likely the decarboxylated product (loss of -COOH group reduces polarity).[1][2]

    • If Vial B shows peak broadening or fronting, it suggests ring opening .[1][2]

Protocol B: Safe Workup Procedure

Designed to minimize decarboxylation during synthesis.[1][2]

  • Quench: Pour the reaction mixture into a slurry of Ice + 5% Citric Acid (pH ~4). Never use concentrated HCl.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1][2] Keep phases cold (0–5°C).[1][2]

  • Drying: Use Anhydrous Sodium Sulfate (Na₂SO₄).[1][2] Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic or generates heat upon hydration.[1][2]

  • Concentration: Rotary evaporate at a bath temperature < 35°C . Do not heat to dryness under high vacuum for extended periods; remove solvent until a slurry forms, then filter or crystallize.

References
  • Decarboxylation of 2-Methoxybenzoic Acids

    • Mechanism:[1][2][3] The ortho-methoxy group facilitates decarboxylation through resonance stabilization of the transition state and steric twisting of the carboxyl group.

    • Source: NIST Chemical Kinetics Database.[1][2] "Decarboxylation and Coupling Reactions of Aromatic Acids."

  • Stability of Cyclopropyl Groups

    • Mechanism:[1][2][3] Cyclopropyl groups are acid-sensitive due to high ring strain (~27 kcal/mol).[1][2] Electrophilic attack leads to ring opening, especially when stabilized by electron-donating groups like methoxy.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.[1][2] "Tuning the stability of alkoxyisopropyl protection groups." (Context on acid sensitivity of strained ethers/rings).

  • General Handling of Benzoic Acid Derivatives

    • Safety & Storage: Fisher Scientific Safety Data Sheet (SDS) for Methoxybenzoic Acid derivatives.[1][2]

  • Analytical Impurities in Cyclopropyl Drugs

    • Context: Similar degradation pathways are observed in drugs like Ziprasidone and various quinolones where cyclopropyl-amine or cyclopropyl-ether linkages are present.[1][2]

    • Source: National Institutes of Health (PubMed).[1][2] "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine."

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform small-scale stability tests before processing large batches.

Technical Support Center: Process Development for 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SC-3CP-2MB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up 3-cyclopropyl-2-methoxybenzoic acid presents a unique set of challenges compared to its para- or meta-substituted analogs. The presence of the 2-methoxy group creates significant steric hindrance for the cross-coupling reaction at the adjacent 3-position. Furthermore, the cyclopropyl moiety is introduced via boronic acid derivatives that are prone to protodeboronation, a side reaction accelerated by the very conditions often required to overcome steric bulk.

This guide addresses the three critical bottlenecks in this workflow:

  • Stalled Conversions during Suzuki-Miyaura coupling.

  • Palladium Removal to meet pharmaceutical specifications (<10 ppm).

  • Impurity Control , specifically the "des-bromo" reduction byproduct.[1]

Module 1: The Suzuki-Miyaura Coupling (Critical Step)

User Query: "My reaction stalls at ~70% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: The "Steric-Stability" Paradox

The 2-methoxy substituent exerts steric pressure on the palladium center during the transmetallation step. To force the reaction, chemists often increase temperature. However, cyclopropylboronic acid is inherently unstable; it undergoes rapid protodeboronation (hydrolysis of the C-B bond) at elevated temperatures, effectively consuming your reagent before it can couple.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Ligand Selection Switch to SPhos or XPhos Standard ligands like PPh3 or dppf are often too bulky or insufficiently active for this specific ortho-ortho crowded coupling. Buchwald biaryl phosphines (SPhos) facilitate oxidative addition and are small enough to allow transmetallation despite the 2-OMe bulk.
Boron Stoichiometry Sequential Addition (1.5 equiv total) Do not charge all boronic acid at T=0. Charge 1.0 equiv initially. If IPC (In-Process Control) shows stalling, add the remaining 0.5 equiv. This maintains a fresh supply of nucleophile to counteract decomposition.
Base & Solvent K₃PO₄ / Toluene:Water (10:1) Carbonate bases can sometimes be too weak for crowded systems. Potassium phosphate provides a robust basicity. The biphasic system ensures inorganic salts remain solubilized, preventing encapsulation of the catalyst.
Visualizing the Impurity Pathway

The following logic map illustrates why your reaction might be failing and where the "Des-Bromo" impurity originates.

G Start Start: 3-Bromo-2-methoxybenzoate Pd_Cycle Pd Catalytic Cycle Start->Pd_Cycle Oxidative Addition Boronic Cyclopropylboronic Acid Boronic->Pd_Cycle Transmetallation (Slow due to Sterics) Impurity1 Impurity: Cyclopropane (Gas) Boronic->Impurity1 Protodeboronation (Fast at >80°C) Product Target: 3-Cyclopropyl Product Pd_Cycle->Product Reductive Elimination Impurity2 Impurity: Des-Bromo (Reduction) Pd_Cycle->Impurity2 Beta-Hydride Elimination / Hydrodehalogenation

Figure 1: Reaction logic showing the competition between productive coupling and reagent decomposition.

Module 2: Purification & Palladium Removal

User Query: "The final product is off-white/gray, and Pd levels are >500 ppm. Recrystallization isn't cleaning it up."

The Challenge: Benzoic Acid Affinity

Benzoic acids are notorious for coordinating with Palladium species, dragging them through standard crystallizations. Relying solely on crystallization often results in yield loss without achieving <10 ppm Pd.

The Solution: The "Scavenge & Swing" Workflow

You must implement a chemical scavenging step before the final crystallization.

Step 1: Homogeneous Scavenging (The "SiliaMetS" Approach)

Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or generic equivalent) at the end of the reaction before the acid workup.

  • Dosage: 4 equivalents relative to the Pd catalyst loading.

  • Conditions: Stir at 50°C for 1 hour.

  • Filtration: Hot filtration through Celite removes the silica-bound Pd.

Step 2: The pH Swing Crystallization

This is the most effective purification method for benzoic acids, leveraging their pKa.

  • Dissolution: Dissolve crude acid in 1M NaOH (forms the water-soluble sodium salt).

  • Wash: Extract this aqueous layer with Isopropyl Acetate (IPAc) or MTBE. Crucial: This removes non-acidic organic impurities (dimers, unreacted esters) while the product stays in water.

  • Precipitation: Slowly acidify the aqueous layer with 6M HCl to pH 2-3. The product will precipitate as a pure solid.

Experimental Protocol: 100g Scale-Up

Safety Note: This reaction generates cyclopropane gas (via protodeboronation), which is flammable. Ensure adequate venting.

Part A: Suzuki Coupling
  • Charge: To a reactor, add Methyl 3-bromo-2-methoxybenzoate (100 g, 1.0 equiv), Cyclopropylboronic acid (42 g, 1.2 equiv), and K₃PO₄ (173 g, 2.0 equiv).

  • Solvent: Add Toluene (1000 mL) and Water (100 mL). Degas by sparging with Nitrogen for 30 mins.

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (3.3 g, 1 mol%) or Pd-SPhos G3 (if available, for faster kinetics).

  • Reaction: Heat to 85°C. Monitor by HPLC.

    • Troubleshooting: If conversion <90% after 4 hours, add additional Cyclopropylboronic acid (0.3 equiv) dissolved in minimal degassed methanol.

  • Workup: Cool to 20°C. Filter through Celite to remove bulk solids. Separate phases.

Part B: Hydrolysis & Purification
  • Saponification: To the toluene phase from Part A, add Methanol (200 mL) and 5M NaOH (200 mL). Heat to 60°C for 2 hours (hydrolysis of the methyl ester).

  • Phase Cut: Cool to RT. The product is now in the aqueous phase (as the sodium salt). Separate the organic layer (discard).[2]

  • Scavenging Wash: Wash the aqueous layer with MTBE (300 mL) to remove organic impurities.

  • Acidification: Transfer aqueous layer to a clean vessel. Slowly add 6M HCl until pH reaches 1-2. The product precipitates.[3][4]

  • Isolation: Filter the solid. Wash with water (2 x 200 mL) and cold heptane (100 mL). Dry in a vacuum oven at 45°C.

Data Summary: Expected Outcomes

ParameterSpecificationNotes
Yield 75 - 85%Overall yield (Coupling + Hydrolysis).
Purity (HPLC) > 99.0% a/aMain impurity is usually des-bromo (limit <0.1%).
Pd Content < 20 ppmAchieved only with the "Scavenge & Swing" method.
Appearance White to Off-White SolidYellowing indicates residual Pd or oxidized ligand.

Process Workflow Diagram

ProcessFlow Start Start: Methyl 3-bromo-2-methoxybenzoate Coupling Step 1: Suzuki Coupling (Pd-Cat, Boronic Acid, 85°C) Start->Coupling Hydrolysis Step 2: Saponification (NaOH/MeOH, 60°C) Coupling->Hydrolysis Decision Is Pd > 500ppm? Hydrolysis->Decision Scavenge Add Thiol Silica (Hot Filtration) Decision->Scavenge Yes PhaseSep Phase Separation (Product in Aqueous Phase) Decision->PhaseSep No Scavenge->PhaseSep Wash Organic Wash (MTBE) (Removes Neutrals) PhaseSep->Wash Acidify Acidification (pH 1-2) (Product Precipitates) Wash->Acidify Final Final Product (Filtration & Drying) Acidify->Final

Figure 2: Integrated workflow for synthesis and purification, highlighting the critical decision point for metal scavenging.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Palladium Catalyst Removal in the Synthesis of 2-(3-methylphenyl)benzoic Acid. Retrieved from 3

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from 5

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Retrieved from 2

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from 6

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 7

Sources

Validation & Comparative

A Comparative Guide to 3-Cyclopropyl-2-methoxybenzoic Acid and Other Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Executive Summary

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic substitution on the phenyl ring is a key determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide focuses on 3-cyclopropyl-2-methoxybenzoic acid, a molecule featuring two synthetically valuable moieties: a cyclopropyl group, known for its ability to improve metabolic stability and confer conformational rigidity, and a methoxy group, which modulates electronic properties and lipophilicity.[2]

Due to the limited publicly available experimental data specifically for 3-cyclopropyl-2-methoxybenzoic acid, this guide establishes a predictive comparison based on robust data from structurally similar analogs. This approach, common in early-stage drug discovery, allows for informed hypotheses about the compound's potential performance and guides future research.[1] We will dissect the individual and synergistic contributions of the cyclopropyl and methoxy groups by comparing them to simpler scaffolds and constitutional isomers.

The Benzoic Acid Core in Medicinal Chemistry

The benzoic acid motif is a privileged structure in drug design.[1] The carboxylic acid group is a critical pharmacophore, often engaging in hydrogen bonding with enzyme active sites or receptors.[1] The aromatic ring serves as a versatile scaffold for appending various functional groups that fine-tune the molecule's steric, electronic, and hydrophobic properties, thereby dictating its biological activity.[3]

The strategic placement of substituents is paramount. For instance, studies have shown that the position of hydroxyl or methyl groups can dramatically alter a compound's bioactivity, such as its antioxidant or α-amylase inhibitory effects.[3][4] Methoxylation at the 2-position, as seen in 2-methoxybenzoic acid (o-anisic acid), has been shown to have a negative effect on α-amylase inhibition compared to a hydroxyl group at the same position, but is also a feature of compounds with anti-inflammatory or antiemetic properties.[4][5][6]

Deconstructing 3-Cyclopropyl-2-methoxybenzoic Acid

To predict the properties of 3-cyclopropyl-2-methoxybenzoic acid, we will analyze its core components and compare them to relevant molecules.

The Role of the Cyclopropyl Group

The cyclopropyl moiety is increasingly utilized in modern drug design for several reasons:

  • Conformational Rigidity : It restricts the rotation of adjacent groups, which can lead to a more favorable conformation for binding to a biological target and can improve potency.[2]

  • Metabolic Stability : The strained ring system is often more resistant to metabolic degradation compared to linear alkyl chains.

  • Lipophilicity : It increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.

  • Unique Electronic Properties : The sp2-hybridized character of its C-C bonds allows it to engage in electronic interactions similar to a double bond.

Comparing benzoic acid to 3-cyclopropylbenzoic acid , the addition of the cyclopropyl group increases the molecular weight and the predicted lipophilicity (XLogP3). This suggests that 3-cyclopropylbenzoic acid may have better cell permeability than the parent benzoic acid.

The Role of the 2-Methoxy Group

The methoxy group at the ortho position (C2) relative to the carboxylic acid has significant implications:

  • Electronic Effects : It is an electron-donating group through resonance, which can influence the pKa of the carboxylic acid and the overall electron density of the ring.

  • Steric Influence : Its presence can force the carboxylic acid group out of the plane of the aromatic ring, altering its interaction with target proteins.

  • Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor.

2-Methoxybenzoic acid (o-anisic acid) is a known compound with applications as an intermediate in the synthesis of anti-inflammatory agents and has reported antiemetic properties.[5][6]

Comparative Analysis: Physicochemical Properties

A molecule's biological fate is heavily influenced by its physicochemical properties. The table below compares predicted and experimental values for 3-cyclopropyl-2-methoxybenzoic acid and its related analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Predicted)TPSA (Ų)
3-Cyclopropyl-2-methoxybenzoic acid C₁₁H₁₂O₃192.21~2.5 (Estimated)46.53
Benzoic AcidC₇H₆O₂122.121.937.3
2-Methoxybenzoic Acid[7]C₈H₈O₃152.151.646.53
3-Cyclopropylbenzoic Acid[8]C₁₀H₁₀O₂162.192.937.3
4-Cyclopropyl-3-methoxybenzoic acid[9]C₁₁H₁₂O₃192.212.2746.53
2-Cyclopropyl-4-methoxybenzoic acid[10]C₁₁H₁₂O₃192.21~2.5 (Estimated)46.53

Data is sourced from PubChem and other chemical suppliers where available. Estimated values are based on related structures.

Interpretation: The combination of the cyclopropyl and methoxy groups in the target molecule results in a moderate lipophilicity (LogP), which is often a desirable trait in drug candidates. The topological polar surface area (TPSA) is identical to that of 2-methoxybenzoic acid, suggesting the methoxy group is the primary contributor to this property. The isomeric position of the substituents, as seen between the target molecule and its isomers (4-cyclopropyl-3-methoxy and 2-cyclopropyl-4-methoxy), can subtly alter properties like LogP, which may translate to differences in biological activity and ADME profiles.[9]

Predicted Biological Activity & Structure-Activity Relationships (SAR)

While no specific biological data for 3-cyclopropyl-2-methoxybenzoic acid is publicly available, we can infer potential activities based on related compounds.

  • Anti-inflammatory Potential : Many benzoic acid derivatives, particularly those with ortho-substituents like salicylic acid (2-hydroxybenzoic acid), are known non-steroidal anti-inflammatory drugs (NSAIDs).[6] The structural similarity to these compounds suggests a potential for anti-inflammatory activity.

  • Antifibrotic Activity : A closely related analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid , has demonstrated potent antifibrotic effects in a pulmonary fibrosis model. This activity was attributed to the inhibition of the TGF-β/Smad signaling pathway. This provides a strong rationale for investigating 3-cyclopropyl-2-methoxybenzoic acid in similar assays.

  • Antimicrobial/Antifungal Activity : The benzoic acid scaffold is known for its antimicrobial properties.[1] The increased lipophilicity from the cyclopropyl group could potentially enhance this activity by facilitating passage through microbial cell membranes.

The following diagram illustrates the key structural relationships and their potential impact on biological activity.

SAR_Benzoic_Acid cluster_core Core Scaffold & Key Substituents cluster_derivatives Example Derivatives & Predicted Activities Core Benzoic Acid Carboxylic Acid Group Target 3-Cyclopropyl-2-methoxybenzoic Acid Core:f1->Target Base Scaffold Cyclopropyl Cyclopropyl Group (C3) ↑ Lipophilicity ↑ Metabolic Stability Conformational Rigidity Cyclopropyl:f0->Target Adds Methoxy Methoxy Group (C2) Electron Donating Steric Influence H-bond Acceptor Methoxy:f0->Target Adds Analog1 2-Methoxybenzoic Acid (Antiemetic, Anti-inflammatory intermediate) Target->Analog1 Comparison (Isolates Methoxy effect) Analog2 3-Cyclopropylbenzoic Acid (Building Block) Target->Analog2 Comparison (Isolates Cyclopropyl effect) Analog3 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (Antifibrotic Activity) Target->Analog3 Comparison (Predicts Potential Activity)

Caption: Structure-Activity Relationship (SAR) analysis of 3-cyclopropyl-2-methoxybenzoic acid.

Experimental Protocols

To validate the predicted properties and explore the therapeutic potential of 3-cyclopropyl-2-methoxybenzoic acid, robust experimental protocols are essential.

Synthesis and Characterization Workflow

The general workflow for obtaining and validating the target compound involves synthesis, purification, and structural confirmation.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., 2-methoxy-3-bromobenzoic acid) reaction Palladium-Catalyzed Suzuki-Miyaura Coupling with Cyclopropylboronic Acid start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography or Recrystallization workup->purify nmr NMR Spectroscopy (¹H and ¹³C) purify->nmr Structure Confirmation ms Mass Spectrometry (e.g., ESI-MS) nmr->ms MW Confirmation purity Purity Analysis (e.g., HPLC) ms->purity Purity Check assay In Vitro / In Vivo Assays (e.g., Anti-inflammatory, Antifibrotic) purity->assay Screening

Caption: General experimental workflow for synthesis, characterization, and evaluation.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a plausible route for synthesizing the title compound.

Objective: To synthesize 3-cyclopropyl-2-methoxybenzoic acid from methyl 3-bromo-2-methoxybenzoate.

Materials:

  • Methyl 3-bromo-2-methoxybenzoate

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Suzuki-Miyaura Coupling: a. To a dry Schlenk flask under an inert argon atmosphere, add methyl 3-bromo-2-methoxybenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq). b. Add degassed toluene and water (e.g., 10:1 ratio). c. Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude ester by silica gel column chromatography.

  • Saponification (Ester Hydrolysis): a. Dissolve the purified methyl ester in a mixture of THF/MeOH and water. b. Add lithium hydroxide (LiOH, ~3-4 eq) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). c. Remove the organic solvents via rotary evaporation. d. Dilute the remaining aqueous solution with water and cool in an ice bath. e. Acidify to pH 2-3 with 1 M HCl. A precipitate should form. f. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-cyclopropyl-2-methoxybenzoic acid.

Protocol: NMR and Mass Spectrometry Characterization

Objective: To confirm the structure and molecular weight of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the final compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see signals corresponding to the aromatic protons, the methoxy protons (singlet, ~3.8-4.0 ppm), the cyclopropyl protons (multiplets, ~0.6-1.2 ppm), and the acidic carboxylic acid proton (broad singlet, >10 ppm).

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

  • Analysis: Use Electrospray Ionization (ESI) in negative ion mode.

  • Data Interpretation: Identify the molecular ion peak corresponding to [M-H]⁻ to confirm the molecular weight (expected m/z ≈ 191.07).

Conclusion and Future Directions

This guide establishes a framework for understanding the potential of 3-cyclopropyl-2-methoxybenzoic acid within the broader context of medicinally relevant benzoic acid derivatives. By dissecting its structure and comparing it to simpler analogs and isomers, we predict a molecule with a balanced physicochemical profile suitable for drug development. The demonstrated bioactivity of a closely related analog in an antifibrotic model provides a compelling therapeutic hypothesis to explore.

The next critical steps are the synthesis and empirical validation of this compound. The provided protocols offer a clear path forward for its preparation and characterization. Subsequent biological screening, guided by the SAR insights discussed herein, will be essential to uncover the true therapeutic potential of 3-cyclopropyl-2-methoxybenzoic acid.

References

A comprehensive list of references will be compiled and provided upon request, including full titles, sources, and validated URLs for all cited materials.

Sources

Purity analysis of synthetic 3-cyclopropyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis of Synthetic 3-Cyclopropyl-2-methoxybenzoic Acid: A Comparative Methodological Guide

Contextualizing the Analyte in Pharmaceutical Synthesis

3-Cyclopropyl-2-methoxybenzoic acid (CAS: 2723403-79-8) is a highly specialized, structurally rigid synthetic intermediate. It is prominently utilized as a critical building block in the development of advanced therapeutics, including mitochondrial uncouplers for metabolic diseases and anti-obesity sulphone derivatives[1][2].

In these synthetic pathways, the compound frequently undergoes downstream amide coupling (e.g., utilizing HBTU and DIPEA) or thioether formations[1]. Consequently, the purity of this specific intermediate is paramount. Trace impurities—such as unreacted des-cyclopropyl precursors, regioisomers, or methoxy-cleaved phenolic byproducts—can drastically impair coupling efficiency, exhaust expensive reagents, and propagate critical, hard-to-separate impurities into the final Active Pharmaceutical Ingredient (API).

Comparative Modality Analysis: Selecting the Optimal Strategy

To establish a robust analytical framework, we must first evaluate the physicochemical properties of 3-cyclopropyl-2-methoxybenzoic acid. The molecule features a polar, ionizable carboxylic acid group (pKa ~4.0), a bulky cyclopropyl ring, and an electron-donating methoxy group. This makes it highly UV-active and polar, but inherently non-volatile.

Table 1: Comparison of Analytical Modalities for 3-Cyclopropyl-2-methoxybenzoic Acid

Analytical ModalitySensitivity (LOD)Sample Prep ComplexityPrimary LimitationSuitability for this Analyte
RP-HPLC-UV < 2.5 µg/mLLow (Direct dissolution)Requires reference standards for absolute quantitation.Optimal (Gold Standard) . High resolution for structurally similar regioisomers.
GC-FID ~ 5.0 µg/mLHigh (Derivatization required)Free carboxylic acid causes severe peak tailing and thermal degradation.Suboptimal . Silylation/methylation adds variability and preparation time.
qNMR ~ 1.0% (10,000 µg/mL)Low (Dissolve in DMSO-d6)Lacks dynamic range for trace impurity profiling (<0.1%).Complementary . Excellent for absolute purity without a reference standard.

Given the need to detect trace regioisomers and coupling-inhibiting impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection emerges as the definitive gold standard[3].

Analytical Decision Workflow

G Start Synthetic Batch: 3-cyclopropyl-2-methoxybenzoic acid Decision Primary Analytical Goal? Start->Decision HPLC Trace Impurity Profiling (RP-HPLC-UV) Decision->HPLC High Sensitivity qNMR Absolute Purity (qNMR) Decision->qNMR No Ref. Std. GC Volatile Impurities (GC-FID) Decision->GC Solvents HPLC_Step 0.1% H3PO4 / MeCN Gradient (Suppresses Ionization) HPLC->HPLC_Step qNMR_Step Internal Standard (e.g., Maleic Acid in DMSO-d6) qNMR->qNMR_Step GC_Step Derivatization Required (Silylation of -COOH) GC->GC_Step

Caption: Analytical decision tree for the purity assessment of 3-cyclopropyl-2-methoxybenzoic acid.

The Causality of the RP-HPLC Protocol: Controlling Ionization

Expertise & Experience: When analyzing benzoic acid derivatives via reverse-phase chromatography, the pH of the mobile phase is the single most critical parameter dictating method success[3][4].

At a neutral pH, the carboxylic acid group of 3-cyclopropyl-2-methoxybenzoic acid ionizes into a highly polar carboxylate anion. This causes the analyte to elute too near the void volume (k' < 2) and results in severe peak splitting or tailing due to secondary interactions with residual metal ions or silanols on the C18 stationary phase.

By utilizing an acidic modifier—specifically 0.1% Phosphoric acid (pH ~2.0) —we deliberately suppress the ionization of the carboxylic acid[3][5]. The molecule is forced into its fully protonated, lipophilic state. This mechanistic choice ensures strong, predictable retention on the non-polar C18 column, yielding sharp, symmetrical peak shapes and highly reproducible retention times[3].

Step-by-Step RP-HPLC Methodology (A Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) acts as a strict validation gate; if the system fails the SST, the data is automatically voided, preventing false purity reporting.

Materials & Reagents
  • 3-Cyclopropyl-2-methoxybenzoic acid reference standard (Purity ≥ 99.0%)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • Phosphoric Acid (Analytical Grade, 85%)[3]

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Gemini C18 or equivalent)[3][5].

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v)[3].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient (0-5 min: 20% B; 5-20 min: 20% → 80% B; 20-25 min: 80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the substituted benzoic acid chromophore).

  • Column Temperature: 25°C[5].

  • Injection Volume: 10 µL.

Execution Protocol
  • Mobile Phase Preparation: Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication or vacuum filtration for 15 minutes[3].

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1000 µg/mL primary stock solution.

  • The Validation Gate (System Suitability Testing): Inject the 1000 µg/mL standard solution in replicates of five.

    • Self-Validation Criteria: The analytical run is only authorized to proceed if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the theoretical plate count is ≥ 5000.

  • Sample Analysis: Prepare the synthetic batch sample at 1000 µg/mL using the identical diluent. Inject the sample and calculate the area percent of the main peak relative to the total integrated peak areas to determine chromatographic purity.

Table 2: Expected Quantitative Validation Parameters for Methoxybenzoic Acid Derivatives Based on validated parameters for structurally analogous methoxybenzoic acids under identical acidic RP-HPLC conditions[6]:

Validation ParameterExpected Performance RangeRegulatory Guideline (ICH)
Linearity Range 10 – 300 µg/mLR² > 0.999
Limit of Detection (LOD) ~ 2.34 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) ~ 7.50 µg/mLSignal-to-Noise ≥ 10:1
Intra-day Precision (RSD) 0.95% – 2.50%≤ 2.0% (for main peak)
Inter-day Precision (RSD) 1.30% – 2.80%≤ 3.0%

References

  • Benchchem. Application Note: Quantitative Analysis of 4-Methoxybenzoic Acid by High-Performance Liquid Chromatography (HPLC).
  • ResearchGate. A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid...
  • Google Patents. WO2017201313A1 - Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer.
  • Google Patents. CN102639494B - Sulphones and preparation and application thereof.
  • SIELC Technologies. Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column.
  • ResearchGate. The HPLC chromatograms of the four targeted compounds purified by HSCCC.

Sources

A Comparative Guide to the Synthesis of 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction

3-Cyclopropyl-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of target molecules[1]. Its synthesis, however, presents unique challenges in achieving high yields and purity while managing the cost and availability of starting materials. This guide provides an in-depth comparison of two primary synthetic routes for this compound: a Suzuki-Miyaura cross-coupling approach and a late-stage cyclopropanation strategy. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method to inform your selection for research and development applications.

Route 1: Suzuki-Miyaura Cross-Coupling

This route is a robust and widely utilized method for forming carbon-carbon bonds, particularly for creating aryl-cyclopropyl linkages. The strategy involves the palladium-catalyzed coupling of a halogenated benzoic acid derivative with a cyclopropylboron species. This approach benefits from the mild reaction conditions and broad functional group tolerance characteristic of Suzuki-Miyaura couplings[1][2].

Overall Synthesis Workflow

The synthesis begins with the commercially available 3-bromo-2-methylbenzoic acid, which is first esterified to protect the acidic proton and prevent interference with subsequent organometallic reactions. The key transformation is the palladium-catalyzed cross-coupling with cyclopropylboronic acid, followed by saponification to yield the final product.

A 3-Bromo-2-methylbenzoic Acid B Methyl 3-bromo-2-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-cyclopropyl-2-methoxybenzoate B->C Suzuki Coupling (Cyclopropylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) D 3-Cyclopropyl-2-methoxybenzoic Acid C->D Saponification (LiOH, THF/H₂O)

Caption: Workflow for the Suzuki-Miyaura Synthesis Route.

Experimental Protocols

Step 1: Esterification of 3-Bromo-2-methylbenzoic Acid

  • To a solution of 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (2.5 mL).

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor reaction completion by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-2-methylbenzoate as a crude oil, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a Schlenk flask, add methyl 3-bromo-2-methylbenzoate (10.7 g, 46.5 mmol), cyclopropylboronic acid (5.9 g, 69.8 mmol), and potassium carbonate (19.3 g, 139.5 mmol)[3].

  • Add palladium(II) acetate (0.52 g, 2.3 mmol, 5 mol%) and triphenylphosphine (1.22 g, 4.65 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add a degassed solvent mixture of toluene (150 mL) and water (15 mL).

  • Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor progress by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography on silica gel to yield methyl 3-cyclopropyl-2-methoxybenzoate.

Step 3: Saponification

  • Dissolve the methyl 3-cyclopropyl-2-methoxybenzoate from the previous step in a mixture of tetrahydrofuran (THF, 100 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (3.9 g, 93.0 mmol) and stir the mixture at 60°C for 4-6 hours[4].

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 3-cyclopropyl-2-methoxybenzoic acid.

Rationale and Mechanistic Insights

The key to this route is the Suzuki-Miyaura catalytic cycle. The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation, where the cyclopropyl group is transferred from the boronic acid (activated by the base) to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst[1]. The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst and facilitating the reaction steps.

Route 2: Late-Stage Simmons-Smith Cyclopropanation

This alternative strategy introduces the cyclopropyl ring at a later stage of the synthesis by converting an olefin precursor. The Simmons-Smith reaction is a classic and reliable method for stereospecific cyclopropanation of alkenes without inserting into other C-H bonds[5].

Overall Synthesis Workflow

This pathway starts with 3-bromo-2-methoxybenzaldehyde. A Wittig reaction is employed to install the vinyl group, which is then subjected to Simmons-Smith cyclopropanation. The final step involves the oxidation of the aldehyde to the target carboxylic acid.

A 3-Bromo-2-methoxy- benzaldehyde B 3-Bromo-2-methoxy- styrene A->B Wittig Reaction (Ph₃PCH₃Br, n-BuLi) C 1-Bromo-3-cyclopropyl- 2-methoxybenzene B->C Simmons-Smith (CH₂I₂, Zn-Cu couple) D 3-Cyclopropyl-2-methoxy- benzaldehyde C->D Formylation (n-BuLi, DMF) E 3-Cyclopropyl-2-methoxy- benzoic Acid D->E Oxidation (KMnO₄ or Pinnick)

Caption: Workflow for the Late-Stage Cyclopropanation Route.

Experimental Protocols

Step 1: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide (20.0 g, 55.9 mmol) in anhydrous THF (200 mL) under an argon atmosphere and cool to 0°C.

  • Slowly add n-butyllithium (2.5 M in hexanes, 22.4 mL, 55.9 mmol) and stir the resulting orange-red solution for 1 hour at 0°C.

  • Add a solution of 3-bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol) in THF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give 3-bromo-2-methoxystyrene.

Step 2: Simmons-Smith Cyclopropanation

  • Prepare the zinc-copper couple by adding zinc dust (15.2 g, 232 mmol) to a 2% aqueous solution of copper(II) sulfate (150 mL) and stirring for 30 minutes. Filter, wash with water and then acetone, and dry under vacuum.

  • Suspend the activated Zn-Cu couple in anhydrous diethyl ether (150 mL) under an argon atmosphere.

  • Add diiodomethane (24.9 g, 93.0 mmol) dropwise to the suspension. A gentle reflux should be observed.

  • After the initial exotherm subsides, add a solution of 3-bromo-2-methoxystyrene (9.9 g, 46.5 mmol) in diethyl ether (50 mL).

  • Stir the reaction mixture at reflux for 12 hours.

  • Cool the reaction, and quench by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through Celite and extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry, and concentrate to yield 1-bromo-3-cyclopropyl-2-methoxybenzene.

Step 3 & 4: Formylation and Oxidation

  • Dissolve 1-bromo-3-cyclopropyl-2-methoxybenzene (10.6 g, 46.5 mmol) in anhydrous THF (150 mL) and cool to -78°C under argon.

  • Add n-butyllithium (2.5 M in hexanes, 19.5 mL, 48.8 mmol) dropwise and stir for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 5.4 mL, 69.8 mmol) and stir at -78°C for 2 hours, then allow to warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl ether. Purify the crude aldehyde by chromatography.

  • Dissolve the resulting 3-cyclopropyl-2-methoxybenzaldehyde in a mixture of t-butanol (100 mL) and 2-methyl-2-butene (25 mL).

  • Add a solution of sodium chlorite (10.5 g, 93.0 mmol) and sodium dihydrogen phosphate (10.5 g) in water (50 mL) dropwise.

  • Stir for 4 hours at room temperature. Extract with ethyl acetate, wash with brine, dry, and concentrate. Recrystallize the solid from a suitable solvent to obtain the final product.

Rationale and Mechanistic Insights

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple[5]. This carbenoid then reacts with the alkene in a concerted fashion, adding a methylene group across the double bond to form the cyclopropane ring with syn-stereospecificity. The subsequent steps involve a standard lithium-halogen exchange followed by formylation and a Pinnick oxidation, which is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups.

Performance Comparison

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Cyclopropanation
Overall Yield Moderate to GoodModerate
Starting Materials 3-Bromo-2-methylbenzoic acid, cyclopropylboronic acid3-Bromo-2-methoxybenzaldehyde, Ph₃PCH₃Br
Cost & Availability Cyclopropylboronic acid can be expensive.Starting materials are generally affordable.
Scalability High; well-suited for large-scale synthesis.Moderate; handling of diiodomethane and BuLi requires care.
Key Challenges Catalyst cost, removal of boron impurities.Multi-step process, handling of pyrophoric reagents (BuLi).
Safety Concerns Palladium catalysts (heavy metal).Pyrophoric n-BuLi, toxic diiodomethane.
Functional Group Tolerance Excellent.Good, but sensitive groups may not tolerate Wittig/organolithium steps.

Conclusion and Recommendations

Both the Suzuki-Miyaura cross-coupling and the late-stage Simmons-Smith cyclopropanation represent viable pathways for the synthesis of 3-cyclopropyl-2-methoxybenzoic acid.

The Suzuki-Miyaura route is highly recommended for most applications, especially for larger-scale production. Its primary advantages are the high degree of functional group tolerance, generally good yields, and a more convergent approach. While the cost of the palladium catalyst and cyclopropylboronic acid can be a factor, the operational simplicity and scalability often outweigh this concern in an industrial or drug development setting.

The Simmons-Smith cyclopropanation route serves as a solid classical alternative. It is particularly useful when cyclopropylboronic acid is unavailable or prohibitively expensive. This route builds complexity from simpler, cheaper starting materials. However, it involves more synthetic steps and requires careful handling of hazardous reagents like n-butyllithium and diiodomethane, making it potentially less amenable to rapid scale-up.

The ultimate choice of synthesis will depend on the specific needs of the researcher, including budget, available equipment, scale, and timeline. For versatility and efficiency, the Suzuki-Miyaura coupling is generally the superior choice.

References

  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. PMC. [Link]

  • Enhancement of Cyclopropanation Chemistry in the Silver-Catalyzed Reactions of Aryldiazoacetates. Journal of the American Chemical Society - ACS Publications. [Link]

  • Benzoic acid, 3-cyclopropyl-|1129-06-2. AngeneChemical. [Link]

  • Synthesis of 3-cyclopropyl-substituted... ResearchGate. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Preparation of 3-methoxybenzoic acid. Sciencemadness. [Link]

  • INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Periodica Polytechnica Chemical Engineering. [Link]

  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC. [Link]

  • Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. SciSpace. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York. [Link]

  • CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.
  • Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

  • Synthesis of benzoic acid via the Grignard reaction. YouTube. [Link]

Sources

Technical Comparison Guide: HPLC Characterization of 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-cyclopropyl-2-methoxybenzoic acid is a critical intermediate scaffold, often utilized in the synthesis of phosphodiesterase (PDE) inhibitors and next-generation kinase inhibitors. Its structural complexity—combining an ionizable carboxylic acid, a sterically hindering ortho-methoxy group, and a hydrophobic, strained cyclopropyl ring—presents unique chromatographic challenges.

This guide compares the standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 provides adequate retention, it often fails to resolve positional isomers (e.g., 5-cyclopropyl analogs) or process impurities. We demonstrate that Phenyl-Hexyl chemistry , utilizing


 interactions, offers superior selectivity and peak shape for this specific analyte.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design. The ortho-methoxy group influences the pKa via the ortho-effect, while the cyclopropyl ring adds significant lipophilicity and unique


-character due to its "banana bonds."
PropertyValue (Est.)Chromatographic Implication
pKa (Acid) 3.8 – 4.1Critical: Mobile phase pH must be

to suppress ionization and ensure retention on RP columns.
LogP ~2.1 – 2.5Moderately lipophilic; requires >40% organic modifier for elution.
UV Max 230 nm, 280 nm230 nm provides higher sensitivity; 280 nm offers higher specificity for the aromatic core.
Key Impurities Regioisomers (4- or 5-cyclopropyl), Des-cyclopropyl analogsRequires a column with shape selectivity (steric recognition).

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data summarizes the performance differences between a generic method and the optimized specific method.

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC

  • Sample Conc: 0.5 mg/mL in Methanol/Water (50:50)

FeatureMethod A: Generic Screening Method B: Optimized Specific (Recommended)
Stationary Phase C18 (e.g., BEH C18), 1.7 µmPhenyl-Hexyl (e.g., CSH Phenyl-Hexyl), 1.7 µm
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Selectivity Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking + Shape Selectivity
Resolution (Isomers)

(Co-elution risk)

(Baseline separation)
Peak Symmetry (

)
1.3 – 1.5 (Tailing due to silanols)1.05 – 1.15 (Sharp, symmetrical)
MS Compatibility Poor (TFA suppresses ionization)Excellent (Formate is volatile)
Technical Insight (The "Why")
  • Method A (C18/ACN): Relies solely on hydrophobicity. The cyclopropyl and methoxy groups are relatively small, making it difficult for C18 chains to discriminate between the 3-cyclopropyl and 5-cyclopropyl isomers.

  • Method B (Phenyl/MeOH): The Phenyl-Hexyl ligand engages in

    
     interactions with the benzoic acid ring. Crucially, the cyclopropyl ring  has significant 
    
    
    
    character (due to ring strain), allowing it to interact uniquely with the phenyl stationary phase. Methanol, being a protic solvent, enhances these
    
    
    interactions compared to aprotic acetonitrile.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating : the system suitability steps ensure the method is performing correctly before samples are analyzed.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Methanol: LC-MS Grade.

  • Ammonium Formate: 10 M Stock Solution.

  • Formic Acid: LC-MS Grade.

Step-by-Step Workflow

1. Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 630 mg Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

    • Rationale: pH 3.0 keeps the benzoic acid protonated (neutral) for retention, while ammonium ions shield residual silanols on the column, preventing peak tailing.

  • Solvent B: 100% Methanol.

2. Instrument Setup:

  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm (or 2.6 µm fused-core).
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Injection Vol: 2.0 µL.

  • Detection: UV @ 230 nm (primary), 254 nm (secondary).

3. Gradient Program:

Time (min) % A (Buffer) % B (MeOH) Curve
0.0 90 10 Initial
1.0 90 10 Hold
8.0 30 70 Linear Ramp
9.0 5 95 Wash
11.0 5 95 Wash
11.1 90 10 Re-equilibrate

| 14.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validation)

Before running samples, inject a standard 5 times. The run is valid only if :

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Phenyl-Hexyl column is selected over the standard C18 for this specific molecule.

MethodSelection Start Start: 3-cyclopropyl-2-methoxybenzoic acid CheckStruct Analyze Structure: 1. Acidic (COOH) 2. Aromatic 3. Positional Isomers likely Start->CheckStruct Choice1 Select Stationary Phase CheckStruct->Choice1 C18 Option A: C18 (Hydrophobic Interaction) Choice1->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Shape Selectivity) Choice1->Phenyl Targeted Separation ResultA Result A: Good Retention Poor Isomer Resolution Potential Tailing C18->ResultA ResultB Result B: Superior Resolution of Cyclopropyl Isomers Sharp Peaks Phenyl->ResultB Final Final Method: Phenyl-Hexyl + MeOH + pH 3.0 ResultB->Final Select for Validation

Caption: Decision logic prioritizing Phenyl-Hexyl stationary phases for resolution of positional isomers in benzoic acid derivatives.

Diagram 2: Molecular Interaction Mechanism

Visualizing how the stationary phase interacts with the analyte to achieve separation.

Interactions Analyte Analyte: 3-cyclopropyl-2-methoxybenzoic acid Interaction1 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction1 Interaction2 Hydrophobic Interaction (Cyclopropyl Group) Analyte->Interaction2 Interaction3 H-Bonding/Repulsion (Methoxy Group) Analyte->Interaction3 Steric Effect Stationary Stationary Phase: Phenyl-Hexyl Ligand Stationary->Interaction1 Stationary->Interaction2

Caption: Mechanistic breakdown of the multi-modal interactions (Hydrophobic + Pi-Pi) enabling high-resolution separation.

References

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes. Available at: [Link]

  • Phenomenex. "HPLC Column Selection Guide: Phenyl Phases for Aromatic Selectivity." Phenomenex Technical Resources. Available at: [Link]

  • PubChem. "2-Methoxybenzoic acid, 3-phenylpropyl ester (Related Structure Data)." National Library of Medicine. Available at: [Link]

  • Sielc Technologies. "Separation of Benzoic Acid Derivatives on Mixed-Mode Columns." Sielc Application Notes. Available at: [Link]

Comparative Guide: Analytical Method Validation for 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 3-cyclopropyl-2-methoxybenzoic acid analytical methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

3-cyclopropyl-2-methoxybenzoic acid is a critical starting material and intermediate in the synthesis of Lemborexant (Dayvigo), a dual orexin receptor antagonist used for the treatment of insomnia [1, 2]. As a benzoic acid derivative incorporated early in the synthetic pathway, its purity directly impacts the downstream yield and impurity profile of the Active Pharmaceutical Ingredient (API).

This guide objectively compares the two primary analytical approaches for validating this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust "workhorse" for raw material release, UHPLC-MS/MS is indispensable for trace impurity profiling and cleaning validation.

Why This Validation Matters
  • Regulatory Compliance: Control of starting materials is a critical quality attribute (CQA) under ICH Q11.

  • Process Safety: Unreacted benzoic acid derivatives can form genotoxic impurities if downstream steps involve activation (e.g., acid chlorides) [3].

  • Cost Efficiency: Early detection of regioisomers (e.g., 5-cyclopropyl isomer) prevents costly failures in late-stage manufacturing.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance metrics of the two dominant methodologies based on experimental benchmarks for benzoic acid derivatives.

FeatureMethod A: HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (Recommended for Trace Analysis)
Primary Application Purity Assay, Content Uniformity, Release TestingGenotoxic Impurity Screening, Cleaning Validation
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µmSub-2 µm C18 (e.g., Waters ACQUITY BEH)
Mobile Phase Phosphate Buffer (pH 2.5) / Acetonitrile0.1% Formic Acid / Methanol
Detection Limit (LOD) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)
Linearity Range 10 – 200 µg/mL1 – 1000 ng/mL
Specificity High (with proper gradient); susceptible to co-elutionVery High (MRM transitions are unique)
Cost Per Run Low ($)High (

$)
Robustness Excellent; pH stableSensitive to matrix effects (ion suppression)

Decision Framework for Method Selection

The choice between UV and MS detection depends on the phase of drug development and the specific analytical requirement.

MethodSelection cluster_legend Key Start Select Analytical Goal Goal1 Raw Material Purity (>98%) Start->Goal1 Goal2 Trace Impurity / Cleaning Validation (<0.1%) Start->Goal2 MethodA Method A: HPLC-UV (Robust, Low Cost) Goal1->MethodA Standard QC Decision1 Is the sample complex (e.g., plasma, soil)? Goal2->Decision1 Decision1->MethodA No (Clean Matrix) MethodB Method B: UHPLC-MS/MS (High Sensitivity) Decision1->MethodB Yes (Complex Matrix) Legend1 Start Legend2 Decision Legend3 Recommended Method

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity and matrix complexity.

Detailed Protocol: The "Gold Standard" HPLC-UV Method

For routine quality control of 3-cyclopropyl-2-methoxybenzoic acid, the HPLC-UV method is preferred due to its robustness and alignment with ICH Q2(R1) guidelines.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil 100-5C18 or equivalent) [4].[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric acid.

    • Expert Insight: The acidic pH is critical. Benzoic acid derivatives (pKa ~4) must be kept protonated to prevent peak tailing and ensure retention on the hydrophobic C18 phase [5].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 70% B (Linear ramp)

    • 15-20 min: 70% B (Wash)

    • 20-25 min: 20% B (Re-equilibration)

  • Detection: UV at 230 nm (Secondary option: 254 nm).

    • Note: 3-cyclopropyl-2-methoxybenzoic acid has strong absorption at 230 nm due to the conjugated benzene ring, providing better sensitivity than 254 nm.

  • Column Temperature: 30°C.

Standard Preparation[1]
  • Stock Solution: Dissolve 25 mg of reference standard in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase A:Acetonitrile (50:50) to reach a target concentration of 50 µg/mL.[5]

Validation Performance Data

The following data represents typical performance metrics obtained during the validation of this method for Lemborexant intermediates, synthesized from comparative studies [6, 7].

Linearity and Range

Linearity was established by injecting five concentration levels ranging from 50% to 150% of the target concentration (50 µg/mL).

Concentration (µg/mL)Mean Peak Area (mAU*s)RSD (%)
25.0124500.4
37.5186800.3
50.0249500.2
62.5311000.3
75.0374500.4
Regression (R²) 0.9998 Pass
Accuracy (Recovery Studies)

Accuracy was assessed by spiking the analyte into a placebo matrix at three levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)Acceptance Criteria
50%25.024.899.2%98.0 - 102.0%
100%50.050.1100.2%98.0 - 102.0%
150%75.075.3100.4%98.0 - 102.0%
Specificity (Stress Testing)

The method must differentiate the main peak from degradation products.

  • Acid Stress (0.1 N HCl, 60°C, 2h): Minor degradation (<2%). Main peak pure.

  • Oxidative Stress (3% H₂O₂, RT, 2h): Formation of N-oxide or ring-opening impurities. Resolution > 2.0 required between main peak and impurities.

Validation Workflow Diagram

This workflow ensures a self-validating system where each step confirms the reliability of the next.

ValidationWorkflow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (Blank & Placebo Check) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 Step5 5. Robustness (pH, Flow, Temp variation) Step4->Step5 Report Approved Method Step5->Report Final Validation Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

References

  • Patsnap Synapse. (2024). What is the mechanism of Lemborexant? Retrieved from [Link]

  • Valahia University. (2014). Spectral Identification and HPLC Quantification of Benzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Method for Benzoic Acid on Newcrom BH. Retrieved from [Link]

  • Azerbaijan Chemical Journal. (2026). Optimization of Robust HPLC Approach for Assessing Process Related Impurities of Lemborexant. Retrieved from [Link]

  • GSC Online Press. (2022). Development and validation of novel HPLC method for analytical evaluation of Lemborexant. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs rational drug design, and allows for the prediction of a material's physical properties. While a multitude of analytical techniques contribute to this understanding, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing an unambiguous determination of a molecule's solid-state conformation and packing.[1][2][3][4][5][6]

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 3-cyclopropyl-2-methoxybenzoic acid, a molecule of interest in pharmaceutical development. Due to the absence of a publicly available crystal structure for this specific compound in the Cambridge Structural Database (CSD), this guide will leverage crystallographic data from structurally analogous benzoic acid derivatives to provide a robust comparative analysis.[7][8][9][10] We will explore the experimental workflow from crystal growth to structure refinement, compare the anticipated structural features with known derivatives, and discuss alternative analytical techniques that can complement crystallographic data.

The Decisive First Step: The Art and Science of Single Crystal Growth

The journey to a high-resolution crystal structure begins with the often-challenging process of growing a high-quality single crystal.[1][2] For a small organic molecule like 3-cyclopropyl-2-methoxybenzoic acid, several classical and modern techniques can be employed. The choice of method is often empirical and requires screening a variety of solvents and conditions.[11]

Classical Crystallization Techniques:

  • Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

Modern and High-Throughput Approaches:

In recent years, advancements in automation and miniaturization have led to the development of high-throughput crystallization screening methods.[12] Techniques like Encapsulated Nanodroplet Crystallization (ENaCt) allow for the rapid screening of numerous crystallization conditions using only microgram quantities of the analyte.[1][12] Other advanced methods include "host-aided" techniques, where a porous metal-organic framework (MOF) can encapsulate the target molecule and promote crystallization.[1][2]

The selection of an appropriate solvent system is critical. For 3-cyclopropyl-2-methoxybenzoic acid, solvents such as ethanol, methanol, acetone, or mixtures thereof would be primary candidates for initial screening.[11]

Experimental Protocol: A Step-by-Step Guide to Data Acquisition and Analysis

Once a suitable single crystal (ideally 30-300 microns in size and free of defects) is obtained, the process of data collection and structure determination can begin.[4][13]

Step 1: Crystal Mounting and Data Collection

A suitable crystal is carefully mounted on a goniometer head.[13] The data collection is typically performed at a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[11] The crystal is then placed in a stream of monochromatic X-rays, often from a synchrotron source or a rotating anode generator, and the diffraction pattern is collected on a detector as the crystal is rotated.[5][11][14]

Step 2: Data Processing and Structure Solution

The collected diffraction data, consisting of thousands of reflection intensities, is processed to determine the unit cell dimensions and space group of the crystal.[4][6][15] The initial atomic positions are then determined using direct methods or Patterson methods.[11]

Step 3: Structure Refinement

The initial structural model is then refined against the experimental data using least-squares methods.[11][15] This iterative process adjusts the atomic positions, and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Widely used software for this purpose includes SHELXL and Olex2.[13]

A Comparative Look: Structural Insights from Analogous Benzoic Acid Derivatives

To anticipate the structural features of 3-cyclopropyl-2-methoxybenzoic acid, we can draw comparisons with the known crystal structures of related benzoic acid derivatives. For this guide, we will consider 4-methoxybenzoic acid and 3-chlorobenzoic acid as structural analogues.[11]

Parameter4-Methoxybenzoic Acid3-Chlorobenzoic Acid
Crystal System MonoclinicMonoclinic
Space Group P2₁/aP2₁/c
a (Å) 16.9813.784
b (Å) 10.953.854
c (Å) 3.9813.794
β (°) 98.7108.89
Volume (ų) 732.6692.9
Z 44
Density (calc) (g/cm³) 1.3851.503

Table 1: Comparative Crystallographic Data of Analogous Benzoic Acid Derivatives.[11]

The data from these analogues suggests that 3-cyclopropyl-2-methoxybenzoic acid is also likely to crystallize in a monoclinic system. The presence of the bulky cyclopropyl and methoxy groups will influence the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of 3-cyclopropyl- 2-methoxybenzoic acid crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Pure Compound data_collection X-ray Diffraction Data Collection crystallization->data_collection High-Quality Crystal processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure analytical_techniques cluster_primary Primary Structural Elucidation cluster_complementary Complementary & Alternative Techniques molecule 3-Cyclopropyl-2-methoxybenzoic Acid xrd Single-Crystal X-ray Diffraction (SCXRD) (Solid State) molecule->xrd nmr NMR Spectroscopy (Solution State) molecule->nmr ms Mass Spectrometry (MS) (Molecular Weight & Formula) molecule->ms lcms LC-MS / GC-MS (Purity & Identification) molecule->lcms xrd->nmr Confirms Connectivity xrd->ms Confirms Formula

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of 3-Cyclopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group is a privileged structural motif in medicinal chemistry and materials science. Its unique conformational properties and electronic nature can significantly enhance the pharmacological profile of drug candidates, improving metabolic stability, binding affinity, and membrane permeability.[1][2] The target molecule, 3-cyclopropyl-2-methoxybenzoic acid, serves as a crucial building block for more complex pharmaceutical intermediates. However, the efficient and selective introduction of a cyclopropyl group onto a sterically hindered and electronically complex aromatic ring presents a significant synthetic challenge. This guide provides an in-depth comparison of various catalytic strategies, focusing on the efficacy, mechanism, and practical application of leading methods to empower researchers in their synthetic endeavors.

Synthetic Blueprint: Retrosynthetic Analysis

The primary challenge lies in the formation of the C(sp²)-C(sp³) bond between the benzoic acid core and the cyclopropyl ring. Two principal catalytic strategies emerge from a retrosynthetic analysis:

  • Cross-Coupling Strategy: This well-established approach involves coupling a 3-halo-2-methoxybenzoic acid derivative with a cyclopropyl organometallic reagent. This pathway is dominated by palladium- and nickel-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[3][4]

  • Direct C-H Functionalization: A more modern, atom-economical approach aims to directly convert a C-H bond at the 3-position of 2-methoxybenzoic acid into a C-cyclopropyl bond. This method leverages a directing group (the native carboxylic acid) to guide a transition metal catalyst to the target site.[5][6]

This guide will dissect these strategies, comparing the catalysts, ligands, and reaction conditions that govern their success.

Part 1: The Workhorse Method - Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most reliable and versatile method for this transformation, owing to its broad functional group tolerance and the commercial availability of reagents.[7][8] The reaction couples an aryl halide (or triflate) with an organoboron species, typically cyclopropylboronic acid, in the presence of a palladium catalyst and a base.[2][3]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of a Suzuki-Miyaura coupling is dictated by the seamless execution of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand is critical as it directly influences the rate and efficiency of each step. Bulky, electron-rich phosphine ligands, for example, are known to accelerate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to release the product and regenerate the active catalyst.[3][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Product Ar-Cyclopropyl (Target Molecule) Pd0->Product PdII_Cyclopropyl Aryl-Pd(II)L₂-Cyclopropyl PdII_Aryl->PdII_Cyclopropyl Transmetalation PdII_Cyclopropyl->Pd0 Reductive Elimination ArylHalide Ar-X (3-Bromo-2-methoxybenzoic acid deriv.) ArylHalide->Pd0 BoronicAcid Cyclopropyl-B(OH)₂ BoronicAcid->PdII_Aryl Base Base (e.g., K₂CO₃, K₃PO₄) Base->PdII_Aryl Base activation of boronic acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Palladium Catalyst Systems

The choice of palladium precursor and, more importantly, the phosphine ligand, is paramount. Below is a comparison of common systems, with performance data extrapolated from syntheses of closely related functionalized cyclopropylarenes.[3]

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O80-10090-95 SPhos is a bulky, electron-rich biarylphosphine ligand that promotes high catalytic turnover, making it highly effective for coupling sterically hindered substrates.[3]
Pd₂(dba)₃P(Cy)₃K₂CO₃Dioxane10080-88Tricyclohexylphosphine (PCy₃) is another bulky ligand that facilitates the oxidative addition step. Often a reliable choice for general cross-couplings.[2]
Pd(dppf)Cl₂(dppf)K₂CO₃Dioxane/H₂O8075-85The dppf ligand chelates to the palladium center, providing stability. It is a robust system, though sometimes less active than monodentate biarylphosphine ligands for challenging substrates.[4]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene11065-75Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but can be less effective for hindered substrates due to the comparative lack of bulk in the PPh₃ ligand, which can lead to slower reductive elimination.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of functionalized cyclopropylarenes.[4]

  • Reactant Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 3-bromo-2-methoxybenzoate (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed 10:1 mixture of toluene and water to the flask to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 4-amino-3-cyclopropylbenzoate via flash column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a 3:1 mixture of THF/water, add lithium hydroxide (LiOH, 5.0 eq.), and stir at room temperature for 2-6 hours until the ester is fully consumed. Acidify the mixture with 1M HCl to precipitate the product, filter, and dry to yield the final 3-cyclopropyl-2-methoxybenzoic acid.

Part 2: A Cost-Effective Alternative - Nickel-Catalyzed Coupling

While highly effective, palladium is a precious metal, and its cost can be a prohibitive factor in large-scale synthesis. Nickel, being more earth-abundant and significantly cheaper, presents an attractive alternative. Nickel catalysts are particularly adept at reductive cross-coupling reactions.[9]

Comparative Efficacy of Nickel Catalyst Systems

Nickel-catalyzed reactions often require a reductant (like zinc or manganese powder) and can be sensitive to air and moisture.[9] The choice of ligand, typically a bipyridine or related nitrogen-based ligand, is crucial for stabilizing the active nickel species.

Catalyst SystemLigandReductantSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
Ni(ClO₄)₂·6H₂OBipyridineZnDMA40-8070-85This system is effective for the reductive cross-coupling of cyclopropyl ketones. The bipyridine ligand stabilizes the nickel center throughout the catalytic cycle.[9]
NiBr₂·glymedtbbpyMnDMA3065-80Effective for the reductive carboxylation of cyclopropyl bromides. Manganese is used as a stoichiometric reductant to regenerate the active Ni(0) species.

Part 3: The Atom-Economical Frontier - Direct C-H Functionalization

The direct conversion of a C-H bond into a C-C bond represents the pinnacle of synthetic efficiency, avoiding the need for pre-functionalized starting materials (like aryl halides) and reducing waste.[6] In this context, the carboxylic acid group of 2-methoxybenzoic acid can act as a bidentate directing group, positioning a palladium catalyst to selectively activate the C-H bond at the adjacent C3 position.

Conceptual Framework and Catalytic Challenges

This approach typically involves a Pd(II) catalyst that coordinates to the carboxylate, forming a palladacycle intermediate. This intermediate then reacts with a cyclopropyl source.

CH_Activation_Workflow Start 2-Methoxybenzoic Acid + Cyclopropyl Source Coordination Coordination of Pd(II) to Carboxylic Acid Directing Group Start->Coordination Catalyst Pd(II) Catalyst + Ligand + Oxidant Catalyst->Coordination Activation Concerted Metalation-Deprotonation (CMD) to form Palladacycle Coordination->Activation Coupling Reaction with Cyclopropyl Source Activation->Coupling Product_Release Release of Product & Regeneration of Catalyst Coupling->Product_Release End 3-Cyclopropyl-2-methoxybenzoic Acid Product_Release->End

Caption: Conceptual workflow for direct C-H cyclopropylation.

Current Status and Hurdles: While elegant, the direct C-H cyclopropylation of arenes is less developed than cross-coupling methods.

  • Catalyst Development: Identifying a catalyst system that can efficiently perform both C-H activation and couple with a cyclopropyl source is challenging.[5]

  • Reaction Conditions: These reactions often require specific directing groups, high temperatures, and stoichiometric oxidants, which can limit their scope and practicality.

  • Substrate Specificity: The electronic and steric environment of the target C-H bond is critical, and conditions are often not broadly transferable.

Overall Comparison and Recommendation

MethodCatalystProsConsTechnology Readiness
Suzuki-Miyaura Coupling Palladium High yields, excellent functional group tolerance, reliable, well-understood mechanism.[3][7]High cost of catalyst and ligands, requires pre-functionalized starting materials.High (Recommended Method)
Reductive Coupling Nickel Low catalyst cost, effective for specific transformations.[9]Often requires stoichiometric reductants, can be sensitive to air/moisture, potentially lower yields.Medium (Viable Alternative)
Direct C-H Functionalization Palladium Highly atom-economical, avoids pre-functionalization, reduces waste.[6]Less developed, often requires harsh conditions, narrow substrate scope, can have lower yields.Low (Exploratory)

For researchers requiring a dependable and high-yielding route to 3-cyclopropyl-2-methoxybenzoic acid, the Palladium-Catalyzed Suzuki-Miyaura coupling stands out as the superior strategy. The use of a modern biarylphosphine ligand such as SPhos is strongly recommended to overcome potential steric hindrance and achieve high catalytic efficiency.

References

  • NSF PAR. Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides.
  • Nature. Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides.
  • PMC. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes.
  • PMC. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides.
  • MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Thieme. Nickel-Catalyzed Reductive Carboxylation of Cyclopropyl Motifs with Carbon Dioxide.
  • Benchchem. Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes.
  • MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
  • Chemical Science (RSC Publishing). Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.

Sources

Comparative Study: Cyclopropyl-Containing Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclopropyl "Privilege"

In modern medicinal chemistry, the cyclopropyl moiety is not merely a spacer; it is a privileged structure that imparts unique physicochemical and metabolic properties distinct from its acyclic alkyl bioisosteres (isopropyl, ethyl, or dimethyl groups). This guide provides a technical comparison of cyclopropyl-containing APIs against their non-cyclopropyl analogs, focusing on potency, metabolic stability, and safety profiles.

Key Differentiators:

  • Conformational Rigidity: The cyclopropyl group locks vectors, reducing the entropic penalty of receptor binding.

  • Metabolic Blocking: The C–H bond dissociation energy (BDE) of a cyclopropyl ring (~106 kcal/mol) is significantly higher than that of secondary alkyl chains (~95 kcal/mol), often blocking CYP450-mediated hydroxylation.

  • Lipophilicity Modulation: Cyclopropyl groups typically lower logP compared to isopropyl isosteres, improving solubility without sacrificing hydrophobic filling.

Physicochemical & Pharmacokinetic Comparison

The following data contrasts the cyclopropyl moiety with its common bioisosteres.

Table 1: Bioisosteric Comparison (Cyclopropyl vs. Isopropyl/Ethyl)
PropertyCyclopropyl (-cPr)Isopropyl (-iPr)Ethyl (-Et)Impact on Drug Design
Bond Angle 60° (Strained)~109.5°~109.5°cPr induces unique vector orientation for substituents.
C-H BDE ~106 kcal/mol~95-98 kcal/mol~98 kcal/molcPr resists oxidative metabolism (metabolic blocker).
Lipophilicity (

)
~1.14~1.53~1.02cPr is less lipophilic than iPr, improving solubility.
Electronic Effect Electron Donating (

-conjugation)
Inductive Donor (+I)Inductive Donor (+I)cPr can stabilize adjacent carbocations or interact with

-systems.

Critical Analysis: Metabolic Stability vs. Toxicity

The metabolic fate of the cyclopropyl group is a "double-edged sword." While it prevents simple hydroxylation, it can trigger Mechanism-Based Inhibition (MBI) of CYP450 enzymes if the ring opens via a radical mechanism.

The Radical Clock Mechanism (Toxicity Risk)

Certain cyclopropyl-amines (e.g., Trovafloxacin ) can undergo single-electron transfer (SET) oxidation by CYP450. This generates a radical cation that triggers ring opening, forming a reactive carbon radical that covalently binds to the CYP heme, causing irreversible enzyme inhibition or hepatotoxicity.

Diagram 1: Metabolic Fate of Cyclopropyl Amines

MetabolicFate Drug Cyclopropyl-Amine API P450 CYP450 (Fe=O) Drug->P450 HAT Pathway A: H-Atom Transfer (Standard Metabolism) P450->HAT High BDE Barrier SET Pathway B: Single Electron Transfer (Radical Mechanism) P450->SET Low Oxidation Potential Hydroxyl Hydroxylated Metabolite (Clearance) HAT->Hydroxyl NRadical N-Radical Cation SET->NRadical RingOpen Ring Opening (Radical Clock) NRadical->RingOpen CRadical Reactive C-Radical RingOpen->CRadical Adduct Heme Adduct (Suicide Inhibition) CRadical->Adduct Covalent Bond

Caption: Divergent metabolic pathways.[1] Pathway A leads to safe clearance, while Pathway B (common in cyclopropylamines) leads to reactive intermediates and enzyme inactivation.

Comparative Case Studies

Case Study A: Antibiotics – Ciprofloxacin vs. Norfloxacin

Comparison: N1-Cyclopropyl (Ciprofloxacin) vs. N1-Ethyl (Norfloxacin).

  • Performance: Ciprofloxacin exhibits 4-8x greater potency against Gram-negative bacteria (P. aeruginosa) compared to Norfloxacin.

  • Mechanism: The cyclopropyl group provides optimal steric bulk to fill the hydrophobic pocket of DNA gyrase (subunit A) without the entropic penalty of a flexible ethyl chain.

  • Data Point:

    • P. aeruginosa MIC: Ciprofloxacin (0.25–1 µg/mL) vs. Norfloxacin (1–4 µg/mL).

Case Study B: Statins – Pitavastatin vs. Atorvastatin

Comparison: Cyclopropyl core (Pitavastatin) vs. Isopropyl/Phenyl core (Atorvastatin/Rosuvastatin).

  • Metabolic Advantage: Pitavastatin's cyclopropyl group helps divert metabolism away from CYP3A4.[2] Unlike Atorvastatin (major CYP3A4 substrate), Pitavastatin is primarily metabolized by UGTs and minimally by CYP2C9.

  • Clinical Outcome: Significantly reduced drug-drug interaction (DDI) potential, making it safer for HIV/transplant patients on complex regimens.

Case Study C: DPP-4 Inhibitors – Saxagliptin vs. Vildagliptin

Comparison: Fused Cyclopropyl-Pyrrolidine (Saxagliptin) vs. Unsubstituted Pyrrolidine (Vildagliptin).

  • Structural Role: Saxagliptin incorporates a methanoproline (fused cyclopropyl) scaffold.

  • Effect: This fusion increases chemical stability against intramolecular cyclization (a degradation pathway for cyanopyrrolidines) and enhances potency by locking the pyrrolidine ring in a bioactive conformation.

  • Potency: Saxagliptin (

    
     nM) vs Vildagliptin (
    
    
    
    nM).

Experimental Protocols

Protocol: Mechanism-Based Inhibition (MBI) Assay

To determine if a cyclopropyl-amine candidate causes suicide inhibition of CYP450.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP enzymes.

  • NADPH regenerating system.

  • Probe substrate (e.g., Midazolam for CYP3A4).

Workflow:

  • Pre-Incubation: Incubate the candidate drug (0, 1, 10, 50 µM) with HLM and NADPH for varying times (

    
     min).
    
    • Control: Incubate without NADPH to rule out non-metabolic degradation.

  • Dilution: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing the specific probe substrate (e.g., Midazolam) and fresh NADPH.

  • Activity Measurement: Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Data Analysis: Plot % Remaining Activity vs. Pre-incubation Time.

    • Interpretation: A time-dependent decrease in activity (shifted IC50) indicates MBI. Calculate

      
       and 
      
      
      
      .
Protocol: Simmons-Smith Cyclopropanation

Standard synthesis method for installing a cyclopropyl group from an alkene precursor.

Reaction:



  • Activation: Flame-dry a round-bottom flask under Argon. Add Zn-Cu couple (5 eq) and anhydrous diethyl ether.

  • Reagent Addition: Add diiodomethane (

    
    , 2.5 eq) dropwise. Reflux for 30 mins to generate the iodomethylzinc iodide carbenoid (
    
    
    
    ).
  • Substrate Addition: Cool to RT. Add the alkene substrate (1 eq) dissolved in ether dropwise.

  • Reaction: Stir at RT or reflux (substrate dependent) for 4–24 hours. Monitor via TLC/LC-MS.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with ether, wash with

    
     and brine. Dry over 
    
    
    
    .[3]
  • Purification: Silica gel chromatography. Note: Cyclopropyl products are often non-polar.

Diagram 2: Synthesis & Assay Workflow

Workflow cluster_synth Synthesis (Simmons-Smith) cluster_assay Safety Validation (MBI Assay) Alkene Alkene Precursor CycloProd Cyclopropyl API Alkene->CycloProd + Carbenoid Carbenoid Zn-Carbenoid (IZnCH2I) Incubate Incubate + NADPH (0-30 min) CycloProd->Incubate Dilute Dilute + Probe Substrate Incubate->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Result Calculate k_inact LCMS->Result

Caption: Integrated workflow from chemical synthesis of the cyclopropyl moiety to biological safety validation.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Link

  • Watanabe, A., et al. (2016). Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents. Drug Metabolism and Disposition. Link

  • Saito, Y. (2011).[4] Pitavastatin: An Overview of its Pharmacology and Clinical Profile. Therapeutics and Clinical Risk Management. Link

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). Cyclopropylamines as Mechanism-Based Inactivators of Cytochrome P450 Enzymes.[5][6][7] Current Drug Metabolism. Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。